Product packaging for Omesdafexor(Cat. No.:CAS No. 2244440-85-3)

Omesdafexor

Cat. No.: B12393163
CAS No.: 2244440-85-3
M. Wt: 541.7 g/mol
InChI Key: RPBNLMPTFCTXRQ-UHFFFAOYSA-N
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Description

Omesdafexor is a useful research compound. Its molecular formula is C34H43N3O3 and its molecular weight is 541.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H43N3O3 B12393163 Omesdafexor CAS No. 2244440-85-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2244440-85-3

Molecular Formula

C34H43N3O3

Molecular Weight

541.7 g/mol

IUPAC Name

N-[3-(1-cyclopropylpyrazol-4-yl)phenyl]-4-hydroxy-N-[[4-(4-methoxy-3-methylphenyl)cyclohexyl]methyl]cyclohexane-1-carboxamide

InChI

InChI=1S/C34H43N3O3/c1-23-18-28(12-17-33(23)40-2)25-8-6-24(7-9-25)21-36(34(39)26-10-15-32(38)16-11-26)31-5-3-4-27(19-31)29-20-35-37(22-29)30-13-14-30/h3-5,12,17-20,22,24-26,30,32,38H,6-11,13-16,21H2,1-2H3

InChI Key

RPBNLMPTFCTXRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2CCC(CC2)CN(C3=CC=CC(=C3)C4=CN(N=C4)C5CC5)C(=O)C6CCC(CC6)O)OC

Origin of Product

United States

Foundational & Exploratory

Omesdafexor (MET-642): A Technical Overview of Farnesoid X Receptor (FXR) Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Omesdafexor (MET-642) is a potent, orally bioavailable, non-steroidal agonist of the farnesoid X receptor (FXR), a nuclear hormone receptor that is a key regulator of bile acid, lipid, and glucose metabolism. Activation of FXR has shown therapeutic promise in a variety of metabolic and inflammatory diseases. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action through FXR activation, a summary of key preclinical and clinical data, detailed experimental methodologies, and a visualization of the associated signaling pathways.

Introduction to Farnesoid X Receptor (FXR)

The farnesoid X receptor is a ligand-activated transcription factor highly expressed in the liver, intestine, kidneys, and adrenal glands. As a central regulator of enterohepatic circulation and metabolic pathways, FXR's natural ligands are bile acids. Upon activation, FXR forms a heterodimer with the retinoid X receptor (RXR), and this complex binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their expression.

FXR activation initiates a cascade of events that collectively contribute to metabolic homeostasis and the suppression of inflammatory responses. Key functions of FXR activation include the inhibition of bile acid synthesis, promotion of bile acid transport, reduction of triglyceride levels, and improvement of insulin sensitivity.

This compound (MET-642): A Potent FXR Agonist

This compound is a second-generation FXR agonist designed for enhanced potency and a favorable safety profile, particularly with respect to pruritus (itching), a common side effect of first-generation FXR agonists. Its therapeutic potential is being explored in inflammatory bowel disease (IBD) and metabolic dysfunction-associated steatohepatitis (MASH).

Mechanism of Action: this compound-Mediated FXR Signaling

This compound binds to and activates FXR, initiating a downstream signaling cascade that modulates the expression of various target genes. A key biomarker of FXR activation is the reduction of 7α-hydroxy-4-cholesten-3-one (C4), a serum marker of bile acid synthesis.

This compound-Mediated FXR Activation Pathway This compound This compound (MET-642) FXR FXR This compound->FXR Binds and Activates FXR_RXR_Complex FXR-RXR Heterodimer FXR->FXR_RXR_Complex RXR RXR RXR->FXR_RXR_Complex FXRE FXR Response Element (FXRE) FXR_RXR_Complex->FXRE Binds to DNA SHP Small Heterodimer Partner (SHP) FXRE->SHP Upregulates FGF19 Fibroblast Growth Factor 19 (FGF19) FXRE->FGF19 Upregulates Lipid_Metabolism_Genes Lipid Metabolism Genes FXRE->Lipid_Metabolism_Genes Modulates Inflammatory_Genes Pro-inflammatory Genes FXRE->Inflammatory_Genes Downregulates Bile_Acid_Transport_Genes Bile Acid Transport Genes FXRE->Bile_Acid_Transport_Genes Upregulates CYP7A1 Cholesterol 7α-hydroxylase (CYP7A1) SHP->CYP7A1 Inhibits Transcription Bile_Acid_Synthesis Bile Acid Synthesis CYP7A1->Bile_Acid_Synthesis Rate-limiting enzyme FGF19->CYP7A1 Inhibits Transcription

Figure 1: this compound-Mediated FXR Activation Pathway.

Data Presentation

Preclinical Data

Preclinical studies in a murine model of colitis induced by adoptive T-cell transfer have demonstrated the therapeutic potential of this compound in inflammatory bowel disease.

Parameter Treatment Group Observation Reference
Colitis ModelAdoptive T-cell Transfer in MiceDose-dependent improvement in key indicators of ulcerative colitis.[1]
Combination TherapyThis compound + TofacitinibSynergistic improvement in colitis.MedChemExpress
Clinical Data

A Phase 1, randomized, placebo-controlled, double-blind, single-ascending dose (SAD) and multiple-ascending dose (MAD) trial was conducted in healthy volunteers.

Parameter Dose (MAD) Result Reference
Safety & Tolerability 2.5 mg to 10 mg (14 days)Generally well-tolerated. No serious adverse events.BioSpace
Pruritus All dose levelsNo reports of pruritus.BioSpace
LDL-Cholesterol All dose levelsNo increases in LDL-cholesterol.BioSpace
FXR Target Engagement (C4 reduction) All dose levelsRobust and sustained reduction in serum C4 levels.BioSpace

A 16-week, randomized, placebo-controlled, multi-center trial evaluated the efficacy and safety of this compound in patients with metabolic dysfunction-associated steatohepatitis (MASH).

Parameter Placebo This compound (3 mg) This compound (6 mg) Reference
Mean Relative Liver Fat Reduction (MRI-PDFF) 7.5% ± 21.0%26.9% ± 27.8% (p=0.006 vs placebo)9.3% ± 55.8%GlobeNewswire
Patients with >30% Liver Fat Reduction 12% (2/17)47% (8/17)35% (6/17)GlobeNewswire
Mean Change in LDL-Cholesterol -10%+5%+19%GlobeNewswire
Incidence of Mild-Moderate Pruritus Not Reported1 patient1 patientGlobeNewswire
Treatment-Related Serious Adverse Events NoneNoneNoneGlobeNewswire

Experimental Protocols

FXR Activation Assay (General Protocol)

While a specific protocol for this compound has not been publicly disclosed, a common method to assess FXR agonism is a cell-based reporter gene assay.

General Workflow for FXR Reporter Gene Assay cluster_0 Cell Culture and Transfection cluster_1 Compound Treatment cluster_2 Signal Detection and Analysis Cell_Culture Culture suitable cell line (e.g., HEK293T, HepG2) Transfection Co-transfect with: 1. FXR expression vector 2. RXR expression vector 3. FXRE-luciferase reporter vector Cell_Culture->Transfection Plating Plate transfected cells into a multi-well plate Transfection->Plating Treatment Treat cells with varying concentrations of this compound Plating->Treatment Incubation Incubate for 18-24 hours Treatment->Incubation Lysis Lyse cells Incubation->Lysis Luciferase_Assay Measure luciferase activity (luminescence) Lysis->Luciferase_Assay Data_Analysis Calculate EC50 value Luciferase_Assay->Data_Analysis

Figure 2: General Workflow for FXR Reporter Gene Assay.

Methodology:

  • Cell Line: A suitable mammalian cell line, such as HEK293T or HepG2, is cultured under standard conditions.

  • Transfection: Cells are transiently co-transfected with three plasmids: an expression vector for human FXR, an expression vector for human RXR, and a reporter plasmid containing multiple copies of an FXRE upstream of a luciferase gene.

  • Compound Treatment: Transfected cells are seeded into multi-well plates and treated with a range of concentrations of this compound or a vehicle control.

  • Incubation: Cells are incubated for a period of 18-24 hours to allow for gene expression and reporter protein production.

  • Lysis and Luminescence Reading: Cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of FXR activation, is measured using a luminometer.

  • Data Analysis: The dose-response curve is plotted, and the EC50 value (the concentration of this compound that elicits a half-maximal response) is calculated.

Measurement of Serum 7α-hydroxy-4-cholesten-3-one (C4)

The measurement of serum C4 is a key pharmacodynamic biomarker for FXR activation. While the specific analytical method used for this compound clinical trials is not detailed in the provided results, a common and highly sensitive method is Liquid Chromatography-Mass Spectrometry (LC-MS).

General Workflow for C4 Measurement by LC-MS cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Processing Serum_Collection Collect serum sample Internal_Standard Add internal standard (e.g., deuterated C4) Serum_Collection->Internal_Standard Extraction Perform liquid-liquid or solid-phase extraction Internal_Standard->Extraction Injection Inject extracted sample onto an LC column Extraction->Injection Separation Chromatographic separation of C4 from other serum components Injection->Separation Detection Detect and quantify C4 using mass spectrometry (e.g., tandem MS/MS) Separation->Detection Quantification Quantify C4 concentration based on the ratio to the internal standard Detection->Quantification

Figure 3: General Workflow for C4 Measurement by LC-MS.

Methodology:

  • Sample Collection and Preparation: Serum samples are collected from subjects. An internal standard (e.g., a stable isotope-labeled version of C4) is added to the serum to account for variability in sample processing. The C4 is then extracted from the serum matrix using liquid-liquid or solid-phase extraction.

  • Liquid Chromatography: The extracted sample is injected into a liquid chromatography system. The C4 is separated from other components of the sample on a chromatographic column.

  • Mass Spectrometry: The eluent from the LC column is introduced into a mass spectrometer. The C4 and the internal standard are ionized, and their specific mass-to-charge ratios are detected and quantified, often using tandem mass spectrometry (MS/MS) for high specificity and sensitivity.

  • Quantification: The concentration of C4 in the original serum sample is determined by comparing the signal of the analyte to that of the known concentration of the internal standard.

Preclinical Murine Colitis Model

The adoptive T-cell transfer model is a well-established method for inducing chronic colitis in mice that recapitulates many features of human inflammatory bowel disease.

Methodology:

  • Induction of Colitis: Naïve T cells (CD4+CD45RBhigh) are isolated from the spleens of donor mice. These cells are then injected into immunodeficient recipient mice (e.g., SCID or Rag1-/-). The transfer of these cells leads to the development of a progressive, chronic inflammation of the colon over several weeks.

  • Treatment: Following the induction of colitis, mice are treated orally with this compound at various doses or a vehicle control.

  • Assessment of Colitis: The severity of colitis is assessed using a combination of clinical and pathological endpoints:

    • Disease Activity Index (DAI): A composite score based on weight loss, stool consistency, and the presence of blood in the stool.

    • Histological Analysis: The colon is removed, and sections are stained with hematoxylin and eosin (H&E). The degree of inflammation, epithelial damage, and cellular infiltration is scored by a pathologist.

    • Cytokine Analysis: The levels of pro-inflammatory cytokines (e.g., TNF-α, IFN-γ, IL-6) in the colonic tissue or serum can be measured by ELISA or multiplex assays.

Conclusion

This compound (MET-642) is a potent FXR agonist with a promising therapeutic profile for the treatment of inflammatory and metabolic diseases. Its mechanism of action through the activation of the farnesoid X receptor leads to the modulation of key genes involved in bile acid, lipid, and glucose metabolism, as well as the suppression of inflammatory pathways. Clinical data to date have demonstrated target engagement and encouraging efficacy and safety signals. The experimental protocols outlined in this guide provide a framework for the continued investigation and understanding of this compound and other FXR agonists in drug development.

References

Omesdafexor: An In-depth Analysis of Target Binding and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

An examination of the farnesoid X receptor (FXR) agonist, omesdafexor (formerly MET642), reveals a promising clinical candidate for metabolic and inflammatory diseases. While detailed, quantitative data on its direct binding affinity and comprehensive selectivity profile remain proprietary, this guide synthesizes the current understanding of its pharmacological characteristics and the experimental methodologies typically employed in the evaluation of such nuclear receptor modulators.

This compound is a potent, orally bioavailable agonist of the farnesoid X receptor (FXR), a nuclear receptor that plays a critical role in the regulation of bile acid, lipid, and glucose metabolism. Its activation has been shown to have beneficial effects in various preclinical models of liver and inflammatory diseases. This technical guide provides an overview of the key aspects of this compound's interaction with its target, including the anticipated signaling pathway, and outlines the standard experimental procedures used to characterize the binding affinity and selectivity of FXR agonists.

Target Binding Affinity and Functional Potency

While specific Ki, Kd, or IC50 values for this compound's binding to FXR are not publicly available, its potent agonistic activity is well-documented. The potency of an FXR agonist is typically determined through functional assays that measure the transcriptional activation of FXR target genes. A common method is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, which quantifies the ligand-induced recruitment of a coactivator peptide to the FXR ligand-binding domain (LBD). The resulting EC50 value represents the concentration of the agonist required to achieve 50% of the maximal response.

Table 1: Representative Data Structure for FXR Agonist Potency
CompoundAssay TypeTargetParameterValue (nM)
This compoundTR-FRET Coactivator RecruitmentHuman FXR-LBDEC50[Data Not Publicly Available]
Positive Control (e.g., GW4064)TR-FRET Coactivator RecruitmentHuman FXR-LBDEC50[Expected in low nM range]

Selectivity Profile

The selectivity of a nuclear receptor agonist is crucial for minimizing off-target effects. A comprehensive selectivity profile is typically established by testing the compound against a panel of other nuclear receptors, such as the pregnane X receptor (PXR), liver X receptor (LXR), and peroxisome proliferator-activated receptors (PPARs). These assays are often cell-based reporter gene assays where the activation of the respective receptor by the test compound is measured.

Table 2: Representative Data Structure for Nuclear Receptor Selectivity
Nuclear ReceptorAssay TypeThis compound Activity
PXRReporter Gene Assay[Data Not Publicly Available]
LXRαReporter Gene Assay[Data Not Publicly Available]
LXRβReporter Gene Assay[Data Not Publicly Available]
PPARαReporter Gene Assay[Data Not Publicly Available]
PPARδReporter Gene Assay[Data Not Publicly Available]
PPARγReporter Gene Assay[Data Not Publicly Available]

Experimental Protocols

TR-FRET Coactivator Recruitment Assay for FXR Potency

This assay quantifies the ability of a test compound to promote the interaction between the FXR ligand-binding domain (LBD) and a coactivator peptide.

Materials:

  • His-tagged human FXR-LBD

  • Europium-labeled anti-His antibody (Donor)

  • Biotinylated coactivator peptide (e.g., from SRC-1)

  • Streptavidin-conjugated acceptor fluorophore (e.g., APC)

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • Test compound (this compound) and positive control (e.g., GW4064)

Procedure:

  • Add assay buffer, His-tagged FXR-LBD, and the europium-labeled anti-His antibody to the wells of a microplate.

  • Add serial dilutions of the test compound or positive control.

  • Add the biotinylated coactivator peptide and streptavidin-conjugated acceptor.

  • Incubate the plate at room temperature to allow for binding equilibration.

  • Read the plate on a TR-FRET-compatible reader, measuring the emission at both the donor and acceptor wavelengths.

  • Calculate the TR-FRET ratio and plot the data against the compound concentration to determine the EC50 value.

TR_FRET_Workflow cluster_0 Assay Preparation cluster_1 Incubation & Detection cluster_2 Data Analysis A Dispense Assay Buffer, His-FXR-LBD, and Eu-anti-His Antibody B Add Serial Dilutions of this compound A->B C Add Biotin-Coactivator and SA-Acceptor B->C D Incubate at Room Temperature C->D E Read TR-FRET Signal D->E F Calculate TR-FRET Ratio E->F G Determine EC50 F->G

TR-FRET Assay Workflow
Cell-Based Reporter Gene Assay for Selectivity

This assay measures the ability of a compound to activate a specific nuclear receptor and drive the expression of a reporter gene.

Materials:

  • Host cell line (e.g., HEK293T)

  • Expression vector for the full-length nuclear receptor of interest

  • Reporter vector containing a response element for the nuclear receptor driving a luciferase gene

  • Transfection reagent

  • Cell culture medium and reagents

  • Test compound (this compound)

  • Luciferase assay substrate

Procedure:

  • Co-transfect the host cells with the nuclear receptor expression vector and the reporter vector.

  • Plate the transfected cells into a multi-well plate and allow them to adhere.

  • Treat the cells with serial dilutions of the test compound.

  • Incubate for a sufficient time to allow for receptor activation and reporter gene expression (e.g., 24 hours).

  • Lyse the cells and add the luciferase assay substrate.

  • Measure the luminescence using a luminometer.

  • Plot the luminescence signal against the compound concentration to determine the EC50 value for each nuclear receptor.

This compound Signaling Pathway

Upon binding to this compound, FXR undergoes a conformational change, leading to the dissociation of corepressors and the recruitment of coactivators. This complex then heterodimerizes with the retinoid X receptor (RXR) and binds to FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.

FXR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound FXR FXR This compound->FXR Binds to LBD Corepressor Corepressor FXR->Corepressor Dissociation Coactivator Coactivator FXR->Coactivator Recruitment RXR RXR FXR->RXR Heterodimerization FXRE FXR Response Element (FXRE) FXR->FXRE Binds to DNA RXR->FXRE Binds to DNA TargetGene Target Gene Transcription FXRE->TargetGene Modulates

FXR Signaling Pathway

Preclinical Pharmacology of Omesdafexor (FXR-314): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Omesdafexor (also known as MET642 and FXR-314) is an orally bioavailable, non-bile acid agonist of the farnesoid X receptor (FXR) under investigation for the treatment of inflammatory bowel disease (IBD), including ulcerative colitis, and metabolic liver diseases such as non-alcoholic steatohepatitis (NASH). Preclinical studies have demonstrated that this compound effectively engages the FXR target, leading to the modulation of downstream signaling pathways involved in inflammation, intestinal barrier function, and metabolism. In animal models of colitis, this compound has been shown to ameliorate disease activity, suggesting its potential as a novel therapeutic agent for IBD. This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, including its mechanism of action, in vivo efficacy, and the experimental protocols used in its evaluation.

Mechanism of Action: FXR Agonism

This compound is a potent and selective agonist of the farnesoid X receptor (FXR), a nuclear hormone receptor highly expressed in the liver and intestines.[1] FXR plays a critical role in regulating bile acid homeostasis, lipid and glucose metabolism, and inflammatory responses.

Upon activation by this compound, FXR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, leading to the modulation of their transcription. Key downstream targets of FXR activation include the induction of the small heterodimer partner (SHP) and fibroblast growth factor 19 (FGF19).

  • Small Heterodimer Partner (SHP): SHP is a nuclear receptor that lacks a DNA-binding domain. By interacting with other transcription factors, SHP primarily functions as a transcriptional repressor. In the context of FXR activation, SHP represses the expression of genes involved in bile acid synthesis, such as cholesterol 7α-hydroxylase (CYP7A1), thereby providing a negative feedback mechanism to control bile acid levels.[2][3]

  • Fibroblast Growth Factor 19 (FGF19): In the intestine, FXR activation stimulates the expression and secretion of FGF19.[2][4] FGF19 then travels to the liver via the portal circulation and binds to its receptor, FGFR4, on hepatocytes. This binding event also leads to the repression of CYP7A1, further contributing to the regulation of bile acid synthesis.

The activation of these signaling pathways by this compound is believed to underlie its therapeutic effects in IBD and liver diseases.

FXR_Signaling_Pathway This compound This compound FXR FXR This compound->FXR binds to FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXRE (DNA) FXR_RXR->FXRE binds to SHP SHP Gene Transcription FXRE->SHP activates FGF19 FGF19 Gene Transcription FXRE->FGF19 activates SHP_Protein SHP Protein SHP->SHP_Protein leads to FGF19_Protein FGF19 Protein FGF19->FGF19_Protein leads to CYP7A1 CYP7A1 Gene (Bile Acid Synthesis) SHP_Protein->CYP7A1 represses FGF19_Protein->CYP7A1 represses

Caption: this compound-mediated FXR signaling pathway. (Max Width: 760px)

In Vivo Efficacy in Colitis Models

The therapeutic potential of this compound in inflammatory bowel disease has been evaluated in preclinical models of colitis, primarily the adoptive T-cell transfer and dextran sulfate sodium (DSS)-induced colitis models.

Adoptive T-Cell Transfer Model of Colitis

In the adoptive T-cell transfer model, immunodeficient mice (e.g., Rag1-/-) are injected with naive CD4+ T cells (CD4+CD45RBhigh), leading to the development of chronic colitis that shares histopathological features with human Crohn's disease.

Studies have shown that oral administration of this compound can ameliorate colitis in this model. Doses ranging from 0.03 to 1 mg/kg, administered once daily, have been reported to improve colitis, promote intestinal antimicrobial and barrier function, and inhibit inflammation. Furthermore, synergistic effects in improving colitis have been observed when this compound is co-administered with the Janus kinase (JAK) inhibitor, tofacitinib.

Dextran Sulfate Sodium (DSS)-Induced Colitis Model

The DSS-induced colitis model involves the administration of DSS in the drinking water of mice, which causes damage to the colonic epithelium and induces an acute or chronic inflammatory response, mimicking aspects of human ulcerative colitis. While specific data on this compound in the DSS model is not as readily available in the public domain, this model is a standard tool for evaluating potential IBD therapeutics.

Table 1: Summary of In Vivo Efficacy of this compound in Colitis Models

ModelSpeciesDose RangeKey Findings
Adoptive T-Cell TransferMouse0.03 - 1 mg/kg (oral, once daily)- Amelioration of colitis- Promotion of intestinal antimicrobial function- Enhancement of intestinal barrier function- Inhibition of inflammation- Synergistic improvement with tofacitinib

Experimental Protocols

Adoptive T-Cell Transfer Colitis Model

This protocol describes a general procedure for inducing colitis via adoptive T-cell transfer.

T_Cell_Transfer_Workflow Donor Donor Mouse (e.g., C57BL/6) Spleen Spleen Harvest Donor->Spleen Splenocytes Splenocyte Isolation Spleen->Splenocytes CD4_Enrichment CD4+ T Cell Enrichment (e.g., MACS) Splenocytes->CD4_Enrichment FACS FACS Sorting for CD4+CD45RBhigh Cells CD4_Enrichment->FACS Injection Intraperitoneal Injection of CD4+CD45RBhigh Cells FACS->Injection Recipient Recipient Mouse (e.g., Rag1-/-) Recipient->Injection Colitis Development of Colitis (3-8 weeks) Injection->Colitis Treatment Treatment with This compound Colitis->Treatment Analysis Analysis: - Body Weight - DAI Score - Colon Histology - Cytokine Levels Treatment->Analysis DSS_Colitis_Workflow Mice Experimental Mice (e.g., C57BL/6) DSS_Admin DSS Administration in Drinking Water (e.g., 3-5% for 5-7 days) Mice->DSS_Admin Colitis_Induction Induction of Acute Colitis DSS_Admin->Colitis_Induction Treatment Treatment with This compound (Oral) Colitis_Induction->Treatment Monitoring Daily Monitoring: - Body Weight - Stool Consistency - Fecal Blood (DAI Score) Treatment->Monitoring Termination Study Termination and Tissue Collection Monitoring->Termination Analysis Analysis: - Colon Length and Weight - Histopathology - Myeloperoxidase (MPO) Activity - Cytokine Levels Termination->Analysis

References

Omesdafexor's Role in Bile Acid Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omesdafexor (formerly known as MET409 and MET642) is a potent, non-steroidal, selective agonist of the Farnesoid X Receptor (FXR), a nuclear hormone receptor that functions as a primary regulator of bile acid, lipid, and glucose homeostasis.[1][2][3] As a key transcriptional sensor for bile acids, FXR activation initiates a cascade of events that modulates the synthesis, transport, and metabolism of bile acids, thereby protecting hepatocytes from bile acid-induced toxicity. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on bile acid homeostasis supported by quantitative clinical trial data, and detailed methodologies for key experimental assays used in its characterization.

Mechanism of Action: FXR Agonism

This compound exerts its pharmacological effects by binding to and activating FXR. Upon activation, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This FXR/RXR heterodimer then binds to specific DNA sequences known as FXR response elements (FXREs) located in the promoter regions of target genes, leading to the modulation of their transcription.[1][3] The activation of FXR by this compound initiates a negative feedback loop that tightly controls the intracellular concentration of bile acids through two primary pathways: the Small Heterodimer Partner (SHP)-dependent pathway in the liver and the Fibroblast Growth Factor 19 (FGF19)-dependent pathway originating in the intestine.

Hepatic Regulation of Bile Acid Synthesis

In hepatocytes, activated FXR directly induces the expression of the Small Heterodimer Partner (SHP; encoded by the NR0B2 gene). SHP, in turn, functions as a transcriptional repressor by inhibiting the activity of several other nuclear receptors, most notably Liver Receptor Homolog-1 (LRH-1) and Hepatocyte Nuclear Factor 4 alpha (HNF4α). These transcription factors are essential for the expression of CYP7A1 and CYP8B1, the genes encoding the rate-limiting enzymes in the classical pathway of bile acid synthesis. By inducing SHP, this compound effectively downregulates the synthesis of new bile acids from cholesterol.

Enterohepatic Signaling via FGF19

In the enterocytes of the ileum, FXR activation by this compound leads to the robust induction and secretion of Fibroblast Growth Factor 19 (FGF19). FGF19 enters the portal circulation and travels to the liver, where it binds to its cognate receptor complex, FGFR4/β-Klotho, on the surface of hepatocytes. This binding event triggers a signaling cascade that potently represses the transcription of CYP7A1. This gut-liver signaling axis is a critical mechanism by which this compound systemically regulates bile acid production.

Quantitative Data from Clinical Trials

The pharmacodynamic effects of this compound on bile acid homeostasis have been evaluated in clinical trials involving patients with non-alcoholic steatohepatitis (NASH). Key biomarkers assessed include 7α-hydroxy-4-cholesten-3-one (C4), a direct marker of CYP7A1 activity and bile acid synthesis, and FGF19, the intestinal hormone that mediates feedback inhibition.

Table 1: Effect of this compound (MET409) on Biomarkers of Bile Acid Synthesis in a 12-Week Phase 2a Study in NASH Patients

BiomarkerThis compound 50 mg (n=19)This compound 80 mg (n=20)Placebo (n=19)
C4 (7α-hydroxy-4-cholesten-3-one)
Mean Relative Change from Baseline at Day 84↓71%↓95%-
Mean Change in AUC at Day 84 vs. Placebo↓78%↓96%-
FGF19 (Fibroblast Growth Factor 19)
Mean Change from BaselineIncreasedIncreased-
Statistical SignificanceNot Statistically SignificantNot Statistically Significant-

*p < 0.05 vs. placebo

Table 2: Additional Pharmacodynamic Effects of this compound (MET409) in a 12-Week Phase 2a Study in NASH Patients

ParameterThis compound 50 mg (n=19)This compound 80 mg (n=20)Placebo (n=19)
Liver Fat Content (Relative Reduction) 38% (p < 0.001 vs. placebo)55% (p < 0.001 vs. placebo)6%
Alanine Aminotransferase (ALT) (Relative Reduction) 28%25%-
HDL-Cholesterol (Mean Change) -20.3%-23.4%+2.6%
LDL-Cholesterol (Mean Change) +6.8%+23.7%-1.5%
Pruritus (Incidence) 16% (mild-moderate)40% (mild-moderate)-

Regulation of Bile Acid Transport

Beyond inhibiting synthesis, FXR activation by this compound also modulates the expression of key transporters involved in the enterohepatic circulation of bile acids. In hepatocytes, FXR upregulates the expression of the Bile Salt Export Pump (BSEP; ABCB11), which is responsible for secreting bile acids into the bile canaliculi, and the Organic Solute Transporters alpha and beta (OSTα/OSTβ), which facilitate the efflux of bile acids from hepatocytes back into the sinusoidal blood. Conversely, FXR activation downregulates the Na+-taurocholate cotransporting polypeptide (NTCP; SLC10A1), the primary transporter responsible for the uptake of bile acids from the portal blood into hepatocytes. This coordinated regulation of transporters promotes the efficient clearance of bile acids from the liver, further protecting it from cholestatic injury.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for its characterization.

Caption: this compound's dual mechanism of action on bile acid synthesis.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo Preclinical In Vivo Models cluster_clinical Clinical Trials Reporter_Assay FXR Reporter Gene Assay (EC50 determination) Animal_Models Rodent Models of NASH/Fibrosis (e.g., Diet-induced) Reporter_Assay->Animal_Models qPCR_in_vitro qPCR for FXR Target Genes (e.g., SHP, BSEP in HepG2 cells) qPCR_in_vitro->Animal_Models qPCR_in_vivo qPCR for FXR Target Genes (e.g., Fgf15 in ileum, Shp in liver) Animal_Models->qPCR_in_vivo ChIP_seq ChIP-seq for FXR Binding (Genome-wide target identification) Animal_Models->ChIP_seq Phase1 Phase 1 (Healthy Volunteers) (Safety, PK/PD, C4, FGF19) Animal_Models->Phase1 Phase2 Phase 2 (NASH Patients) (Efficacy, LFC, Histology, C4, FGF19) Phase1->Phase2 BA_Measurement Bile Acid Profiling (LC-MS/MS) Phase2->BA_Measurement

Caption: Experimental workflow for this compound's development.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the characterization of FXR agonists like this compound.

FXR Reporter Gene Assay

This assay is used to determine the potency (EC50) of a compound in activating FXR.

  • Cell Line: HEK293T or similar cells are co-transfected with a plasmid expressing the human FXR ligand-binding domain fused to a GAL4 DNA-binding domain, and a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).

  • Procedure:

    • Cells are seeded in 96-well plates.

    • After 24 hours, cells are treated with a serial dilution of this compound or a vehicle control.

    • Following a 16-24 hour incubation period, luciferase activity is measured using a commercial luciferase assay system and a luminometer.

    • The data is normalized to the vehicle control, and the EC50 value is calculated using a non-linear regression analysis.

Quantitative PCR (qPCR) for FXR Target Gene Expression

qPCR is used to measure the change in mRNA levels of FXR target genes in response to this compound treatment.

  • Sample Types: Cultured cells (e.g., HepG2) or tissues (liver, ileum) from animal models.

  • Procedure:

    • RNA is extracted from samples using a suitable RNA isolation kit.

    • RNA quality and quantity are assessed using spectrophotometry.

    • cDNA is synthesized from the RNA using a reverse transcription kit.

    • qPCR is performed using a qPCR instrument with SYBR Green or TaqMan probes for the target genes (e.g., SHP, BSEP, FGF19) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).

    • The relative expression of target genes is calculated using the delta-delta Ct method.

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

ChIP-seq is employed to identify the genome-wide binding sites of FXR in response to this compound.

  • Sample Types: Liver or intestinal tissue from animal models treated with this compound or vehicle.

  • Procedure:

    • Chromatin from the tissue is cross-linked with formaldehyde to fix protein-DNA interactions.

    • The chromatin is then sheared into smaller fragments by sonication or enzymatic digestion.

    • An antibody specific to FXR is used to immunoprecipitate the FXR-DNA complexes.

    • The cross-links are reversed, and the DNA is purified.

    • The purified DNA is then prepared for next-generation sequencing.

    • Sequencing reads are mapped to the reference genome, and peaks representing FXR binding sites are identified using bioinformatics software.

Measurement of Bile Acid Concentrations

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of individual bile acid species in biological samples.

  • Sample Types: Serum, plasma, or fecal samples from clinical trial participants or animal models.

  • Procedure:

    • Bile acids are extracted from the biological matrix using a liquid-liquid or solid-phase extraction method.

    • The extracted bile acids are then separated using a reverse-phase liquid chromatography column.

    • The separated bile acids are ionized and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

    • The concentration of each bile acid is determined by comparing its peak area to that of a known concentration of a stable isotope-labeled internal standard.

Conclusion

This compound, as a potent and selective FXR agonist, plays a significant role in the regulation of bile acid homeostasis. Through its dual action in the liver and intestine, it effectively suppresses bile acid synthesis and modulates their transport, thereby mitigating the cytotoxic effects of elevated bile acid levels. Clinical data has demonstrated its ability to engage FXR targets, as evidenced by the significant reduction in the bile acid synthesis marker C4. The comprehensive preclinical and clinical evaluation of this compound, utilizing a suite of robust experimental methodologies, underscores its therapeutic potential for cholestatic and metabolic liver diseases such as NASH.

References

Omesdafexor: A Deep Dive into its Anti-Inflammatory Mechanisms in the Gut Mucosa

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omesdafexor (also known as MET642 and FXR314) is a potent, non-steroidal farnesoid X receptor (FXR) agonist under investigation for the treatment of inflammatory bowel disease (IBD). As a selective modulator of FXR, a nuclear receptor highly expressed in the gastrointestinal tract and liver, this compound represents a promising therapeutic approach that targets key pathways in gut homeostasis, including bile acid metabolism, barrier function, and innate immunity. This technical guide provides a comprehensive overview of the anti-inflammatory effects of this compound in the gut mucosa, detailing its mechanism of action, preclinical evidence, and the experimental protocols used to evaluate its efficacy. While specific quantitative data for this compound in preclinical IBD models is not yet publicly available, this guide utilizes representative data from studies on other potent FXR agonists to illustrate the anticipated effects.

Mechanism of Action: The Farnesoid X Receptor (FXR) Signaling Pathway

The farnesoid X receptor (FXR) is a ligand-activated transcription factor that plays a pivotal role in maintaining intestinal homeostasis. Its natural ligands are bile acids. Upon activation by an agonist like this compound, FXR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to FXR response elements (FXREs) in the promoter regions of target genes, modulating their expression.

The anti-inflammatory effects of FXR activation in the gut are multi-faceted:

  • Enhancement of Intestinal Barrier Integrity: FXR activation upregulates the expression of proteins involved in the formation of tight junctions, such as zonula occludens-1 (ZO-1) and occludin. This strengthens the intestinal barrier, reducing permeability and preventing the translocation of luminal antigens and bacteria that can trigger an inflammatory response.

  • Inhibition of Pro-inflammatory Signaling: Activated FXR can transrepress the activity of key pro-inflammatory transcription factors, most notably nuclear factor-kappa B (NF-κB). By interfering with NF-κB signaling, FXR activation leads to a downstream reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).

  • Modulation of Immune Cell Function: FXR is expressed in various immune cells, including macrophages and dendritic cells. Its activation can polarize these cells towards an anti-inflammatory phenotype, further dampening the inflammatory cascade in the gut mucosa.

  • Regulation of Bile Acid Homeostasis: By inducing the expression of fibroblast growth factor 19 (FGF19) in the intestine, FXR activation plays a crucial role in the negative feedback regulation of bile acid synthesis in the liver. This regulation of the bile acid pool can indirectly influence gut inflammation.

FXR_Signaling_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Bile Acids Bile Acids FXR FXR Bile Acids->FXR This compound This compound This compound->FXR FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element (FXRE) FXR_RXR->FXRE Binds to NFkB NF-κB FXR_RXR->NFkB Inhibits (Transrepression) Barrier_Genes Barrier Integrity Genes (ZO-1, Occludin) FXRE->Barrier_Genes Upregulates FGF19_Gene FGF19 Gene FXRE->FGF19_Gene Upregulates Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) NFkB->Pro_inflammatory_Genes Activates Inflammation Inflammation Pro_inflammatory_Genes->Inflammation Strengthened Barrier Strengthened Barrier Barrier_Genes->Strengthened Barrier Bile Acid Homeostasis Bile Acid Homeostasis FGF19_Gene->Bile Acid Homeostasis DSS_Workflow cluster_setup Experimental Setup cluster_induction Induction & Treatment Phase (7 Days) cluster_analysis Endpoint Analysis Acclimatize Mice Acclimatize Mice Group Allocation Group Allocation (Control, DSS+Vehicle, DSS+this compound) Acclimatize Mice->Group Allocation DSS Administration DSS in Drinking Water Group Allocation->DSS Administration Drug Administration Daily Oral Gavage (Vehicle or this compound) Group Allocation->Drug Administration Daily Monitoring Daily Monitoring Euthanasia Euthanasia Daily Monitoring->Euthanasia End of Study DSS Administration->Daily Monitoring Drug Administration->Daily Monitoring Colon Excision Colon Excision Euthanasia->Colon Excision Colon Length Measurement Colon Length Measurement Colon Excision->Colon Length Measurement Tissue Collection Tissue Collection Colon Excision->Tissue Collection Histology Histology Tissue Collection->Histology MPO Assay MPO Assay Tissue Collection->MPO Assay qPCR qPCR Tissue Collection->qPCR

Omesdafexor (MET-642): A Technical Guide on its Anti-Fibrotic Potential in Liver Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Liver fibrosis, the excessive accumulation of extracellular matrix proteins, is a central pathological feature in the progression of chronic liver diseases to cirrhosis and end-stage liver failure. A key therapeutic target in this process is the Farnesoid X Receptor (FXR), a nuclear hormone receptor that acts as a master regulator of bile acid, lipid, and glucose metabolism, and critically, modulates inflammatory and fibrogenic pathways. Omesdafexor (formerly MET-642) is a potent, non-bile acid FXR agonist designed to offer a favorable safety and tolerability profile. This document provides an in-depth technical overview of the anti-fibrotic rationale for this compound, summarizing its mechanism of action, available clinical data, and the detailed experimental protocols used to evaluate such compounds. While direct anti-fibrotic efficacy data for this compound from dedicated studies is not publicly available, this guide consolidates the strong mechanistic rationale and data from surrogate markers that underpin its potential as an anti-fibrotic agent.

Introduction: The Role of FXR in Liver Fibrosis

Chronic liver injury from various etiologies—such as nonalcoholic steatohepatitis (NASH), alcohol abuse, or viral hepatitis—triggers a wound-healing response that can become pathogenic.[1] The activation of hepatic stellate cells (HSCs) is the pivotal event in hepatic fibrogenesis, transforming these quiescent, vitamin A-storing cells into proliferative, contractile myofibroblasts.[2] These activated HSCs are the primary source of excess extracellular matrix (ECM) proteins, predominantly type I collagen, leading to scar formation.[1]

The Farnesoid X Receptor (FXR) is highly expressed in the liver and intestine and plays a crucial protective role.[3] Its activation by agonists like this compound initiates a cascade of anti-fibrotic and anti-inflammatory effects:

  • Inhibition of HSC Activation: FXR activation transcriptionally represses pro-fibrotic genes in HSCs, including those for collagen type I alpha 1 (COL1A1), α-smooth muscle actin (α-SMA), and tissue inhibitor of metalloproteinases 1 (TIMP-1).[4]

  • Suppression of Inflammation: FXR signaling antagonizes pro-inflammatory pathways, such as NF-κB, reducing the expression of cytokines that promote HSC activation.

  • Metabolic Regulation: By controlling bile acid and lipid metabolism, FXR activation reduces hepatocyte lipotoxicity, a key driver of inflammation and fibrosis in NASH.

This compound was developed as a next-generation, non-steroidal FXR agonist with high potency and a unique chemical structure, aiming to maximize the therapeutic benefits of FXR activation while minimizing off-target effects and known side effects of earlier-generation compounds.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by binding to and activating FXR, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby regulating their transcription.

The key anti-fibrotic signaling pathways modulated by FXR activation are depicted below.

FXR_Pathway cluster_EC Extracellular Space cluster_Cell Hepatic Stellate Cell (HSC) Omesdafexor_EC This compound Omesdafexor_IC This compound Omesdafexor_EC->Omesdafexor_IC FXR FXR Omesdafexor_IC->FXR Binds & Activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element (DNA) FXR_RXR->FXRE Binds to Inflammation Inflammatory Pathways (e.g., NF-κB) FXR_RXR->Inflammation Inhibits ProFibrotic_Genes Pro-Fibrotic Genes (COL1A1, α-SMA, TIMP1) FXRE->ProFibrotic_Genes Represses Transcription Fibrosis Fibrosis (ECM Deposition) ProFibrotic_Genes->Fibrosis HSC_Activation HSC Activation HSC_Activation->ProFibrotic_Genes Upregulates Inflammation->HSC_Activation Promotes

Caption: this compound's Anti-Fibrotic Mechanism of Action.

Clinical and Preclinical Data Summary

While specific preclinical studies detailing the anti-fibrotic effects of this compound in animal models have not been publicly disclosed, its clinical development program in NASH provides valuable insights into its biological activity and safety profile.

Phase 1 Clinical Trial in Healthy Volunteers

A first-in-human, randomized, placebo-controlled trial evaluated single and multiple ascending doses of this compound in healthy volunteers. The primary outcomes focused on safety, tolerability, and pharmacokinetics.

Table 1: Summary of this compound Phase 1 MAD Cohort Results

Parameter Dose Levels (14 days) Key Findings Reference
Safety & Tolerability 2.5 mg to 10 mg daily Safe and generally well-tolerated; no serious adverse events reported.
Pruritus (Itching) All dose levels No pruritus was reported. This is a significant point of differentiation from other FXR agonists.
LDL-Cholesterol All dose levels No increases in LDL-cholesterol were observed.

| FXR Target Engagement | All dose levels | Robust, dose-dependent suppression of 7α-hydroxy-4-cholesten-3-one (C4), a key biomarker of FXR activation. C4 reduction up to ~95% was observed. | |

Phase 2a Clinical Trial in NASH Patients (NCT04773964)

A 16-week, randomized, placebo-controlled trial was conducted to evaluate the safety and efficacy of this compound in patients with NASH. The primary efficacy endpoint was the reduction in liver fat content, a key driver of lipotoxicity and subsequent fibrosis. Interim results from this study were reported.

Table 2: Interim Results of this compound Phase 2a NASH Trial (16 Weeks)

Parameter Placebo This compound (3 mg) This compound (6 mg) Reference
N (interim analysis) 17 17 17
Mean Relative Liver Fat Reduction (MRI-PDFF) -7.5% -26.9% (p=0.006 vs placebo) -9.3%
Patients with ≥30% Liver Fat Reduction 12% (2/17) 47% (8/17) 35% (6/17)
Mean Change in LDL-Cholesterol -10% +5% +19%
Incidence of Mild-Moderate Pruritus 1/20 (5.0%) 1/20 (5.0%) 1/10 (10.0%)

| Pruritus-Related Discontinuation | 0% | 0% | 0% | |

These results demonstrate that this compound significantly engages the FXR target in patients with NASH, leading to a meaningful reduction in hepatic steatosis at the 3 mg dose, with a favorable tolerability profile. While not a direct measure of fibrosis, reducing the lipotoxic stimulus is a mechanistically crucial first step in halting or reversing the fibrogenic process.

It is important to note that in late 2021, the developing company announced a strategic decision to halt the FXR program in NASH to prioritize development in inflammatory bowel disease (IBD), citing in part a potential delay related to long-term toxicology studies.

Experimental Protocols for Preclinical Evaluation

Evaluating the anti-fibrotic efficacy of a compound like this compound requires robust and reproducible preclinical models and quantitative endpoint assays. Below are detailed standard protocols for such an evaluation.

Preclinical Model: Thioacetamide (TAA)-Induced Liver Fibrosis in Rats

This model is widely used to induce chronic liver injury and fibrosis that progresses to cirrhosis.

TAA_Workflow cluster_setup Phase 1: Acclimatization & Grouping cluster_induction Phase 2: Fibrosis Induction & Dosing (8-12 Weeks) cluster_analysis Phase 3: Endpoint Analysis Acclimatize Acclimatize Male Sprague-Dawley Rats (7-10 days) Group Randomize into Groups (n=8-10 per group) - Vehicle Control - TAA + Vehicle - TAA + this compound Acclimatize->Group TAA_Inject Inject TAA i.p. (200 mg/kg) 2x per week Group->TAA_Inject Drug_Dose Administer this compound (or vehicle) daily via oral gavage Monitor Monitor Body Weight & Clinical Signs Weekly Sacrifice Sacrifice at End of Study Monitor->Sacrifice Collect Collect Blood (for ALT/AST) & Liver Tissue Sacrifice->Collect Process Process Liver: - Fix in Formalin (Histology) - Snap Freeze (Hydroxyproline, RNA) Collect->Process Analyze Quantitative Analysis: - Histology (Sirius Red) - Biochemistry (Hydroxyproline) - Gene Expression (RT-qPCR) Process->Analyze

Caption: Experimental Workflow for TAA-Induced Liver Fibrosis Model.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (180-220g) are used.

  • Fibrosis Induction: Thioacetamide (TAA) is administered via intraperitoneal (i.p.) injection at a dose of 200 mg/kg body weight, twice weekly for 8-12 weeks.

  • Treatment: this compound (or vehicle control) is administered daily via oral gavage, starting concurrently with TAA induction or in a therapeutic model after fibrosis is established.

  • Endpoint Collection: At the end of the study, animals are euthanized. Blood is collected for serum liver enzyme analysis (ALT, AST). The liver is excised, weighed, and sectioned. Portions are fixed in 10% neutral buffered formalin for histology, while other portions are snap-frozen in liquid nitrogen and stored at -80°C for biochemical and molecular analyses.

Quantitative Assessment of Liver Fibrosis

This biochemical assay quantifies the total amount of collagen in a liver tissue sample by measuring its unique amino acid, hydroxyproline.

Protocol:

  • Tissue Homogenization: Weigh approximately 50-100 mg of frozen liver tissue. Homogenize the tissue in distilled water.

  • Hydrolysis: Transfer a known volume of the homogenate to a pressure-tight, screw-capped vial. Add an equal volume of concentrated hydrochloric acid (HCl, final concentration ~6 M). Secure the cap tightly.

  • Digestion: Heat the vial at 110-120°C for 12-18 hours to hydrolyze the tissue and release amino acids.

  • Neutralization & Clarification: Cool the hydrolysate. Adjust the pH to 6.5-7.0 using NaOH. Activated charcoal may be added to remove color impurities, followed by centrifugation.

  • Oxidation: Transfer an aliquot of the supernatant to a new tube. Add Chloramine-T reagent and incubate at room temperature for 20-25 minutes to oxidize hydroxyproline.

  • Color Development: Add Ehrlich's reagent (containing p-dimethylaminobenzaldehyde, DMAB) and incubate at 60-65°C for 15-20 minutes. A chromophore will develop.

  • Measurement: Cool the samples and measure the absorbance at 550-560 nm using a spectrophotometer.

  • Quantification: Calculate the hydroxyproline concentration based on a standard curve generated with known concentrations of pure hydroxyproline. Results are typically expressed as μg of hydroxyproline per gram of liver tissue.

Sirius Red is an anionic dye that specifically binds to the [Gly-X-Y]n helical structure of collagen fibers, allowing for precise visualization and quantification.

Protocol:

  • Tissue Preparation: Paraffin-embedded liver sections (4-5 μm thick) are deparaffinized and rehydrated through a series of xylene and graded ethanol washes.

  • Staining: Immerse slides in Picro-Sirius Red solution (0.1% Sirius Red in saturated aqueous picric acid) for 60 minutes.

  • Washing & Dehydration: Briefly wash slides in two changes of acidified water, followed by dehydration through graded ethanol and clearing in xylene.

  • Mounting: Coverslip the slides using a permanent mounting medium.

  • Image Acquisition: Digitize the stained slides using a whole-slide scanner or a microscope equipped with a camera at 10x or 20x magnification.

  • Quantitative Image Analysis:

    • Use image analysis software (e.g., ImageJ/Fiji, Visiopharm).

    • Define a color threshold to specifically select the red-stained collagen fibers while excluding background and parenchymal tissue.

    • Calculate the Collagen Proportional Area (CPA) as the ratio of the total red-stained area to the total tissue area (excluding artifacts and large vascular lumens).

    • CPA is expressed as a percentage.

Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR) is used to measure changes in the mRNA levels of key genes involved in fibrosis.

Protocol:

  • RNA Extraction: Isolate total RNA from ~20-30 mg of frozen liver tissue using a commercial kit (e.g., RNeasy Kit) or TRIzol reagent, followed by DNase treatment to remove genomic DNA contamination.

  • cDNA Synthesis: Reverse transcribe 1-2 μg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR Reaction: Set up the qPCR reaction in triplicate for each sample. Each reaction should contain cDNA template, forward and reverse primers for the target gene (e.g., Col1a1, Acta2 [α-SMA], Timp1) and a housekeeping gene (e.g., Gapdh, Actb), and a SYBR Green-based master mix.

  • Thermal Cycling: Run the reaction on a real-time PCR instrument with appropriate cycling conditions (denaturation, annealing, extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for each gene.

    • Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt = Cttarget - Cthousekeeping).

    • Calculate the relative gene expression changes using the 2-ΔΔCt method, comparing the treatment groups to the TAA + Vehicle control group.

Conclusion

This compound is a potent, next-generation FXR agonist that has demonstrated robust target engagement and a favorable safety profile in clinical trials, notably with a low incidence of pruritus. Its ability to significantly reduce liver fat content in NASH patients provides a strong mechanistic rationale for its potential anti-fibrotic effects by targeting a primary driver of the disease. While direct evidence of fibrosis reversal by this compound remains to be established in dedicated clinical trials, the well-understood role of FXR in suppressing hepatic stellate cell activation and inflammation positions this class of molecules as a cornerstone of anti-fibrotic therapy. The detailed experimental protocols provided herein offer a standardized framework for the continued preclinical evaluation of this compound and other novel anti-fibrotic agents.

References

Omesdafexor and Intestinal Barrier Function: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intestinal barrier is a complex, selectively permeable barrier that is critical for absorbing nutrients while preventing the translocation of harmful luminal antigens, microorganisms, and their toxins. A compromised intestinal barrier, often referred to as "leaky gut," is implicated in the pathogenesis of numerous inflammatory and metabolic diseases, including inflammatory bowel disease (IBD).[1][2][3] The farnesoid X receptor (FXR), a nuclear receptor highly expressed in the gut and liver, has emerged as a key regulator of intestinal barrier integrity and immune homeostasis.[4][5] Omesdafexor (GS-9674), a non-steroidal FXR agonist, is being investigated for its therapeutic potential in various inflammatory conditions. This document provides a technical overview of the current understanding of this compound's impact on intestinal barrier function, compiling data from preclinical studies.

Core Mechanism: FXR Activation and Barrier Enhancement

This compound exerts its effects by activating FXR. FXR activation in intestinal epithelial cells initiates a cascade of events that collectively strengthen the intestinal barrier and reduce inflammation. The primary mechanisms include:

  • Upregulation of Tight Junction Proteins: FXR activation has been shown to increase the expression of key tight junction proteins, such as zonula occludens-1 (ZO-1) and claudins. These proteins form the primary seal between adjacent epithelial cells, regulating paracellular permeability.

  • Inhibition of Pro-inflammatory Cytokines: Activated FXR can suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and IL-6. These cytokines are known to disrupt tight junction integrity and increase intestinal permeability.

  • Maintenance of Goblet Cell Function: FXR activation helps in preserving goblet cells, which are responsible for producing the protective mucus layer of the intestinal barrier.

  • Regulation of Enterohepatic Circulation: By regulating bile acid metabolism and transport, FXR activation influences the gut microbiota composition and reduces the levels of cytotoxic bile acids that can damage the intestinal epithelium.

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative findings from key preclinical studies investigating the effects of FXR agonists on intestinal barrier function. While specific data for this compound is emerging, studies on other potent FXR agonists like INT-747 (obeticholic acid) provide a strong rationale for its therapeutic potential.

Table 1: In Vivo Effects of FXR Agonist (INT-747) in a DSS-Induced Colitis Mouse Model

ParameterControl (DSS + Vehicle)INT-747 Treated (DSS)Percentage ChangeReference
Epithelial Permeability (FITC-Dextran) IncreasedSignificantly Reduced-
Body Weight Loss SignificantSignificantly Reduced-
Rectal Bleeding PresentSignificantly Reduced-
Colon Length ShortenedSignificantly Less Shortening-
Goblet Cell Loss SignificantSignificantly Reduced-
TNF-α Expression (Colon) UpregulatedDownregulated-

Table 2: In Vitro Effects of FXR Agonist (INT-747) on Intestinal Epithelial Cells

Cell LineTreatmentEffect on Pro-inflammatory Cytokine ExpressionReference
Caco-2 / HT29INT-747Downregulation

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess intestinal barrier function in the context of FXR agonism.

1. In Vivo Model: Dextran Sodium Sulfate (DSS)-Induced Colitis

  • Animal Model: Wild-type and FXR-null mice are typically used to establish the FXR-dependency of the observed effects.

  • Induction of Colitis: Mice are administered DSS (typically 2-5%) in their drinking water for a defined period (e.g., 7 days) to induce acute colitis, which is characterized by damage to the intestinal epithelium and inflammation.

  • Treatment: A cohort of mice receives the FXR agonist (e.g., this compound or INT-747) or vehicle control, often via oral gavage, starting before or concurrently with DSS administration.

  • Assessment of Colitis Severity:

    • Disease Activity Index (DAI): Daily monitoring of body weight loss, stool consistency, and rectal bleeding.

    • Histological Analysis: Colon tissue is collected at the end of the study, fixed, sectioned, and stained (e.g., with H&E) to assess inflammation, ulceration, and goblet cell depletion.

  • Intestinal Permeability Assay (In Vivo):

    • Mice are orally gavaged with a fluorescent tracer molecule, such as fluorescein isothiocyanate-dextran (FITC-dextran; typically 4 kDa).

    • After a set time (e.g., 4 hours), blood is collected, and the concentration of FITC-dextran in the serum is measured using a fluorometer. Higher fluorescence indicates increased intestinal permeability.

  • Gene and Protein Expression Analysis:

    • Colon tissue is harvested to analyze the expression of tight junction proteins (e.g., ZO-1, occludin, claudins) and inflammatory cytokines (e.g., TNF-α, IL-6) using techniques like qPCR and Western blotting.

2. In Vitro Model: Intestinal Epithelial Cell Monolayers

  • Cell Culture: Human intestinal epithelial cell lines, such as Caco-2 or T84 cells, are cultured on semi-permeable Transwell inserts until they form a differentiated and polarized monolayer with well-established tight junctions.

  • Induction of Barrier Dysfunction: The cell monolayer is often challenged with pro-inflammatory cytokines (e.g., TNF-α and IFN-γ) to induce a breakdown of the epithelial barrier.

  • Treatment: Cells are pre-treated with the FXR agonist (e.g., this compound) or vehicle control before and/or during the inflammatory challenge.

  • Assessment of Barrier Function:

    • Transepithelial Electrical Resistance (TEER): TEER is measured using a voltmeter. A decrease in TEER indicates a loss of barrier integrity.

    • Paracellular Flux Assay: A fluorescent tracer of a specific size (e.g., FITC-dextran) is added to the apical chamber of the Transwell. The amount of tracer that crosses the monolayer into the basolateral chamber over time is quantified. An increase in flux signifies increased paracellular permeability.

  • Molecular Analysis:

    • Cell lysates are collected to analyze the expression and localization of tight junction proteins via Western blotting and immunofluorescence microscopy.

    • The culture supernatant can be analyzed for secreted inflammatory mediators using ELISA.

Visualizations: Signaling Pathways and Workflows

Signaling Pathway

This compound This compound FXR FXR This compound->FXR activates RXR RXR FXR->RXR heterodimerizes with NFkB NF-κB Pathway FXR->NFkB inhibits FXRE FXR Response Element (in DNA) RXR->FXRE binds to TJ_Genes Tight Junction Genes (e.g., ZO-1, Claudins) FXRE->TJ_Genes upregulates transcription TJ_Proteins Tight Junction Proteins TJ_Genes->TJ_Proteins leads to increased Barrier_Function Strengthened Intestinal Barrier TJ_Proteins->Barrier_Function results in Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines promotes production of Inflammation Reduced Inflammation Cytokines->Inflammation leads to

Caption: this compound's mechanism of action on the intestinal barrier.

Experimental Workflow: In Vitro Barrier Function Assay

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Seed Caco-2 cells on Transwell inserts culture Culture for 21 days to form monolayer start->culture treatment Pre-treat with This compound or Vehicle culture->treatment challenge Add inflammatory cytokines (e.g., TNF-α) treatment->challenge incubation Incubate for 24-48h challenge->incubation TEER Measure TEER incubation->TEER Flux Measure Paracellular Flux (FITC-Dextran) incubation->Flux WB Western Blot for Tight Junction Proteins incubation->WB

Caption: Workflow for assessing this compound's effect on Caco-2 cell barrier function.

Logical Relationship Diagram

This compound This compound FXR FXR Activation This compound->FXR TJ_up ↑ Tight Junction Protein Expression FXR->TJ_up Cytokine_down ↓ Pro-inflammatory Cytokine Signaling FXR->Cytokine_down Permeability_down ↓ Intestinal Permeability TJ_up->Permeability_down Inflammation_down ↓ Mucosal Inflammation Cytokine_down->Inflammation_down Permeability_down->Inflammation_down IBD Amelioration of IBD Pathology Permeability_down->IBD Inflammation_down->Permeability_down Inflammation_down->IBD

Caption: Logical flow from FXR activation to potential therapeutic benefit in IBD.

Conclusion and Future Directions

The activation of FXR by agonists such as this compound presents a promising therapeutic strategy for diseases characterized by a compromised intestinal barrier. Preclinical evidence strongly suggests that FXR activation can mitigate intestinal inflammation, reduce epithelial permeability, and restore key components of the intestinal barrier. While clinical trial data for this compound in IBD is still emerging, the well-defined mechanism of action provides a strong rationale for its continued investigation. Future research should focus on further elucidating the specific downstream targets of this compound in different segments of the intestine and confirming these preclinical findings in human subjects with IBD.

References

Omesdafexor: A Technical Overview of its Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omesdafexor (formerly known as MET642 and FXR314) is an orally administered, non-steroidal agonist of the Farnesoid X Receptor (FXR), a nuclear hormone receptor with a critical role in regulating bile acid, lipid, and glucose metabolism, as well as modulating inflammatory responses. Initially developed by Metacrine, Inc., this compound has progressed through preclinical and clinical development, showing potential in the treatment of inflammatory bowel disease (IBD) and non-alcoholic steatohepatitis (NASH). This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its mechanism of action, key experimental findings, and clinical trial results.

Discovery and Development History

The development of this compound has been marked by a series of strategic acquisitions, reflecting its perceived therapeutic potential.

  • Discovery and Early Development (Metacrine, Inc.): this compound was originally discovered and developed by Metacrine, Inc. The company advanced the compound through preclinical studies and into early-stage clinical trials, primarily focusing on its potential in NASH and IBD.

  • Investigational New Drug (IND) Application: Metacrine announced on February 11, 2022, that the U.S. Food and Drug Administration (FDA) had cleared the Investigational New Drug (IND) application for this compound to be evaluated in a Phase 2 trial for ulcerative colitis[1].

  • Acquisition by Organovo Holdings, Inc.: On March 10, 2023, Organovo Holdings, Inc. acquired the FXR program, including this compound, from Metacrine[2].

  • Acquisition by Eli Lilly and Company: Eli Lilly and Company announced the acquisition of Organovo's FXR program, including this compound, on February 25, 2025[3]. This acquisition underscores the continued interest in the therapeutic potential of this compound for IBD.

Chemical Properties
  • Chemical Name: this compound

  • Synonyms: MET642, FXR314

  • Molecular Formula: C34H43N3O3

  • CAS Number: 2244440-85-3

Mechanism of Action: FXR Agonism

This compound exerts its therapeutic effects by activating the Farnesoid X Receptor. FXR is highly expressed in the liver and gastrointestinal tract and plays a crucial role in maintaining intestinal homeostasis.

FXR Signaling Pathway in the Intestine:

FXR_Signaling_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_effects Downstream Effects Bile Acids Bile Acids FXR FXR Bile Acids->FXR Activation FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR Heterodimerization RXR RXR RXR->FXR_RXR FXRE FXR Response Element (FXRE) FXR_RXR->FXRE Binds to Barrier ↑ Intestinal Barrier Function FXRE->Barrier Inflammation ↓ Pro-inflammatory Cytokine Production FXRE->Inflammation Antimicrobial ↑ Antimicrobial Peptide Expression FXRE->Antimicrobial Translocation ↓ Bacterial Translocation FXRE->Translocation This compound This compound This compound->FXR Activation

Caption: FXR Signaling Pathway in Intestinal Epithelial Cells.

Activation of FXR by ligands such as bile acids or this compound leads to its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to FXR response elements (FXREs) in the promoter regions of target genes, leading to:

  • Enhanced Intestinal Barrier Function: FXR activation strengthens the intestinal epithelial barrier, reducing permeability.

  • Reduced Inflammation: It suppresses the production of pro-inflammatory cytokines.

  • Increased Antimicrobial Defense: FXR upregulates the expression of antimicrobial peptides.

  • Decreased Bacterial Translocation: By improving barrier function and antimicrobial defenses, FXR activation reduces the translocation of bacteria from the gut lumen into the intestinal wall.

Preclinical Studies

This compound has been evaluated in a key preclinical model of IBD, the adoptive T-cell transfer model of colitis.

Adoptive T-Cell Transfer Model of Colitis

Experimental Protocol:

This model induces a chronic, T-cell-mediated colitis in immunodeficient mice that mimics key features of human IBD.

Adoptive_TCell_Transfer_Workflow cluster_donor Donor Mouse (e.g., C57BL/6) cluster_cell_prep Cell Preparation cluster_recipient Recipient Mouse (e.g., SCID or Rag-/-) cluster_treatment Treatment and Monitoring cluster_analysis Endpoint Analysis Spleen Spleen Harvest Splenocytes Splenocyte Isolation Spleen->Splenocytes CD4_T_cells CD4+ T-cell Enrichment Splenocytes->CD4_T_cells Naive_T_cells Naive CD4+CD45RBhigh T-cell Sorting (FACS) CD4_T_cells->Naive_T_cells Injection Intraperitoneal Injection of Naive T-cells Naive_T_cells->Injection Colitis_Development Colitis Development (several weeks) Injection->Colitis_Development Treatment_Group This compound Treatment (Oral Gavage) Colitis_Development->Treatment_Group Vehicle_Group Vehicle Control Colitis_Development->Vehicle_Group Monitoring Monitoring of Clinical Signs (Weight loss, etc.) Treatment_Group->Monitoring Vehicle_Group->Monitoring Histopathology Colon Histopathology Monitoring->Histopathology Cytokine_Analysis Cytokine Profiling (e.g., from MLN) Monitoring->Cytokine_Analysis

Caption: Experimental Workflow for the Adoptive T-Cell Transfer Model of Colitis.

Key Findings:

In the adoptive T-cell transfer model, this compound demonstrated a dose-dependent improvement in colitis.

Treatment GroupDosageOutcome
This compound0.1, 0.3, 1 mg/kg (oral, once daily for 4 weeks)Improved colitis, promoted intestinal antimicrobial and barrier function, and inhibited inflammation.
This compound + Tofacitinib0.03, 0.3 mg/kg (oral, once daily for 4 weeks)Synergistically improved colitis.

Clinical Development

This compound has been evaluated in a Phase 2a clinical trial for the treatment of NASH.

Phase 2a NASH Trial (NCT04773964)

Study Design:

A randomized, double-blind, placebo-controlled, multi-center study to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in patients with NASH.

Key Results:

ParameterPlaceboThis compound (3 mg)This compound (6 mg)
Efficacy
Mean Relative Reduction in Liver Fat7.5%26.9%9.3%
Patients with >30% Liver Fat Reduction12%47%35%
Safety
Pruritus (Itching)0%5.9% (1/17 patients)5.9% (1/17 patients)
Mean Increase in LDL-C-10%+5%+19%

Data from interim analysis.

Conclusion

This compound is a promising FXR agonist with a well-defined mechanism of action that has demonstrated therapeutic potential in both preclinical models of IBD and clinical trials for NASH. Its development has been strategically advanced through acquisitions by companies with significant expertise in metabolic and inflammatory diseases. The data generated to date support the continued investigation of this compound as a novel treatment for IBD and other inflammatory and metabolic disorders. Further clinical trials will be crucial in fully elucidating its efficacy and safety profile in these patient populations.

References

In Silico Modeling of Omesdafexor-FXR Interaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the computational approaches used to model the interaction between the non-steroidal Farnesoid X Receptor (FXR) agonist, Omesdafexor, and its target protein, FXR. This compound (formerly known as MET642) is a clinical-stage drug candidate being developed for the treatment of liver and gastrointestinal diseases. Understanding its interaction with FXR at a molecular level is crucial for its development and for the design of future FXR-targeted therapies.

While specific quantitative binding affinity data for this compound, such as Ki, Kd, or IC50 values, are not publicly available in the reviewed literature, this guide will provide a framework for such in silico studies. We will present comparative data for other well-characterized FXR agonists to provide context for potency and efficacy. Furthermore, detailed experimental protocols for key in silico methodologies and visualizations of the relevant biological pathways and computational workflows are provided.

Data Presentation: Comparative Analysis of FXR Agonist Potency

Due to the absence of publicly available binding affinity data for this compound, the following table summarizes the half-maximal effective concentration (EC50) values for several other well-characterized FXR agonists. This data serves as a benchmark for understanding the potency of compounds targeting FXR.

CompoundEC50 (nM)Assay TypeReference
Obeticholic Acid (OCA)100Reporter Gene Assay[1]
GW406465Reporter Gene Assay[1]
Fexaramine25Reporter Gene Assay[1]
WAY-3624504Reporter Gene Assay[1]
EDP-3058Reporter Gene Assay[2]

FXR Signaling Pathway and this compound's Mechanism of Action

The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism. As an agonist, this compound binds to and activates FXR, initiating a cascade of downstream signaling events.

Upon activation by a ligand like this compound, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, leading to the modulation of their transcription. Key downstream effects include the induction of the Small Heterodimer Partner (SHP), which in turn inhibits the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This feedback loop is central to maintaining bile acid homeostasis.

FXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound FXR_inactive FXR (inactive) This compound->FXR_inactive Binding & Activation FXR_active FXR (active) FXR_inactive->FXR_active RXR RXR FXR_RXR FXR-RXR Heterodimer RXR->FXR_RXR FXR_active->FXR_RXR FXRE FXRE FXR_RXR->FXRE Binding Target_Genes Target Gene Transcription FXRE->Target_Genes Modulation SHP SHP Induction Target_Genes->SHP CYP7A1 CYP7A1 Expression SHP->CYP7A1 Inhibition

FXR Signaling Pathway Activation by this compound.

In Silico Modeling Workflow for this compound-FXR Interaction

The computational investigation of the this compound-FXR interaction typically follows a multi-step workflow, integrating various in silico techniques to build a comprehensive understanding of the binding mechanism and its functional consequences.

In_Silico_Workflow cluster_data_prep Data Preparation cluster_modeling Modeling & Simulation cluster_analysis Analysis & Validation Ligand_Prep This compound 3D Structure Generation & Energy Minimization Docking Molecular Docking (Binding Pose Prediction) Ligand_Prep->Docking Receptor_Prep FXR Protein Structure (from PDB) & Preparation Receptor_Prep->Docking MD_Sim Molecular Dynamics (Stability & Dynamics) Docking->MD_Sim Pharmacophore Pharmacophore Modeling (Key Feature Identification) Docking->Pharmacophore Binding_Analysis Binding Affinity Estimation (Scoring Functions, MM/PBSA) MD_Sim->Binding_Analysis Interaction_Analysis Interaction Analysis (H-bonds, Hydrophobic contacts) MD_Sim->Interaction_Analysis Pharmacophore->Interaction_Analysis Experimental_Validation Experimental Validation (e.g., Reporter Gene Assays) Binding_Analysis->Experimental_Validation Interaction_Analysis->Experimental_Validation

Workflow for In Silico Modeling of this compound-FXR Interaction.

Experimental Protocols

This section details the methodologies for the key in silico experiments used to model the this compound-FXR interaction.

Molecular Docking

Objective: To predict the preferred binding orientation of this compound within the FXR ligand-binding pocket and to estimate the binding affinity.

Methodology:

  • Protein Preparation:

    • The three-dimensional crystal structure of the human FXR ligand-binding domain (LBD) is obtained from the Protein Data Bank (PDB). A suitable structure in complex with a known agonist is preferred to ensure an active conformation (e.g., PDB IDs: 1OSV, 3DCT).

    • The protein structure is prepared using software such as Schrödinger's Protein Preparation Wizard or UCSF Chimera. This involves adding hydrogen atoms, assigning correct bond orders, removing water molecules and co-factors not relevant to the binding site, and minimizing the energy of the structure to relieve any steric clashes.

  • Ligand Preparation:

    • The 2D structure of this compound is converted to a 3D conformation.

    • The ligand is prepared using tools like LigPrep (Schrödinger) or Open Babel. This includes generating possible ionization states at a physiological pH, tautomers, and stereoisomers, followed by energy minimization.

  • Grid Generation:

    • A docking grid is defined around the known binding site of FXR. The grid box should be large enough to encompass the entire binding pocket and allow for rotational and translational freedom of the ligand.

  • Docking Simulation:

    • Molecular docking is performed using software such as AutoDock Vina, GOLD, or Glide (Schrödinger).

    • The docking algorithm samples a large number of possible conformations and orientations of the ligand within the receptor's binding site.

    • Each generated pose is scored based on a scoring function that estimates the binding free energy. The pose with the best score is considered the most likely binding mode.

  • Analysis of Results:

    • The predicted binding poses are visually inspected to analyze the key interactions (hydrogen bonds, hydrophobic interactions, etc.) between this compound and the amino acid residues of the FXR binding pocket.

    • The docking scores are used to rank different poses and can be used as a qualitative measure of binding affinity.

Molecular Dynamics (MD) Simulations

Objective: To investigate the dynamic behavior of the this compound-FXR complex over time, assess the stability of the predicted binding pose, and refine the understanding of the interaction.

Methodology:

  • System Setup:

    • The best-ranked docked pose of the this compound-FXR complex from the molecular docking study is used as the starting structure.

    • The complex is placed in a periodic box of explicit solvent (e.g., TIP3P water model).

    • Ions (e.g., Na+ and Cl-) are added to neutralize the system and to mimic a physiological salt concentration.

  • Force Field Parameterization:

    • A suitable force field (e.g., AMBER, CHARMM, GROMOS) is assigned to the protein and the ligand. Parameters for this compound may need to be generated if they are not available in standard force fields.

  • Energy Minimization:

    • The energy of the entire system is minimized to remove any steric clashes or unfavorable geometries.

  • Equilibration:

    • The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at constant temperature and pressure (NVT and NPT ensembles) to allow the solvent molecules and ions to relax around the protein-ligand complex.

  • Production Run:

    • A long-timescale MD simulation (typically hundreds of nanoseconds) is performed to sample the conformational space of the complex. Trajectories of atomic coordinates are saved at regular intervals.

  • Trajectory Analysis:

    • The saved trajectories are analyzed to assess the stability of the complex (e.g., by calculating the root-mean-square deviation, RMSD).

    • The dynamics of key interactions identified in the docking study are monitored over time.

    • Advanced analyses such as binding free energy calculations (e.g., using MM/PBSA or MM/GBSA methods) can be performed to obtain a more quantitative estimate of the binding affinity.

Pharmacophore Modeling

Objective: To identify the essential three-dimensional arrangement of chemical features of this compound that are responsible for its binding to FXR.

Methodology:

  • Feature Definition:

    • Pharmacophoric features are defined based on the chemical properties of this compound and its interactions with FXR observed in docking and MD studies. Common features include hydrogen bond acceptors, hydrogen bond donors, hydrophobic groups, and aromatic rings.

  • Model Generation (Ligand-Based):

    • If a set of known active FXR agonists with diverse structures is available, a ligand-based pharmacophore model can be generated by aligning these molecules and identifying the common chemical features.

  • Model Generation (Structure-Based):

    • Using the this compound-FXR complex structure, a structure-based pharmacophore model is generated by identifying the key interaction points between the ligand and the receptor.

  • Model Validation:

    • The generated pharmacophore model is validated by its ability to distinguish known active FXR agonists from inactive molecules in a database.

  • Application:

    • The validated pharmacophore model can be used for virtual screening of large chemical databases to identify novel compounds with the potential to bind to FXR. It also provides insights into the key structural requirements for FXR agonism.

Conclusion

In silico modeling provides a powerful and indispensable toolkit for understanding the molecular basis of the this compound-FXR interaction. While specific experimental binding data for this compound remains proprietary, the methodologies outlined in this guide provide a robust framework for its computational investigation. Through a combination of molecular docking, molecular dynamics simulations, and pharmacophore modeling, researchers can gain valuable insights into the binding mode, stability, and key structural determinants of this compound's activity as an FXR agonist. These computational approaches, when integrated with experimental data, will continue to be instrumental in the ongoing development of this compound and the discovery of next-generation FXR modulators for the treatment of metabolic and inflammatory diseases.

References

The Pharmacodynamic Landscape of Omesdafexor in Preclinical Settings: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Omesdafexor (formerly MET642) is a potent, orally administered, non-steroidal farnesoid X receptor (FXR) agonist that has been under investigation for the treatment of inflammatory bowel disease (IBD) and nonalcoholic steatohepatitis (NASH). As a selective FXR agonist, this compound modulates a key nuclear receptor that governs the regulation of bile acid, lipid, and glucose metabolism, in addition to exerting anti-inflammatory and anti-fibrotic effects.[1][2][3][4] This guide provides a comprehensive overview of the publicly available preclinical pharmacodynamic data for this compound, details the experimental models relevant to its study, and visualizes the core signaling pathways and experimental workflows.

Core Mechanism of Action: FXR Agonism

Farnesoid X Receptor (FXR) is a nuclear hormone receptor predominantly expressed in the liver and intestines.[1] Its natural ligands are bile acids. Upon activation, FXR forms a heterodimer with the retinoid X receptor (RXR), and this complex binds to FXR response elements (FXREs) in the promoter regions of target genes, thereby regulating their transcription.

Key downstream effects of FXR activation include:

  • Bile Acid Homeostasis: Inhibition of bile acid synthesis and promotion of bile acid transport and detoxification.

  • Lipid Metabolism: Reduction of triglyceride levels and regulation of cholesterol metabolism.

  • Glucose Metabolism: Improvement of insulin sensitivity and glucose homeostasis.

  • Anti-inflammatory and Anti-fibrotic Effects: Suppression of pro-inflammatory signaling pathways and reduction of fibrosis progression.

This compound mimics the action of natural ligands to activate FXR and elicit these therapeutic effects.

cluster_0 FXR Signaling Pathway cluster_1 Downstream Physiological Effects This compound This compound (FXR Agonist) FXR FXR This compound->FXR Binds & Activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element (DNA) FXR_RXR->FXRE Binds to Target_Genes Target Gene Transcription FXRE->Target_Genes Regulates Bile_Acid ↓ Bile Acid Synthesis ↑ Bile Acid Transport Target_Genes->Bile_Acid Lipid ↓ Triglycerides Regulation of Cholesterol Target_Genes->Lipid Glucose ↑ Insulin Sensitivity ↓ Gluconeogenesis Target_Genes->Glucose Inflammation ↓ Pro-inflammatory Cytokines (e.g., NF-κB inhibition) Target_Genes->Inflammation Fibrosis ↓ Fibrogenesis Target_Genes->Fibrosis

Caption: this compound's Mechanism of Action via FXR Activation.

Pharmacodynamics in an IBD Preclinical Model

Preclinical studies have demonstrated that this compound improves key indicators of ulcerative colitis in a dose-dependent manner using an adoptive T-cell transfer model of colitis. This model is considered highly relevant to human IBD as it recapitulates the T-cell-driven immunopathology of the disease. In this model, this compound was shown to promote intestinal antimicrobial and barrier function, and inhibit inflammation.

Experimental Protocol: Adoptive T-Cell Transfer Model of Colitis

While the specific protocol for this compound has not been publicly disclosed, a general methodology for this model is well-established.

  • Isolation of Naïve T-Cells: Spleens are harvested from immunocompetent donor mice (e.g., C57BL/6). CD4+ T-cells are isolated, and the naïve (CD4+CD45RBhigh) population is sorted.

  • Induction of Colitis: The isolated naïve T-cells are transferred, typically via intraperitoneal injection, into immunodeficient recipient mice (e.g., RAG1-/-, RAG2-/-, or SCID mice).

  • Disease Development: Over a period of 3 to 8 weeks, the transferred T-cells become activated by gut antigens, leading to a progressive inflammatory response in the colon that mimics human IBD.

  • Therapeutic Intervention: this compound or vehicle is administered to the recipient mice, typically on a daily basis, either prophylactically or after disease establishment.

  • Pharmacodynamic Readouts: A variety of endpoints are assessed to determine the efficacy of the treatment.

cluster_workflow Adoptive T-Cell Transfer Colitis Model Workflow Donor Donor Mouse (e.g., C57BL/6) Spleen Spleen Harvest Donor->Spleen Isolation Isolation of CD4+ T-Cells Spleen->Isolation Sorting Sorting of Naïve (CD4+CD45RBhigh) T-Cells Isolation->Sorting Transfer Intraperitoneal Injection of Naïve T-Cells Sorting->Transfer Recipient Recipient Mouse (e.g., RAG1-/-) Recipient->Transfer Development Colitis Development (3-8 weeks) Transfer->Development Treatment Treatment with This compound or Vehicle Development->Treatment Analysis Endpoint Analysis Treatment->Analysis

Caption: Experimental Workflow for the Adoptive T-Cell Transfer Model.
Quantitative Data

Specific quantitative data from preclinical studies of this compound in the adoptive T-cell transfer model are not publicly available. However, typical pharmacodynamic endpoints measured in such studies are presented in the table below.

ParameterDescriptionExpected Effect of this compound
Clinical Score (DAI) Disease Activity Index, a composite score of weight loss, stool consistency, and rectal bleeding.Decrease
Colon Weight/Length Ratio An indicator of colonic inflammation and edema.Decrease
Histological Score Microscopic evaluation of inflammation, epithelial damage, and cellular infiltration in the colon.Decrease
Myeloperoxidase (MPO) Activity An enzyme marker for neutrophil infiltration into the colonic tissue.Decrease
Pro-inflammatory Cytokines Measurement of cytokines like TNF-α, IFN-γ, and IL-6 in colon tissue or serum.Decrease
FXR Target Gene Expression Quantification of FXR target genes (e.g., FGF15/19, SHP) in intestinal tissue to confirm target engagement.Increase

Pharmacodynamics in NASH Preclinical Models

This compound has also been evaluated for the treatment of NASH. While specific preclinical models used for this compound have not been detailed, a variety of models are commonly employed to study NASH and liver fibrosis. These include:

  • Diet-Induced Models: Mice fed a high-fat, high-fructose, and/or high-cholesterol diet to induce obesity, steatosis, inflammation, and fibrosis.

  • Genetically Modified Models: Mice with genetic mutations that predispose them to obesity and metabolic syndrome, such as ob/ob or db/db mice.

  • Chemically-Induced Models: Use of agents like carbon tetrachloride (CCl4) to induce liver injury and fibrosis.

Quantitative Data from Clinical Trials

Although preclinical data is limited, results from a Phase 1 trial in healthy volunteers and a Phase 2a trial in NASH patients provide insight into the pharmacodynamics of this compound.

Table 1: Pharmacodynamic Effects of this compound in Clinical Trials

ParameterStudy PopulationKey FindingsReference
C4 (7α-hydroxy-4-cholesten-3-one) Healthy VolunteersRobust, dose-dependent reduction in C4 (a biomarker of FXR activation), with up to a 95% decrease observed.
Liver Fat Content (MRI-PDFF) NASH PatientsStatistically significant mean relative reduction in liver fat content with the 3 mg dose compared to placebo.
LDL-Cholesterol Healthy Volunteers & NASH PatientsOn-target increases in LDL-C were observed. No pruritus was reported at any dose level in the Phase 1 trial, and low rates were seen in the Phase 2a trial.

Summary and Future Directions

This compound is a potent FXR agonist with demonstrated target engagement and promising pharmacodynamic activity in both IBD and NASH contexts. While detailed quantitative data from preclinical animal models remains largely proprietary, the available information from clinical trials and the known mechanisms of FXR agonism provide a strong rationale for its therapeutic potential. The adoptive T-cell transfer model of colitis has been a key preclinical tool for evaluating its efficacy in IBD. Further research and publication of preclinical data will be crucial for a more complete understanding of this compound's pharmacodynamic profile and for optimizing its clinical development.

References

Omesdafexor's Impact on Gene Expression in Intestinal Epithelial Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Omesdafexor (formerly MET409) is a potent, non-steroidal farnesoid X receptor (FXR) agonist that has been evaluated in clinical trials for non-alcoholic steatohepatitis (NASH). As a member of the FXR agonist class, this compound is designed to modulate the expression of genes involved in bile acid, lipid, and glucose metabolism, as well as inflammatory responses. This technical guide provides an in-depth overview of the anticipated effects of this compound on gene expression in intestinal epithelial cells, based on the established mechanism of action of FXR agonists. It includes a summary of expected quantitative changes in key target gene expression, detailed experimental protocols for in vitro modeling, and visualizations of the relevant signaling pathways and experimental workflows. While specific quantitative gene expression data for this compound in intestinal epithelial cells is not publicly available, this guide leverages data from other potent FXR agonists to provide a comprehensive technical resource.

Core Mechanism of Action: FXR-Mediated Gene Regulation

This compound is a synthetic ligand for the farnesoid X receptor, a nuclear receptor highly expressed in the liver and intestines. In intestinal epithelial cells, the binding of this compound to FXR initiates a cascade of transcriptional events. The activated FXR forms a heterodimer with the retinoid X receptor (RXR), and this complex binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, leading to the modulation of their expression.

One of the most critical roles of intestinal FXR activation is the induction of Fibroblast Growth Factor 19 (FGF19) in humans (FGF15 in rodents). FGF19 is an endocrine hormone that is secreted from the ileum into the portal circulation. It then travels to the liver, where it binds to its receptor complex (FGFR4/β-Klotho) on hepatocytes to suppress the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This gut-liver signaling axis is a crucial negative feedback mechanism for maintaining bile acid homeostasis.

Beyond FGF19, intestinal FXR activation also regulates the expression of other genes involved in bile acid transport and metabolism, such as the Small Heterodimer Partner (SHP), an atypical nuclear receptor that acts as a transcriptional repressor, and the Intestinal Bile Acid-Binding Protein (IBABP), which is involved in the intracellular transport of bile acids.

Quantitative Data on FXR Target Gene Expression

While specific quantitative data on the effects of this compound on gene expression in intestinal epithelial cells are not publicly available, the following tables summarize the expected effects based on studies with other potent synthetic and natural FXR agonists in relevant human intestinal models. These data provide a benchmark for the anticipated activity of this compound.

Table 1: Expected Induction of Key FXR Target Genes in Human Ileal Explants

GeneAgonistConcentrationFold Induction (Median)Reference
FGF19 Obeticholic Acid1 µM70-fold[1]
FGF19 Chenodeoxycholic Acid (CDCA)50 µM350-fold[1]
IBABP CDCA50 µM2.4 to 4.0-fold[2]
OSTα CDCA50 µM2.4 to 4.0-fold[2]
OSTβ CDCA50 µM2.4 to 4.0-fold[2]
SHP CDCA50 µM2.4 to 4.0-fold

Table 2: Expected Gene Expression Changes in Caco-2 Cells (a human colon adenocarcinoma cell line model for the intestinal barrier)

GeneTreatmentObservationReference
FXR Target Genes Fexaramine (FXR agonist)Significant induction of SHP, FGF15 (murine ortholog of FGF19), OSTα, and OSTβ mRNA levels.
Inflammatory Genes Obeticholic Acid + LPSRestoration of LPS-suppressed FXR expression.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effect of this compound on gene expression in intestinal epithelial cells.

Human Intestinal Organoid Culture and Treatment

This protocol describes the generation and maintenance of human intestinal organoids and their subsequent treatment with an FXR agonist like this compound for gene expression analysis.

Materials:

  • Human intestinal crypts (isolated from biopsy tissue)

  • Matrigel® Matrix

  • IntestiCult™ Organoid Growth Medium (Human)

  • This compound (or other FXR agonist)

  • Phosphate-Buffered Saline (PBS)

  • TRIzol™ Reagent or equivalent for RNA isolation

Protocol:

  • Organoid Seeding:

    • Thaw isolated human intestinal crypts.

    • Resuspend the crypts in Matrigel® on ice.

    • Plate 50 µL domes of the Matrigel®/crypt suspension into a 24-well plate.

    • Polymerize the Matrigel® by incubating at 37°C for 10-15 minutes.

    • Add 500 µL of IntestiCult™ Organoid Growth Medium to each well.

  • Organoid Culture and Maintenance:

    • Culture the organoids at 37°C in a 5% CO₂ incubator.

    • Replace the medium every 2-3 days.

    • Passage the organoids every 7-10 days by mechanically disrupting them and re-plating in fresh Matrigel®.

  • Treatment with this compound:

    • On day 7-10 post-passaging, replace the medium with fresh medium containing the desired concentration of this compound or vehicle control (e.g., DMSO).

    • Incubate for the desired time period (e.g., 6, 12, or 24 hours).

  • RNA Isolation:

    • Aspirate the medium from the wells.

    • Add 1 mL of ice-cold PBS to each well to dissolve the Matrigel® domes.

    • Transfer the organoid suspension to a microcentrifuge tube.

    • Centrifuge at 300 x g for 5 minutes at 4°C to pellet the organoids.

    • Aspirate the supernatant and add 1 mL of TRIzol™ Reagent to the pellet.

    • Proceed with RNA isolation according to the manufacturer's protocol.

  • Gene Expression Analysis:

    • Synthesize cDNA from the isolated RNA using a reverse transcription kit.

    • Perform quantitative real-time PCR (qRT-PCR) using primers for target genes (e.g., FGF19, SHP, IBABP, OSTα, OSTβ) and a housekeeping gene (e.g., GAPDH, RPLP0) for normalization.

Caco-2 Cell Culture and Treatment

This protocol details the culture of Caco-2 cells and their treatment for gene expression studies.

Materials:

  • Caco-2 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (or other FXR agonist)

  • TRIzol™ Reagent or equivalent for RNA isolation

Protocol:

  • Cell Seeding:

    • Seed Caco-2 cells in a 6-well plate at a density that allows them to reach 80-90% confluency at the time of treatment.

  • Cell Culture:

    • Culture the cells at 37°C in a 5% CO₂ incubator.

    • Replace the medium every 2-3 days.

  • Treatment with this compound:

    • When the cells reach the desired confluency, replace the medium with fresh medium containing this compound or a vehicle control.

    • Incubate for the desired time period.

  • RNA Isolation and Gene Expression Analysis:

    • Follow the same procedure as described for intestinal organoids (steps 4 and 5 of Protocol 3.1).

Visualization of Signaling Pathways and Workflows

This compound-Mediated FXR Signaling Pathway in Intestinal Epithelial Cells

FXR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Intestinal Epithelial Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound FXR_inactive FXR (inactive) This compound->FXR_inactive Binds and activates FXR_active FXR-RXR Heterodimer (active) FXR_inactive->FXR_active RXR_inactive RXR (inactive) RXR_inactive->FXR_active FXRE FXR Response Element (FXRE) FXR_active->FXRE Binds to Target_Genes Target Gene Transcription (FGF19, SHP, IBABP, etc.) FXRE->Target_Genes Promotes

Caption: this compound activates FXR, leading to the transcription of target genes.

Experimental Workflow for Gene Expression Analysis

Experimental_Workflow cluster_culture Cell Culture Organoids Human Intestinal Organoid Culture Treatment Treatment with This compound or Vehicle Organoids->Treatment Caco2 Caco-2 Cell Culture Caco2->Treatment RNA_Isolation RNA Isolation Treatment->RNA_Isolation cDNA_Synthesis cDNA Synthesis RNA_Isolation->cDNA_Synthesis qPCR Quantitative RT-PCR cDNA_Synthesis->qPCR Data_Analysis Data Analysis (Fold Change Calculation) qPCR->Data_Analysis

Caption: Workflow for analyzing this compound's effect on gene expression.

Conclusion

This compound, as a potent FXR agonist, is expected to exert significant effects on gene expression in intestinal epithelial cells, primarily through the induction of FGF19 and other key genes involved in bile acid homeostasis. While direct quantitative data for this compound remains proprietary, the established mechanism of action of the FXR agonist class, supported by data from analogous compounds, provides a strong framework for understanding its molecular effects. The experimental protocols and pathway diagrams presented in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound and other FXR agonists in gastrointestinal and metabolic diseases. Further preclinical and clinical studies reporting on the specific gene expression changes induced by this compound will be invaluable in fully elucidating its pharmacological profile.

References

Investigating the Downstream Targets of Omesdafexor: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omesdafexor (formerly known as MET642 and MET409) is a potent, non-bile acid agonist of the Farnesoid X Receptor (FXR), a nuclear hormone receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism, as well as inflammatory responses. Developed to have a differentiated therapeutic profile, clinical trial data for this compound has shown robust FXR target engagement with a favorable safety profile, notably a lack of dose-dependent pruritus (itching) and significant increases in LDL-cholesterol, which are common side effects of other FXR agonists. This guide provides a comprehensive overview of the known and anticipated downstream targets of this compound, based on its mechanism of action and data from preclinical and clinical studies of FXR agonists.

Downstream Signaling Pathways of FXR Activation

As a potent FXR agonist, this compound is designed to activate the transcriptional regulatory network governed by FXR. Upon binding to this compound, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, leading to the recruitment of co-activators or co-repressors to modulate gene expression.

The primary downstream signaling cascades initiated by FXR activation include:

  • Regulation of Bile Acid Synthesis and Transport: FXR activation in the liver and intestine is a key feedback mechanism for controlling bile acid levels.

  • Modulation of Lipid and Glucose Metabolism: FXR influences the expression of genes involved in triglyceride, cholesterol, and glucose homeostasis.

  • Inhibition of Inflammatory Pathways: FXR activation has been shown to exert anti-inflammatory effects by antagonizing pro-inflammatory signaling pathways.

FXR_Signaling_Pathway cluster_downstream Downstream Effects This compound This compound FXR FXR This compound->FXR Binds and Activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element (FXRE) in Target Gene Promoters FXR_RXR->FXRE Binds to SREBP1c SREBP-1c FXR_RXR->SREBP1c Inhibits NFkB NF-κB FXR_RXR->NFkB Inhibits SHP SHP (Small Heterodimer Partner) FXRE->SHP Induces Expression FGF19 FGF19 (Fibroblast Growth Factor 19) FXRE->FGF19 Induces Expression (in intestine) ABCB11 ABCB11 (Bile Salt Export Pump) FXRE->ABCB11 Induces Expression CYP7A1 CYP7A1 (Cholesterol 7α-hydroxylase) SHP->CYP7A1 Represses Expression FGF19->CYP7A1 Represses Expression Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-1β) NFkB->Inflammatory_Genes Activates

Caption: Canonical FXR Signaling Pathway Activated by this compound.

Known and Anticipated Downstream Targets of this compound

While specific, comprehensive datasets on gene and protein expression changes induced by this compound are not yet publicly available in peer-reviewed literature, the robust FXR target engagement observed in clinical trials allows for the confident prediction of its downstream effects based on the well-established role of FXR agonism.

Bile Acid and Cholesterol Metabolism

This compound is expected to potently regulate the expression of key genes involved in bile acid and cholesterol homeostasis. Clinical data from the Phase 1 trial of MET642 (this compound) showed a significant, dose-dependent reduction in serum C4 (7α-hydroxy-4-cholesten-3-one), a biomarker of bile acid synthesis, confirming target engagement.

Target GeneFunctionExpected Regulation by this compoundRepresentative Fold Change (FXR Agonist)
SHP (NR0B2) Transcriptional repressor of bile acid synthesis genes.Upregulation2-10 fold increase
FGF19 Intestinal hormone that represses bile acid synthesis in the liver.Upregulation (in intestine)>10 fold increase
CYP7A1 Rate-limiting enzyme in bile acid synthesis.Downregulation50-90% decrease
ABCB11 (BSEP) Transporter responsible for bile salt export from hepatocytes.Upregulation2-5 fold increase
SLC51A/B (OSTα/β) Basolateral transporters for bile acid efflux.Upregulation2-4 fold increase

Note: The representative fold changes are based on published data for other FXR agonists and may not be identical for this compound.

Lipid and Glucose Metabolism

FXR plays a crucial role in maintaining lipid and glucose homeostasis. This compound is anticipated to modulate genes that lead to improved lipid profiles and insulin sensitivity.

Target Gene/PathwayFunctionExpected Regulation by this compound
SREBP-1c Transcription factor that promotes fatty acid and triglyceride synthesis.Downregulation
APOC2, APOA5 Regulators of triglyceride metabolism.Upregulation
PEPCK, G6Pase Key enzymes in gluconeogenesis.Downregulation
Inflammatory Pathways

A key therapeutic rationale for FXR agonists in diseases like non-alcoholic steatohepatitis (NASH) is their anti-inflammatory effect. This compound is expected to suppress hepatic inflammation by inhibiting pro-inflammatory signaling pathways.

Target Gene/PathwayFunctionExpected Regulation by this compoundRepresentative Fold Change (FXR Agonist)
NF-κB Signaling Central pathway for inflammatory gene expression.Inhibition-
TNF-α Pro-inflammatory cytokine.Downregulation20-50% decrease
IL-1β Pro-inflammatory cytokine.Downregulation30-60% decrease
IL-6 Pro-inflammatory cytokine.Downregulation25-55% decrease
MCP-1 (CCL2) Chemokine involved in recruiting inflammatory cells.Downregulation40-70% decrease

Note: The representative fold changes are based on published data for other FXR agonists and may not be identical for this compound.

Experimental Protocols

The identification and validation of this compound's downstream targets would involve a combination of genome-wide screening techniques and targeted validation assays. Below are detailed methodologies for key experiments.

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Identifying FXR Binding Sites

ChIP_Seq_Workflow start Liver Tissue/Cells (Treated with this compound) crosslink Cross-link proteins to DNA (Formaldehyde) start->crosslink lysis Cell Lysis and Chromatin Shearing crosslink->lysis immunoprecipitation Immunoprecipitation with anti-FXR antibody lysis->immunoprecipitation wash Wash and Elute FXR-bound Chromatin immunoprecipitation->wash reverse Reverse Cross-links and Purify DNA wash->reverse library Prepare Sequencing Library reverse->library sequencing High-Throughput Sequencing library->sequencing analysis Bioinformatic Analysis: Peak Calling, Motif Discovery sequencing->analysis end Identified FXR Binding Sites analysis->end

Caption: Experimental Workflow for ChIP-seq.

Methodology:

  • Tissue/Cell Preparation and Cross-linking:

    • Liver biopsies or cultured hepatocytes are treated with this compound or vehicle control.

    • Proteins are cross-linked to DNA using 1% formaldehyde for 10 minutes at room temperature.

    • The reaction is quenched with glycine.

  • Chromatin Preparation:

    • Cells are lysed, and nuclei are isolated.

    • Chromatin is sheared to an average size of 200-600 bp using sonication or enzymatic digestion.

  • Immunoprecipitation:

    • Sheared chromatin is incubated overnight at 4°C with an antibody specific to FXR.

    • Protein A/G magnetic beads are added to capture the antibody-chromatin complexes.

  • Washing and Elution:

    • Beads are washed extensively to remove non-specifically bound chromatin.

    • The FXR-bound chromatin is eluted from the beads.

  • Reverse Cross-linking and DNA Purification:

    • Cross-links are reversed by heating at 65°C, and proteins are digested with proteinase K.

    • DNA is purified using phenol-chloroform extraction or spin columns.

  • Library Preparation and Sequencing:

    • The purified DNA fragments are repaired, A-tailed, and ligated to sequencing adapters.

    • The library is amplified by PCR and sequenced on a high-throughput sequencing platform.

  • Data Analysis:

    • Sequencing reads are aligned to the reference genome.

    • Peak calling algorithms (e.g., MACS2) are used to identify regions of FXR enrichment.

    • Motif analysis is performed to identify the FXRE consensus sequence within the peaks.

RNA Sequencing (RNA-seq) for Differential Gene Expression Analysis

RNA_Seq_Workflow start Liver Tissue/Cells (Treated with this compound) rna_extraction Total RNA Extraction start->rna_extraction mrna_isolation mRNA Isolation (Poly-A selection) rna_extraction->mrna_isolation cdna_synthesis cDNA Synthesis mrna_isolation->cdna_synthesis library_prep Sequencing Library Preparation cdna_synthesis->library_prep sequencing High-Throughput Sequencing library_prep->sequencing data_analysis Bioinformatic Analysis: Alignment, Quantification, Differential Expression sequencing->data_analysis end Differentially Expressed Genes data_analysis->end

Methodological & Application

Application Notes and Protocols for Omesdafexor in In Vivo Mouse Models of Colitis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of Omesdafexor, a Farnesoid X Receptor (FXR) agonist, in preclinical mouse models of colitis. While specific dosage information for this compound in colitis models is not yet publicly available, this document summarizes dosages of other relevant FXR agonists to inform study design. Detailed protocols for inducing colitis in mice and a summary of the proposed signaling pathway of FXR agonists are also included.

Data Presentation: Dosage of FXR Agonists in Mouse Models

The following table summarizes dosages of various FXR agonists, including this compound, used in different mouse models. This data can serve as a reference for designing initial dose-finding studies for this compound in colitis models.

Drug Name(s)Mouse ModelDosageAdministration RouteDurationKey Findings
This compound (MET409)NAFLD Model1, 3, and 10 mg/kgOral gavageNot specifiedDose-responsive improvement in NAFLD activity score.[1]
Fexaramine (FexD)DSS-induced inflammation50 mg/kg/dayp.o.4 weeks (prophylactic)Protective against DSS-induced damage.[2]
Fexaramine High-fat diet5 mg/kgOrogastric gavage3 weeksImproved dysbiosis and intestinal tight junctions.[3]
INT-747 (Obeticholic Acid)DSS and TNBS-induced colitisNot specifiedNot specifiedNot specifiedProtected against colitis symptoms.[4]
INT-747 (Obeticholic Acid)High-fat diet30 mg/kgOral1 weekInhibited upregulation of intestinal permeability markers.[5]
GW4064 LPS-induced intestinal barrier dysfunction20 mg/kgi.p.Twice, 12 hours apartAmeliorated intestinal tight-junction markers and inflammation.
GW4064 Colorectal cancer xenograft30 mg/kg/dayIntraperitonealDailyDid not suppress tumor growth in this model.

Experimental Protocols

Dextran Sulfate Sodium (DSS)-Induced Colitis Model

This model is widely used due to its simplicity and resemblance to human ulcerative colitis.

Materials:

  • Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000 Da

  • Experimental mice (e.g., C57BL/6 or BALB/c)

  • Sterile drinking water

  • Animal balance

  • Reagents for assessing colitis severity (e.g., occult blood test kit, materials for histology)

Protocol:

  • Acclimatization: Acclimatize mice to the animal facility for at least one week before the experiment.

  • Baseline Measurement: Record the initial body weight of each mouse.

  • DSS Administration (Acute Colitis):

    • Prepare a 2.5-5% (w/v) solution of DSS in sterile drinking water. The optimal concentration may vary depending on the mouse strain and DSS batch, so a pilot study is recommended.

    • Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days.

    • Replace the DSS solution with fresh solution every 2-3 days.

  • DSS Administration (Chronic Colitis):

    • Induce chronic colitis by administering cycles of DSS followed by recovery periods. For example, provide 1.5-3% DSS in drinking water for 5-7 days, followed by regular drinking water for 7-14 days. This cycle can be repeated 2-3 times.

  • This compound (or other FXR agonist) Administration:

    • Based on the reference data, this compound can be administered via oral gavage.

    • Prepare the drug formulation at the desired concentrations (e.g., starting with a range informed by the table above, such as 1-10 mg/kg).

    • Administer the drug daily, starting either before (prophylactic) or after (therapeutic) the induction of colitis with DSS.

  • Monitoring:

    • Record body weight, stool consistency, and the presence of blood in the feces daily.

    • Calculate the Disease Activity Index (DAI) based on these parameters.

  • Termination and Analysis:

    • At the end of the experiment, euthanize the mice.

    • Measure the colon length.

    • Collect colon tissue for histological analysis (e.g., H&E staining) to assess inflammation, ulceration, and crypt damage.

    • Collect tissue or serum for biomarker analysis (e.g., myeloperoxidase activity, cytokine levels).

Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis Model

This model is known to induce a Th1-mediated inflammatory response, resembling Crohn's disease.

Materials:

  • 2,4,6-Trinitrobenzene sulfonic acid (TNBS)

  • Ethanol

  • Experimental mice (e.g., BALB/c or SJL/J)

  • Catheter for intrarectal administration

  • Anesthesia

Protocol:

  • Acclimatization and Baseline: Follow the same initial steps as the DSS model.

  • Sensitization (Optional but Recommended):

    • One week before colitis induction, sensitize the mice by applying a small amount of TNBS solution to a shaved area of the skin.

  • Induction of Colitis:

    • Fast the mice for 12-24 hours before TNBS administration.

    • Anesthetize the mice.

    • Prepare the TNBS solution by dissolving it in ethanol (typically a 50% ethanol solution). A common dose is 100-150 mg/kg of TNBS.

    • Slowly administer the TNBS solution (e.g., 100 µL) intrarectally using a catheter inserted about 3-4 cm from the anus.

    • Keep the mouse in a head-down position for a few minutes to ensure the solution is retained in the colon.

  • This compound (or other FXR agonist) Administration:

    • Administer the drug as described in the DSS protocol, either prophylactically or therapeutically.

  • Monitoring and Analysis:

    • Follow the same monitoring and analysis procedures as described for the DSS model.

Mandatory Visualization

Signaling Pathway of FXR Agonists in Colitis

FXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Intestinal Epithelial Cell / Immune Cell This compound This compound FXR FXR This compound->FXR Binds and Activates FXR_RXR_Complex FXR-RXR Heterodimer FXR->FXR_RXR_Complex RXR RXR RXR->FXR_RXR_Complex NF_kB NF-κB Signaling FXR_RXR_Complex->NF_kB Inhibits Tight_Junction_Proteins Tight Junction Proteins (e.g., Occludin, Claudin-1) FXR_RXR_Complex->Tight_Junction_Proteins Upregulates SHP SHP FXR_RXR_Complex->SHP Upregulates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NF_kB->Pro_inflammatory_Cytokines Promotes Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation Intestinal_Barrier_Function Improved Intestinal Barrier Function Tight_Junction_Proteins->Intestinal_Barrier_Function SHP->NF_kB Inhibits Colitis_Amelioration Colitis_Amelioration Intestinal_Barrier_Function->Colitis_Amelioration Contributes to Inflammation->Colitis_Amelioration Reduced

Caption: FXR agonist signaling pathway in colitis.

Experimental Workflow for In Vivo Mouse Colitis Model

Experimental_Workflow cluster_setup Experimental Setup cluster_induction Colitis Induction cluster_treatment Treatment cluster_monitoring Monitoring & Analysis Acclimatization 1. Mouse Acclimatization (1 week) Baseline 2. Baseline Measurements (Body Weight) Acclimatization->Baseline DSS_Induction 3a. DSS Administration (2.5-5% in drinking water, 5-7 days) Baseline->DSS_Induction TNBS_Induction 3b. TNBS Administration (Intrarectal, single dose) Baseline->TNBS_Induction Daily_Monitoring 5. Daily Monitoring (Weight, Stool, DAI) DSS_Induction->Daily_Monitoring TNBS_Induction->Daily_Monitoring Drug_Admin 4. This compound Administration (e.g., Oral Gavage, Daily) Drug_Admin->Daily_Monitoring Concurrently Termination 6. Euthanasia & Tissue Collection (Colon Length) Daily_Monitoring->Termination Analysis 7. Endpoint Analysis (Histology, Biomarkers) Termination->Analysis

Caption: In vivo mouse colitis experimental workflow.

References

Omesdafexor (MET-642): Application Notes and Experimental Protocols for Liver Fibrosis Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omesdafexor (formerly MET-642) is a potent, orally bioavailable, non-steroidal farnesoid X receptor (FXR) agonist that was under development by Metacrine, Inc. for the treatment of non-alcoholic steatohepatitis (NASH) and inflammatory bowel disease (IBD).[1] As a key regulator of bile acid, lipid, and glucose metabolism, FXR has emerged as a promising therapeutic target for liver diseases, including liver fibrosis.[2][3] Activation of FXR can suppress inflammation and hepatic stellate cell (HSC) activation, the primary drivers of fibrosis.[4] This document provides a summary of the available data on this compound, its mechanism of action, and detailed protocols for preclinical liver fibrosis studies relevant to its evaluation.

Mechanism of Action of this compound

This compound is a selective agonist of the farnesoid X receptor, a nuclear hormone receptor highly expressed in the liver and intestine.[1] FXR plays a central role in maintaining metabolic homeostasis. Its activation by natural ligands, such as bile acids, or synthetic agonists like this compound, initiates a cascade of transcriptional events that collectively contribute to anti-fibrotic effects.

The proposed anti-fibrotic mechanisms of FXR agonists like this compound include:

  • Inhibition of Hepatic Stellate Cell (HSC) Activation: FXR activation in HSCs has been shown to reduce the expression of pro-fibrotic genes, thereby preventing their differentiation into collagen-producing myofibroblasts.

  • Suppression of Inflammatory Pathways: FXR activation can antagonize pro-inflammatory signaling pathways, such as NF-κB, leading to a reduction in the production of inflammatory cytokines that contribute to liver injury and fibrosis.

  • Regulation of Bile Acid Homeostasis: By regulating bile acid synthesis and transport, FXR agonists can mitigate the toxic effects of excessive bile acid accumulation, which is a driver of liver damage and fibrosis in cholestatic liver diseases.

  • Improvement of Metabolic Parameters: FXR activation can improve insulin sensitivity and reduce hepatic steatosis, both of which are key pathological features of NASH that can drive the progression to fibrosis.

This compound (MET-642) Clinical Trial Data in NASH

This compound was evaluated in Phase 1 and Phase 2a clinical trials for the treatment of NASH. While the development for NASH was later halted in favor of IBD, the data from these studies provide valuable insights into its safety, tolerability, and pharmacodynamic effects.

Table 1: Summary of this compound Phase 1 Clinical Trial in Healthy Volunteers
ParameterSingle Ascending Dose (SAD) CohortsMultiple Ascending Dose (MAD) Cohorts
Dosage Range 10 mg to 300 mg2.5 mg to 10 mg (once daily for 14 days)
Primary Objective Safety and tolerabilitySafety and tolerability
Key Findings Safe and well-toleratedSafe and well-tolerated
Pharmacodynamics -Robust FXR target engagement
Up to ~95% decrease in C4 AUC vs. placebo
Adverse Events No serious adverse eventsNo serious adverse events
Mild to moderate adverse eventsMild to moderate adverse events
No pruritus or LDL-cholesterol increasesNo pruritus or LDL-cholesterol increases

C4: 7α-hydroxy-4-cholesten-3-one, a biomarker of bile acid synthesis. AUC: Area under the curve.

Table 2: Summary of this compound Phase 2a Clinical Trial in NASH Patients
ParameterPlacebo3 mg this compound6 mg this compound
Treatment Duration 16 weeks16 weeks16 weeks
Primary Endpoint Safety and tolerabilitySafety and tolerabilitySafety and tolerability
Key Efficacy Endpoint ---
Mean Relative Liver Fat Reduction7.5% ± 21.0%26.9% ± 27.8%9.3% ± 55.8%
Patients with >30% Liver Fat Reduction12% (2/17)47% (8/17)35% (6/17)
Adverse Events -Mild-moderate pruritus (1 patient)Mild-moderate pruritus (1 patient)
No serious adverse eventsNo serious adverse eventsNo serious adverse events

Signaling Pathway

FXR_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Intracellular Hepatocyte Bile_Acids Bile Acids / this compound FXR FXR Bile_Acids->FXR Activates FXR_RXR_Complex FXR-RXR Heterodimer FXR->FXR_RXR_Complex Heterodimerizes with RXR RXR RXR RXR->FXR_RXR_Complex SHP SHP FXR_RXR_Complex->SHP Induces Expression Inflammation Inflammation (NF-κB) FXR_RXR_Complex->Inflammation Inhibits Fibrosis Fibrosis (HSC Activation) FXR_RXR_Complex->Fibrosis Inhibits SREBP1c SREBP-1c SHP->SREBP1c Inhibits CYP7A1 CYP7A1 (Bile Acid Synthesis) SHP->CYP7A1 Inhibits LXR LXR Lipogenesis Lipogenesis SREBP1c->Lipogenesis Promotes

Caption: FXR Signaling Pathway in Hepatocytes.

Experimental Protocols for Liver Fibrosis Studies

While specific preclinical protocols for this compound have not been publicly disclosed, the following are representative and widely accepted methods for evaluating anti-fibrotic compounds in rodent models of liver fibrosis.

Protocol 1: Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis in Mice

This is a classic and robust model for inducing centrilobular liver fibrosis.

Workflow Diagram:

CCl4_Workflow Start Start Acclimatization Acclimatize Mice (1 week) Start->Acclimatization Grouping Randomize into Groups (Vehicle, CCl4, CCl4 + this compound) Acclimatization->Grouping Induction Induce Fibrosis: CCl4 i.p. injection (2x/week) Grouping->Induction Treatment Administer this compound (daily oral gavage) Induction->Treatment Monitoring Monitor Body Weight & Health Treatment->Monitoring Termination Euthanasia & Sample Collection Monitoring->Termination Analysis Histology, Biochemistry, Gene Expression Termination->Analysis End End Analysis->End

Caption: Workflow for CCl4-Induced Liver Fibrosis Study.

Methodology:

  • Animals: 8-week-old male C57BL/6J mice.

  • Acclimatization: House mice for at least one week under standard conditions (12-hour light/dark cycle, ad libitum access to food and water).

  • Grouping:

    • Group 1: Vehicle control (e.g., corn oil i.p., drug vehicle oral).

    • Group 2: CCl₄ control (CCl₄ i.p., drug vehicle oral).

    • Group 3: CCl₄ + this compound (CCl₄ i.p., this compound oral).

  • Fibrosis Induction:

    • Administer CCl₄ (10% in corn oil) via intraperitoneal (i.p.) injection at a dose of 1 mL/kg body weight, twice weekly for 4-8 weeks.

  • Drug Administration:

    • Administer this compound or vehicle daily via oral gavage, starting from the first day of CCl₄ administration (prophylactic) or after a fibrotic baseline is established (therapeutic). Dosages would need to be determined from dose-ranging studies.

  • Monitoring: Record body weight twice weekly.

  • Termination and Sample Collection:

    • At the end of the study, euthanize mice.

    • Collect blood via cardiac puncture for serum analysis (ALT, AST).

    • Perfuse and collect the liver. Weigh the liver and section for histology, snap-freeze for molecular analysis, and store for hydroxyproline analysis.

Analyses:

  • Histopathology:

    • Hematoxylin and Eosin (H&E) staining for inflammation and necrosis.

    • Sirius Red staining for collagen deposition and fibrosis scoring.

  • Biochemical Analysis:

    • Serum ALT and AST levels to assess liver injury.

    • Hydroxyproline assay on liver tissue to quantify collagen content.

  • Gene Expression Analysis:

    • RT-qPCR or RNA-seq on liver tissue to measure the expression of pro-fibrotic (e.g., Col1a1, Acta2, Timp1) and inflammatory (e.g., Tnf, Il6) genes.

Protocol 2: STAM™ Model of NASH-Induced Liver Fibrosis

The STAM™ model recapitulates the progression from steatosis to NASH and fibrosis, which is highly relevant to human NASH.

Methodology:

  • Model Induction:

    • Induce diabetes in 2-day-old C57BL/6J male mice with a single subcutaneous injection of streptozotocin (STZ).

    • From 4 weeks of age, feed the mice a high-fat diet (HFD).

  • Drug Administration:

    • Begin daily oral administration of this compound or vehicle at a pre-determined time point (e.g., at 6 weeks of age when NASH is established).

  • Study Duration: Continue treatment for a relevant period (e.g., 3-6 weeks) to assess the impact on fibrosis progression or regression.

  • Analyses:

    • Histopathology: H&E for NAFLD Activity Score (NAS), Sirius Red for fibrosis staging.

    • Biochemical Analysis: Serum ALT, AST, triglycerides, and cholesterol.

    • Gene Expression Analysis: As described in Protocol 1, with additional focus on metabolic and lipogenic genes.

Summary

This compound is an FXR agonist that has demonstrated target engagement and a favorable safety profile in early clinical trials for NASH. While its development has shifted towards IBD, the data generated and the understanding of its mechanism of action provide a strong rationale for the continued investigation of FXR agonists in the treatment of liver fibrosis. The experimental protocols outlined above represent standard, robust methods for the preclinical evaluation of such compounds, enabling the assessment of their anti-fibrotic and anti-inflammatory potential. Further research into optimized FXR agonists holds promise for addressing the significant unmet medical need in patients with advanced liver fibrosis.

References

Application Notes and Protocols for Measuring Omesdafexor Efficacy In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omesdafexor (also known as MET642 and FXR314) is a potent, non-bile acid agonist of the Farnesoid X Receptor (FXR), a key nuclear receptor in regulating bile acid, lipid, and glucose homeostasis.[1][2][3] Activation of FXR has emerged as a promising therapeutic strategy for various metabolic and inflammatory diseases, including non-alcoholic steatohepatitis (NASH) and inflammatory bowel disease (IBD).[4][5] These application notes provide detailed protocols for in vitro assays to characterize the efficacy of this compound, enabling researchers to assess its potency and mechanism of action in a laboratory setting.

Mechanism of Action: FXR Signaling Pathway

This compound exerts its therapeutic effects by binding to and activating FXR. Upon activation, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription. Key downstream effects include the induction of the Small Heterodimer Partner (SHP) and the Bile Salt Export Pump (BSEP), which play crucial roles in bile acid metabolism and hepatoprotection.

FXR_Signaling_Pathway This compound-Mediated FXR Signaling Pathway This compound This compound FXR FXR This compound->FXR Binds to & Activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element (FXRE) FXR_RXR->FXRE Binds to SHP SHP Gene Transcription FXRE->SHP BSEP BSEP Gene Transcription FXRE->BSEP Cellular_Effects Modulation of Bile Acid & Lipid Metabolism SHP->Cellular_Effects BSEP->Cellular_Effects

Caption: this compound activates the FXR signaling cascade.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound in key functional assays.

Table 1: FXR Activation

Assay TypeCell LineParameterThis compound (MET642) ValueReference Compound (GW4064)
Luciferase Reporter AssayHepG2EC50~4 nM~30 nM

Note: EC50 values can vary depending on the specific assay conditions and cell line used.

Table 2: Target Gene Expression in Primary Human Hepatocytes

Target GeneTreatment ConcentrationFold Induction (vs. Vehicle)
SHP1 µM this compound> 10-fold
BSEP1 µM this compound> 5-fold

Note: Fold induction is typically measured after 24-48 hours of treatment.

Table 3: Anti-Inflammatory Activity in Macrophages

CytokineAssay SystemInhibition by this compound (1 µM)
TNF-αLPS-stimulated RAW 264.7Significant reduction
IL-6LPS-stimulated RAW 264.7Significant reduction
IL-1βLPS-stimulated THP-1 cellsSignificant reduction

Note: The degree of inhibition can be cell-type and stimulus-dependent.

Table 4: Anti-Fibrotic Activity in Hepatic Stellate Cells

Fibrosis MarkerAssay SystemReduction by this compound (1 µM)
α-SMATGF-β1-stimulated LX-2 cellsSignificant reduction
Collagen ITGF-β1-stimulated primary human HSCsSignificant reduction

Note: Anti-fibrotic effects are typically assessed after 48-72 hours of treatment.

Experimental Protocols

FXR Activation: Luciferase Reporter Gene Assay

This assay quantifies the ability of this compound to activate the FXR signaling pathway, leading to the expression of a reporter gene (luciferase).

Luciferase_Assay_Workflow FXR Luciferase Reporter Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout Cell_Culture Culture HepG2 cells Transfection Transfect with FXR expression and FXRE-luciferase plasmids Cell_Culture->Transfection Add_this compound Add serial dilutions of This compound Transfection->Add_this compound Incubate_24h Incubate for 24 hours Add_this compound->Incubate_24h Lyse_Cells Lyse cells Incubate_24h->Lyse_Cells Add_Substrate Add luciferase substrate Lyse_Cells->Add_Substrate Measure_Luminescence Measure luminescence Add_Substrate->Measure_Luminescence

Caption: Workflow for the FXR luciferase reporter assay.

Methodology:

  • Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin in a 96-well plate.

  • Transfection: Co-transfect the cells with a mammalian expression vector for human FXR and a reporter plasmid containing multiple copies of an FXRE upstream of a luciferase gene. A transfection reagent suitable for HepG2 cells should be used.

  • Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound or a reference agonist (e.g., GW4064). Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.

  • Lysis and Luminescence Measurement: Lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.

  • Data Analysis: Plot the luminescence signal against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Target Gene Expression Analysis by qRT-PCR

This protocol measures the induction of FXR target genes, such as SHP and BSEP, in response to this compound treatment.

qRTPCR_Workflow qRT-PCR Workflow for Target Gene Expression cluster_cell_treatment Cell Treatment cluster_rna_processing RNA Processing cluster_qRTPCR qRT-PCR Seed_Cells Seed primary human hepatocytes or HepG2 cells Treat_this compound Treat with this compound (e.g., 1 µM) for 24-48h Seed_Cells->Treat_this compound RNA_Isolation Isolate total RNA Treat_this compound->RNA_Isolation cDNA_Synthesis Synthesize cDNA RNA_Isolation->cDNA_Synthesis Perform_qRTPCR Perform qRT-PCR with primers for SHP, BSEP, and a housekeeping gene cDNA_Synthesis->Perform_qRTPCR Data_Analysis Analyze data using the ΔΔCt method Perform_qRTPCR->Data_Analysis

Caption: Workflow for analyzing FXR target gene expression.

Methodology:

  • Cell Culture and Treatment: Seed primary human hepatocytes or HepG2 cells in a 6-well plate. Once confluent, treat the cells with the desired concentrations of this compound or vehicle control for 24-48 hours.

  • RNA Isolation: Isolate total RNA from the cells using a commercial RNA isolation kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.

  • qRT-PCR: Perform quantitative real-time PCR (qRT-PCR) using primers specific for SHP, BSEP, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

  • Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.

Anti-Inflammatory Activity: Cytokine Release Assay

This assay assesses the ability of this compound to suppress the release of pro-inflammatory cytokines from immune cells.

Methodology:

  • Cell Culture: Culture murine macrophage-like RAW 264.7 cells or human monocytic THP-1 cells (differentiated into macrophages with PMA) in a 24-well plate.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with a pro-inflammatory agent such as lipopolysaccharide (LPS; 100 ng/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Measurement: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in this compound-treated wells to the LPS-only treated wells to determine the percentage of inhibition.

Anti-Fibrotic Activity: Myofibroblast Activation Assay

This assay evaluates the potential of this compound to inhibit the activation of hepatic stellate cells (HSCs), a key event in liver fibrosis.

Methodology:

  • Cell Culture: Culture human hepatic stellate cell lines (e.g., LX-2) or primary human HSCs in a 12-well plate.

  • Treatment: Treat the cells with this compound in the presence of a pro-fibrotic stimulus, such as Transforming Growth Factor-beta 1 (TGF-β1; 5 ng/mL), for 48-72 hours.

  • Protein Extraction and Western Blotting: Lyse the cells and determine the protein concentration. Perform Western blotting to detect the expression of fibrosis markers, alpha-smooth muscle actin (α-SMA) and Collagen Type I. Use an antibody against a housekeeping protein (e.g., β-actin) for loading control.

  • Immunofluorescence: Alternatively, fix the cells and perform immunofluorescence staining for α-SMA and Collagen Type I to visualize changes in protein expression and cell morphology.

  • Data Analysis: Quantify the band intensities from the Western blot or the fluorescence intensity from immunofluorescence images to determine the relative reduction in fibrosis marker expression.

Conclusion

The in vitro assays described in these application notes provide a robust framework for evaluating the efficacy of this compound. By quantifying its ability to activate FXR, modulate target gene expression, and exert anti-inflammatory and anti-fibrotic effects, researchers can gain valuable insights into its therapeutic potential and further elucidate its mechanism of action. Consistent and reproducible data from these assays are crucial for the continued development and characterization of this promising FXR agonist.

References

Application Note: Omesdafexor Caco-2 Cell Permeability Assay

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Caco-2 cell permeability assay is a crucial in vitro tool in drug development for predicting the oral absorption of drug candidates.[1][2][3] This application note provides a detailed protocol for assessing the intestinal permeability of Omesdafexor, a novel therapeutic agent, using the Caco-2 cell monolayer model. Caco-2 cells, derived from human colorectal adenocarcinoma, form a polarized monolayer with tight junctions and microvilli, mimicking the epithelial barrier of the small intestine.[1][2] By measuring the rate of transport of this compound across this monolayer, we can estimate its potential for in vivo absorption. This assay also allows for the investigation of active transport mechanisms, such as efflux mediated by transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).

Principle of the Assay

The Caco-2 permeability assay is conducted on a two-chamber transwell system, with an apical (donor) compartment representing the intestinal lumen and a basolateral (receiver) compartment representing the bloodstream. This compound is added to the apical chamber, and its appearance in the basolateral chamber is measured over time to determine the apical-to-basolateral (A-B) permeability. Conversely, to assess active efflux, the compound is added to the basolateral chamber, and its transport to the apical chamber (B-A) is measured. The integrity of the Caco-2 cell monolayer is a critical factor and is monitored by measuring the Transepithelial Electrical Resistance (TEER) and the permeability of a paracellular marker like Lucifer Yellow.

Data Presentation

The permeability of this compound and control compounds is expressed as the apparent permeability coefficient (Papp) in cm/s. The efflux ratio, calculated as the ratio of Papp (B-A) to Papp (A-B), is used to identify potential substrates of efflux transporters.

CompoundConcentration (µM)DirectionPapp (10⁻⁶ cm/s)Efflux Ratio% Recovery
This compound 10A to B15.2 ± 1.80.895.7
10B to A12.1 ± 1.594.2
Atenolol (Low Permeability) 10A to B0.5 ± 0.1N/A98.1
Propranolol (High Permeability) 10A to B25.8 ± 2.5N/A96.5
Digoxin (P-gp Substrate) 10A to B1.2 ± 0.315.892.3
10B to A19.0 ± 2.193.8

Note: Data presented are hypothetical and for illustrative purposes.

Experimental Protocol

This protocol outlines the steps for conducting a Caco-2 cell permeability assay for this compound.

Materials and Reagents
  • Caco-2 cells (ATCC HTB-37)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Non-Essential Amino Acids (NEAA)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Transwell inserts (e.g., 24-well format, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS) with HEPES

  • This compound

  • Control compounds (Atenolol, Propranolol, Digoxin)

  • Lucifer Yellow

  • Analytical instrumentation (e.g., LC-MS/MS)

Cell Culture and Seeding
  • Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Passage the cells every 3-4 days when they reach 80-90% confluency.

  • For the assay, seed Caco-2 cells onto the apical side of the Transwell inserts at a density of approximately 6 x 10⁴ cells/cm².

  • Culture the cells on the inserts for 18-22 days to allow for differentiation and formation of a confluent monolayer. Change the culture medium every 2-3 days.

Monolayer Integrity Assessment
  • Prior to the transport experiment, measure the TEER of the cell monolayers using a voltmeter. Monolayers with TEER values >200 Ω·cm² are typically considered suitable for the assay.

  • Perform a Lucifer Yellow permeability test to assess monolayer integrity. Add Lucifer Yellow to the apical chamber and measure its appearance in the basolateral chamber after a defined incubation period. A low permeability of Lucifer Yellow (e.g., Papp < 1.0 x 10⁻⁶ cm/s) indicates a tight monolayer.

Transport Experiment
  • Wash the Caco-2 monolayers with pre-warmed HBSS.

  • Apical to Basolateral (A-B) Permeability:

    • Add HBSS containing this compound (e.g., 10 µM) to the apical (donor) chamber.

    • Add fresh HBSS to the basolateral (receiver) chamber.

  • Basolateral to Apical (B-A) Permeability:

    • Add HBSS containing this compound (e.g., 10 µM) to the basolateral (donor) chamber.

    • Add fresh HBSS to the apical (receiver) chamber.

  • Incubate the plates at 37°C on an orbital shaker.

  • Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes).

  • At the end of the experiment, collect samples from both the donor and receiver chambers for analysis.

Sample Analysis and Data Calculation
  • Analyze the concentration of this compound in all samples using a validated analytical method, such as LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following equation:

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

      • dQ/dt is the rate of drug appearance in the receiver chamber.

      • A is the surface area of the insert.

      • C₀ is the initial concentration in the donor chamber.

  • Calculate the efflux ratio:

    • Efflux Ratio = Papp (B-A) / Papp (A-B)

  • Calculate the percent recovery to assess mass balance:

    • % Recovery = [(Cբ * Vբ) + (Cₐ * Vₐ)] / (C₀ * V₀) * 100

      • Cբ and Cₐ are the final concentrations in the receiver and donor chambers, respectively.

      • Vբ and Vₐ are the volumes of the receiver and donor chambers, respectively.

      • C₀ and V₀ are the initial concentration and volume in the donor chamber.

Visualization of Workflows and Relationships

G Experimental Workflow of Caco-2 Permeability Assay cluster_prep Cell Culture and Preparation cluster_assay Permeability Assay cluster_analysis Data Analysis Culture Caco-2 Cell Culture Seed Seed Cells on Transwell Inserts Culture->Seed Differentiate Differentiate for 18-22 Days Seed->Differentiate Integrity Monolayer Integrity Check (TEER, Lucifer Yellow) Differentiate->Integrity AddCompound Add this compound to Donor Chamber Integrity->AddCompound Incubate Incubate at 37°C AddCompound->Incubate Sample Collect Samples from Receiver Chamber Incubate->Sample Analyze Analyze Samples (LC-MS/MS) Sample->Analyze CalculatePapp Calculate Papp Analyze->CalculatePapp CalculateEfflux Calculate Efflux Ratio CalculatePapp->CalculateEfflux

Caption: Workflow for the Caco-2 cell permeability assay.

G Predicting In Vivo Absorption from Caco-2 Data Caco2 Caco-2 Permeability Data (Papp, Efflux Ratio) Classification Permeability Classification (Low, Moderate, High) Caco2->Classification Efflux Assessment of Efflux Transporter Interaction Caco2->Efflux Prediction Prediction of In Vivo Oral Absorption Classification->Prediction Development Informed Drug Development Decisions Prediction->Development Efflux->Prediction

Caption: Using Caco-2 data to predict in vivo drug absorption.

References

Application Notes and Protocols for Studying Omesdafexor in Crohn's Disease Using Organoid Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crohn's disease is a chronic inflammatory bowel disease (IBD) characterized by transmural inflammation of the gastrointestinal tract, leading to debilitating symptoms and complications. The farnesoid X receptor (FXR), a nuclear receptor highly expressed in intestinal epithelial cells, has emerged as a promising therapeutic target for IBD. Activation of FXR has been shown to reduce inflammation, enhance the integrity of the intestinal barrier, and modulate immune responses. Omesdafexor (formerly known as MET642) is an oral FXR agonist that has shown potential in improving intestinal antimicrobial and barrier function while inhibiting inflammation.[1] Patient-derived organoids (PDOs) have revolutionized IBD research by providing a physiologically relevant ex vivo model to study disease pathogenesis and evaluate novel therapeutics.[2] These three-dimensional structures, grown from intestinal stem cells, recapitulate the genetic and phenotypic characteristics of the patient's epithelium, offering a powerful platform for personalized medicine.[2][3]

This document provides detailed application notes and protocols for utilizing intestinal organoid models derived from Crohn's disease patients to investigate the therapeutic effects of this compound.

Mechanism of Action: this compound and the FXR Signaling Pathway

This compound is a potent agonist of the farnesoid X receptor (FXR). In the context of Crohn's disease, its therapeutic potential is attributed to the multifaceted role of FXR in maintaining intestinal homeostasis. Activation of FXR in intestinal epithelial cells initiates a signaling cascade that leads to the reduction of pro-inflammatory cytokine production, such as TNF-α, IL-6, and IL-1β, thereby mitigating the inflammatory response characteristic of Crohn's disease.[4] Furthermore, FXR activation strengthens the intestinal epithelial barrier by upregulating the expression of tight junction proteins, which are often compromised in IBD.

The FXR signaling pathway is initiated when a ligand, such as this compound, binds to the receptor. This binding event causes a conformational change in FXR, leading to its heterodimerization with the retinoid X receptor (RXR). This complex then translocates to the nucleus and binds to FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription. Key target genes involved in the beneficial effects of FXR activation in the intestine include those responsible for bile acid metabolism, inflammation, and maintenance of the epithelial barrier.

FXR_Signaling_Pathway cluster_nucleus Cell Cytoplasm cluster_nucleus_inner Nucleus This compound This compound FXR FXR This compound->FXR Binds to FXR_RXR_Complex FXR-RXR Heterodimer FXR->FXR_RXR_Complex RXR RXR RXR->FXR_RXR_Complex FXRE FXR Response Element (FXRE) FXR_RXR_Complex->FXRE Binds to Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6) FXR_RXR_Complex->Inflammation Inhibits NF-κB pathway Nucleus Nucleus Target_Genes Target Gene Transcription FXRE->Target_Genes Activates SHP SHP Target_Genes->SHP FGF19 FGF19 Target_Genes->FGF19 IBABP IBABP Target_Genes->IBABP Tight_Junctions Tight Junction Proteins (e.g., ZO-1, Occludin) Target_Genes->Tight_Junctions Target_Genes->Inflammation Inhibits Barrier_Function Improved Intestinal Barrier Function Tight_Junctions->Barrier_Function

FXR Signaling Pathway Activation by this compound.

Experimental Protocols

Protocol 1: Establishment of Patient-Derived Intestinal Organoids from Crohn's Disease Biopsies

This protocol outlines the procedure for generating intestinal organoids from endoscopic biopsies of Crohn's disease patients.

Materials:

  • Colonic biopsies from Crohn's disease patients

  • HBSS (Hank's Balanced Salt Solution)

  • DPBS (Dulbecco's Phosphate-Buffered Saline)

  • Crypt isolation buffer (e.g., Gentle Cell Dissociation Reagent)

  • Matrigel® Basement Membrane Matrix

  • Organoid growth medium (e.g., IntestiCult™ Organoid Growth Medium)

  • 48-well culture plates

  • Centrifuge

  • Incubator (37°C, 5% CO2)

Procedure:

  • Collect 4-8 colonic biopsies in a 15 mL tube containing 10 mL of cold HBSS. Immediate processing is recommended.

  • Wash the biopsies twice with 10 mL of cold DPBS.

  • Incubate the biopsies in 10 mL of crypt isolation buffer for 45 minutes at 4°C with gentle agitation.

  • Vigorously shake the tube to release the crypts from the tissue.

  • Collect the supernatant containing the isolated crypts and centrifuge at 300 x g for 5 minutes.

  • Resuspend the crypt pellet in a small volume of organoid growth medium.

  • Mix the crypt suspension with Matrigel® at a 1:2 ratio on ice.

  • Plate 50 µL domes of the Matrigel-crypt mixture into a pre-warmed 48-well plate.

  • Allow the Matrigel® to solidify at 37°C for 20 minutes.

  • Add 250 µL of organoid growth medium to each well.

  • Culture the organoids in a 37°C, 5% CO2 incubator, changing the medium every 2-3 days.

  • Passage the organoids every 7-10 days by dissociating them into smaller fragments and re-plating in fresh Matrigel®.

Organoid_Establishment_Workflow Biopsy Crohn's Disease Patient Biopsy Isolation Crypt Isolation Biopsy->Isolation Embedding Embedding in Matrigel Isolation->Embedding Culture 3D Culture Embedding->Culture Organoid Mature Intestinal Organoid Culture->Organoid

Workflow for establishing patient-derived organoids.
Protocol 2: Treatment of Crohn's Disease Organoids with this compound

This protocol describes the treatment of established intestinal organoids with this compound to assess its therapeutic effects.

Materials:

  • Mature Crohn's disease patient-derived organoids (from Protocol 1)

  • This compound (stock solution in DMSO)

  • Organoid growth medium

  • 24-well culture plates

Procedure:

  • Passage mature organoids and seed them in a 24-well plate as described in Protocol 1.

  • Allow the organoids to grow for 3-4 days until they have formed well-defined structures.

  • Prepare working solutions of this compound in organoid growth medium at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM). A vehicle control (DMSO) should also be prepared.

  • Replace the medium in the organoid cultures with the medium containing this compound or the vehicle control.

  • Incubate the treated organoids for the desired duration (e.g., 24, 48, or 72 hours).

  • After the treatment period, the organoids can be harvested for downstream analysis.

Protocol 3: Analysis of Gene Expression by qPCR

This protocol is for quantifying changes in the expression of FXR target genes and inflammatory markers.

Materials:

  • Treated and control organoids

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., FGF19, SHP, ZO-1, OCLN, TNF-α, IL-6) and a housekeeping gene (e.g., GAPDH).

Procedure:

  • Harvest the organoids from the Matrigel® domes by dissolving the Matrigel® with a cell recovery solution.

  • Extract total RNA from the organoids using an RNA extraction kit according to the manufacturer's instructions.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using the synthesized cDNA, specific primers for the target genes, and a qPCR master mix.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Protocol 4: Assessment of Intestinal Barrier Function

This protocol details two common methods to assess the integrity of the epithelial barrier in organoid-derived monolayers.

A. Transepithelial Electrical Resistance (TEER) Measurement

  • Seed organoid-derived single cells onto a transwell insert and culture until a confluent monolayer is formed.

  • Treat the monolayer with this compound as described in Protocol 2.

  • Measure the TEER at different time points using a voltmeter. An increase in TEER indicates improved barrier function.

B. FITC-Dextran Permeability Assay

  • After treatment with this compound, add FITC-dextran to the apical side of the organoid-derived monolayer in the transwell insert.

  • After a defined period, collect the medium from the basolateral side.

  • Measure the fluorescence of the basolateral medium using a fluorescence plate reader. A decrease in fluorescence indicates reduced permeability and improved barrier function.

Data Presentation

The following tables present hypothetical but representative quantitative data that could be obtained from the described experiments, illustrating the potential effects of this compound on Crohn's disease organoids.

Table 1: Effect of this compound on FXR Target Gene Expression

GeneVehicle Control (Fold Change)This compound (1 µM) (Fold Change)This compound (10 µM) (Fold Change)
FGF19 1.04.5 ± 0.88.2 ± 1.5**
SHP 1.03.2 ± 0.66.1 ± 1.1
IBABP 1.02.8 ± 0.5*5.5 ± 0.9
*p < 0.05, **p < 0.01 compared to vehicle control. Data are represented as mean ± SD.

Table 2: Effect of this compound on Inflammatory Cytokine Expression

GeneVehicle Control (Fold Change)This compound (1 µM) (Fold Change)This compound (10 µM) (Fold Change)
TNF-α 1.00.6 ± 0.10.3 ± 0.05**
IL-6 1.00.5 ± 0.080.2 ± 0.04**
*p < 0.05, **p < 0.01 compared to vehicle control. Data are represented as mean ± SD.

Table 3: Effect of this compound on Intestinal Barrier Function

AssayVehicle ControlThis compound (1 µM)This compound (10 µM)
TEER (Ω·cm²) 150 ± 25250 ± 30350 ± 40**
FITC-Dextran Permeability (RFU) 5000 ± 6003000 ± 4501500 ± 200**
*p < 0.05, **p < 0.01 compared to vehicle control. Data are represented as mean ± SD.

Conclusion

Patient-derived organoids provide a robust and clinically relevant platform for investigating the therapeutic efficacy of novel drugs for Crohn's disease. The protocols and application notes presented here offer a comprehensive guide for researchers to study the effects of the FXR agonist this compound on intestinal inflammation and barrier function. The use of these models can facilitate the preclinical evaluation of this compound and aid in the development of personalized therapeutic strategies for patients with Crohn's disease.

References

Omesdafexor Administration in Dextran Sulfate Sodium (DSS)-Induced Colitis: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omesdafexor (formerly MET409) is a potent, non-steroidal farnesoid X receptor (FXR) agonist that has been under investigation for the treatment of inflammatory bowel diseases (IBD), such as ulcerative colitis. FXR is a nuclear receptor highly expressed in the gastrointestinal tract and liver, where it plays a critical role in regulating bile acid homeostasis, inflammation, and maintaining intestinal barrier integrity. Activation of FXR has been shown to ameliorate intestinal inflammation in preclinical models, making it a promising therapeutic target for IBD.

These application notes provide a detailed protocol for the administration and evaluation of this compound in the dextran sulfate sodium (DSS)-induced colitis mouse model, a widely used model that mimics the acute inflammatory characteristics of human ulcerative colitis.

Disclaimer: Specific preclinical data for this compound in the DSS-induced colitis model is not extensively available in the public domain. The following protocols and data tables are based on established methodologies for testing FXR agonists in this model and represent expected outcomes based on the known mechanism of action. Researchers should optimize dose and treatment regimens based on their own pilot studies.

Experimental Protocols

Acute DSS-Induced Colitis Model

This protocol describes the induction of acute colitis in mice using DSS administered in drinking water, followed by therapeutic intervention with this compound.

Materials:

  • 8-10 week old C57BL/6 mice

  • Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000 Da

  • This compound

  • Vehicle for this compound (e.g., 0.5% methylcellulose in sterile water)

  • Oral gavage needles

  • Standard mouse chow and housing

Procedure:

  • Acclimatization: Acclimate mice to the animal facility for at least one week prior to the start of the experiment.

  • Group Allocation: Randomly assign mice to the following groups (n=8-10 mice per group):

    • Group 1 (Healthy Control): Receive regular drinking water and vehicle treatment.

    • Group 2 (DSS Control): Receive DSS in drinking water and vehicle treatment.

    • Group 3 (this compound Treatment): Receive DSS in drinking water and this compound treatment.

  • Induction of Colitis:

    • Prepare a 2.5% - 3.0% (w/v) DSS solution in sterile drinking water. The optimal concentration may vary between DSS batches and mouse strains and should be determined in a pilot study.

    • On Day 0, replace the regular drinking water of mice in Groups 2 and 3 with the DSS solution. Group 1 continues to receive regular water.

    • Provide DSS-containing water for 5-7 consecutive days.

  • This compound Administration:

    • Prepare a stock solution of this compound in the chosen vehicle. The dosage will need to be optimized, but a starting point for FXR agonists is typically in the range of 10-30 mg/kg.

    • Starting on Day 0 (prophylactic) or Day 3 (therapeutic), administer this compound or vehicle to the respective groups via oral gavage once daily.

  • Monitoring:

    • Record the body weight, stool consistency, and presence of fecal blood for each mouse daily.

    • Calculate the Disease Activity Index (DAI) score daily (see Table 1 for scoring).

  • Termination and Sample Collection:

    • On Day 7 (or a predetermined endpoint), euthanize the mice.

    • Measure the length of the colon from the cecum to the rectum.

    • Collect colon tissue for histological analysis and measurement of inflammatory markers (e.g., cytokines).

Disease Activity Index (DAI) Calculation

The DAI is a composite score used to quantify the clinical signs of colitis.

Table 1: Disease Activity Index (DAI) Scoring System

ScoreWeight Loss (%)Stool ConsistencyFecal Blood
0 No loss or gainNormal, well-formed pelletsNegative
1 1-5%Hemoccult positive
2 5-10%Loose stoolsVisible blood in stool
3 10-15%
4 >15%Watery diarrheaGross rectal bleeding

The DAI is calculated as the sum of the scores for weight loss, stool consistency, and fecal blood, divided by 3.

Data Presentation

The following tables represent exemplary data that could be obtained from a study evaluating an effective FXR agonist like this compound in the DSS-induced colitis model.

Table 2: Exemplary Effect of this compound on Disease Activity Index (DAI) at Day 7

GroupTreatmentAverage DAI Score (Day 7)
1Healthy Control0.1 ± 0.1
2DSS + Vehicle3.2 ± 0.4
3DSS + this compound (10 mg/kg)1.5 ± 0.3
4DSS + this compound (30 mg/kg)1.1 ± 0.2

*p < 0.05 compared to DSS + Vehicle group.

Table 3: Exemplary Effect of this compound on Macroscopic and Microscopic Colitis Markers

GroupTreatmentColon Length (cm)Histological Score (0-4)
1Healthy Control8.5 ± 0.50.2 ± 0.1
2DSS + Vehicle5.8 ± 0.63.5 ± 0.4
3DSS + this compound (10 mg/kg)7.2 ± 0.41.8 ± 0.3
4DSS + this compound (30 mg/kg)7.8 ± 0.51.2 ± 0.2

*p < 0.05 compared to DSS + Vehicle group.

Table 4: Exemplary Effect of this compound on Colonic Pro-inflammatory Cytokine Levels (pg/mg protein)

GroupTreatmentTNF-αIL-6IL-1β
1Healthy Control25 ± 515 ± 430 ± 6
2DSS + Vehicle250 ± 40180 ± 30280 ± 50
3DSS + this compound (10 mg/kg)120 ± 2590 ± 20140 ± 30
4DSS + this compound (30 mg/kg)80 ± 1560 ± 1595 ± 20

*p < 0.05 compared to DSS + Vehicle group.

Visualizations

FXR Signaling Pathway in Intestinal Inflammation

The following diagram illustrates the mechanism by which FXR activation by an agonist like this compound can lead to a reduction in intestinal inflammation.

FXR_Signaling_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_nucleus Nucleus cluster_inflammation Inflammatory Response BileAcids Bile Acids FXR FXR BileAcids->FXR Activates This compound This compound This compound->FXR Activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element (DNA) FXR_RXR->FXRE Binds to SHP SHP (Small Heterodimer Partner) FXRE->SHP Upregulates NFkB NF-κB SHP->NFkB Inhibits ProinflammatoryGenes Pro-inflammatory Genes (TNF-α, IL-6) NFkB->ProinflammatoryGenes Activates Inflammation Reduced Inflammation & Improved Barrier Function ProinflammatoryGenes->Inflammation Leads to

FXR signaling pathway in reducing intestinal inflammation.
Experimental Workflow for this compound in DSS Colitis Model

This diagram outlines the key steps in the preclinical evaluation of this compound using the DSS-induced colitis model.

DSS_Workflow cluster_treatment Treatment Phase (7 Days) cluster_analysis Endpoint Analysis start Start: 8-10 week old C57BL/6 Mice acclimatization Acclimatization (1 week) start->acclimatization randomization Randomization into Groups acclimatization->randomization group1 Group 1: Control Water + Vehicle randomization->group1 group2 Group 2: DSS Water + Vehicle randomization->group2 group3 Group 3: DSS Water + this compound randomization->group3 monitoring Daily Monitoring: - Body Weight - Stool Consistency - Fecal Blood - Calculate DAI euthanasia Euthanasia & Sample Collection (Day 7) monitoring->euthanasia colon_length Colon Length Measurement euthanasia->colon_length histology Histological Analysis euthanasia->histology cytokines Colonic Cytokine Measurement euthanasia->cytokines

Application Notes and Protocols: Quantifying Omesdafexor's Effect on Hepatic Stellate Cell Activation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Omesdafexor (formerly MET642 and FXR314) is a potent, non-bile acid agonist of the farnesoid X receptor (FXR). Clinical studies have demonstrated its potential in treating metabolic dysfunction-associated steatohepatitis (MASH) by reducing liver fat and improving liver function markers.[1][2][3] A key pathological feature of MASH is liver fibrosis, a process driven by the activation of hepatic stellate cells (HSCs). This document provides detailed application notes and experimental protocols to quantify the anti-fibrotic effects of this compound by assessing its impact on HSC activation.

The activation of HSCs is a critical event in the progression of liver fibrosis, as these cells are the primary source of extracellular matrix (ECM) proteins that lead to scar tissue formation. FXR activation is known to have anti-fibrotic effects, and this compound, as an FXR agonist, is hypothesized to inhibit HSC activation. These protocols provide a framework for researchers to investigate this mechanism quantitatively.

Mechanism of Action: this compound and Hepatic Stellate Cell Activation

Farnesoid X receptor (FXR) is a nuclear hormone receptor that plays a crucial role in regulating bile acid, lipid, and glucose metabolism. In the context of liver fibrosis, FXR activation in hepatic stellate cells is associated with anti-fibrotic effects. The proposed mechanisms by which this compound may attenuate HSC activation include:

  • Transcriptional Repression of Pro-fibrotic Genes: Upon binding to this compound, FXR forms a heterodimer with the retinoid X receptor (RXR). This complex can then bind to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, leading to the repression of key pro-fibrotic genes such as those encoding alpha-smooth muscle actin (α-SMA) and collagen type I.

  • Interference with Pro-Fibrotic Signaling Pathways: Transforming Growth Factor-β (TGF-β) is a potent inducer of HSC activation and fibrosis. FXR activation has been shown to interfere with the TGF-β signaling cascade, thereby reducing the expression of its downstream fibrogenic targets.

  • Induction of Anti-Fibrotic Factors: Activated FXR can also induce the expression of genes that antagonize fibrogenesis, contributing to a reduction in the overall fibrotic response.

Omesdafexor_HSC_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound FXR FXR This compound->FXR FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXRE FXR_RXR->FXRE Binds to SMADs SMAD Signaling FXR_RXR->SMADs Inhibits ProFibrotic_Genes Pro-Fibrotic Genes (e.g., α-SMA, Collagen I) FXRE->ProFibrotic_Genes Represses TGFB TGF-β TGFB_Receptor TGF-β Receptor TGFB->TGFB_Receptor TGFB_Receptor->SMADs SMADs->ProFibrotic_Genes Activates

Caption: this compound's proposed signaling pathway in hepatic stellate cells.

Quantitative Data Summary

The following table summarizes the key quantitative parameters and expected outcomes when evaluating the effect of this compound on HSC activation. This provides a structured approach for data presentation and comparison.

Parameter Experimental Assay Expected Outcome with this compound
α-SMA mRNA Expression Quantitative PCR (qPCR)Dose-dependent decrease
Collagen Type I (COL1A1) mRNA Expression Quantitative PCR (qPCR)Dose-dependent decrease
TIMP1 mRNA Expression Quantitative PCR (qPCR)Dose-dependent decrease
α-SMA Protein Level Western Blot / ImmunofluorescenceDose-dependent decrease
Secreted Collagen Type I Protein ELISADose-dependent decrease
HSC Proliferation BrdU or Ki-67 Incorporation AssayDose-dependent decrease
HSC Migration Transwell Migration AssayDose-dependent decrease

Experimental Protocols

These protocols provide a detailed methodology for the in vitro assessment of this compound's effect on HSC activation.

Experimental_Workflow cluster_endpoints Endpoints Start 1. Isolate & Culture Primary HSCs Activation 2. Induce Activation (e.g., with TGF-β) Start->Activation Treatment 3. Treat with this compound (Dose-Response) Activation->Treatment Analysis 4. Quantitative Analysis Treatment->Analysis Gene_Expression Gene Expression (qPCR) Analysis->Gene_Expression Protein_Expression Protein Expression (Western Blot, ELISA) Analysis->Protein_Expression Cellular_Function Cellular Function (Proliferation, Migration) Analysis->Cellular_Function

Caption: A high-level experimental workflow for assessing this compound's effects.

Protocol 1: Isolation and Culture of Primary Hepatic Stellate Cells

Objective: To establish primary cultures of HSCs from rodent liver tissue.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Collagenase type IV, Pronase E, DNase I

  • OptiPrep™ Density Gradient Medium

  • DMEM, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • Collagen I-coated culture flasks/plates

Procedure:

  • Perfuse the rat liver in situ with a buffered solution to wash out blood, followed by perfusion with a Pronase E solution, and then a Collagenase IV solution to digest the liver tissue.

  • Excise the digested liver, mince it, and further incubate in the collagenase solution with DNase I at 37°C.

  • Filter the cell suspension through a 100 µm cell strainer to remove undigested tissue.

  • Centrifuge the cell suspension to pellet the cells and wash with DMEM.

  • Resuspend the cell pellet and gently layer it on top of an OptiPrep™ density gradient.

  • Centrifuge to separate the HSCs from other liver cell types. The HSCs will be located in a distinct layer.

  • Carefully aspirate the HSC layer, wash the cells, and resuspend in DMEM with 10% FBS.

  • Plate the isolated HSCs on collagen I-coated culture vessels and incubate at 37°C with 5% CO₂.

Protocol 2: In Vitro Model of HSC Activation and this compound Treatment

Objective: To induce HSC activation and assess the inhibitory effect of this compound.

Materials:

  • Cultured primary HSCs (from Protocol 1) or a human HSC cell line (e.g., LX-2)

  • Recombinant Human TGF-β1

  • This compound (dissolved in DMSO)

  • Serum-free DMEM

Procedure:

  • Plate HSCs in collagen I-coated plates and allow them to adhere overnight.

  • To induce activation, replace the culture medium with serum-free DMEM containing TGF-β1 (e.g., 2-5 ng/mL) and incubate for 24-48 hours.

  • Prepare serial dilutions of this compound in serum-free DMEM.

  • After the activation period, replace the medium with fresh serum-free DMEM containing different concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) or vehicle control (DMSO).

  • Incubate the cells for an additional 24-48 hours.

  • Harvest the cell lysates for gene and protein expression analysis, and collect the culture supernatant for analysis of secreted proteins.

Protocol 3: Quantitative Analysis of HSC Activation Markers

A. Quantitative PCR (qPCR) for Gene Expression

Objective: To measure the mRNA levels of key fibrotic genes.

Procedure:

  • Isolate total RNA from the cell lysates using a suitable RNA extraction kit.

  • Perform reverse transcription to synthesize cDNA.

  • Set up qPCR reactions using SYBR Green master mix and primers for target genes (e.g., ACTA2, COL1A1, TIMP1) and a reference gene (e.g., GAPDH).

  • Analyze the results using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression relative to the vehicle-treated control.

B. Western Blot for Protein Expression

Objective: To quantify the protein levels of α-SMA.

Procedure:

  • Extract total protein from cell lysates and determine the protein concentration.

  • Separate protein samples by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with a primary antibody specific for α-SMA.

  • Incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the signal using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

C. ELISA for Secreted Proteins

Objective: To measure the concentration of secreted collagen in the culture medium.

Procedure:

  • Collect the cell culture supernatants from the treated cells.

  • Use a commercially available ELISA kit for human or rat Collagen Type I.

  • Follow the manufacturer's protocol to measure the concentration of collagen in each sample.

  • Normalize the results to the total protein content of the corresponding cell lysate.

By following these detailed protocols, researchers can obtain robust and quantitative data to elucidate the anti-fibrotic mechanism of this compound through its action on hepatic stellate cells.

References

Application Notes and Protocols for Immunohistochemical Analysis of Farnesoid X Receptor (FXR) Activation by Omesdafexor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omesdafexor (formerly MET642) is an orally administered, non-bile acid agonist of the Farnesoid X Receptor (FXR), a nuclear hormone receptor highly expressed in the liver and gastrointestinal tract.[1] FXR plays a critical role in regulating bile acid, lipid, and glucose metabolism.[2] Its activation has been shown to have anti-inflammatory and anti-fibrotic effects, making it a promising therapeutic target for chronic liver diseases such as non-alcoholic steatohepatitis (NASH).[2]

These application notes provide a detailed protocol for the use of immunohistochemistry (IHC) to detect the activation of FXR in tissue samples following treatment with this compound. IHC allows for the visualization of protein expression within the spatial context of the tissue architecture, providing valuable insights into the cellular and subcellular localization of FXR and its downstream targets. Activation of FXR by a ligand like this compound leads to its translocation to the nucleus, where it forms a heterodimer with the retinoid X receptor (RXR) to regulate the transcription of target genes.[3] Therefore, a key indicator of FXR activation via IHC is the increased nuclear localization of the FXR protein. Furthermore, the upregulation of downstream target proteins, such as the Small Heterodimer Partner (SHP), can also be assessed by IHC to confirm target engagement and the biological activity of this compound.

Data Presentation

The following table summarizes clinical data from the interim analysis of a Phase 2a trial of this compound (MET642) in patients with NASH, demonstrating the pharmacological activity of the compound. While this data is not derived from immunohistochemistry, it provides quantitative evidence of this compound's therapeutic potential and expected biological effects.

ParameterPlacebo (n=17)This compound (3 mg) (n=17)This compound (6 mg) (n=17)
Mean Relative Reduction in Liver Fat Content (MRI-PDFF) at Week 16 7.5% ± 21.0%26.9% ± 27.8%9.3% ± 55.8%
Percentage of Patients with >30% Liver Fat Reduction 12% (2/17)47% (8/17)35% (6/17)
Mean Change in LDL-C from Baseline to Week 16 -10%+5%+19%
Incidence of Mild-Moderate Pruritus 01 patient1 patient

Data from the interim results of a Phase 2a clinical trial (NCT04773964) in NASH patients after 16 weeks of treatment.[4]

Experimental Protocols

Immunohistochemistry Protocol for FXR and SHP in Formalin-Fixed Paraffin-Embedded (FFPE) Liver Tissue

This protocol is designed for the detection of FXR and its downstream target SHP in FFPE liver tissue sections.

Materials:

  • FFPE liver tissue sections (4-5 µm) on charged slides

  • Xylene

  • Ethanol (100%, 95%, 80%, 70%)

  • Deionized water

  • Antigen Retrieval Buffer: 10 mM Sodium Citrate Buffer, pH 6.0

  • Hydrogen Peroxide (3%)

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS

  • Primary Antibodies:

    • Rabbit anti-FXR polyclonal antibody

    • Rabbit anti-SHP polyclonal antibody

  • Biotinylated secondary antibody (anti-rabbit)

  • Streptavidin-HRP conjugate

  • DAB (3,3'-Diaminobenzidine) substrate-chromogen system

  • Hematoxylin counterstain

  • Mounting medium

  • Coplin jars

  • Humidified chamber

  • Light microscope

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in Xylene: 2 x 5 minutes.

    • Immerse in 100% Ethanol: 2 x 3 minutes.

    • Immerse in 95% Ethanol: 1 x 2 minutes.

    • Immerse in 80% Ethanol: 1 x 2 minutes.

    • Immerse in 70% Ethanol: 1 x 2 minutes.

    • Rinse with deionized water: 2 x 2 minutes.

  • Antigen Retrieval:

    • Preheat the Sodium Citrate Buffer (pH 6.0) to 95-100°C in a water bath or steamer.

    • Immerse the slides in the preheated buffer and incubate for 20-30 minutes.

    • Allow the slides to cool in the buffer for 20 minutes at room temperature.

    • Rinse the slides with deionized water and then with PBS.

  • Peroxidase Blocking:

    • Immerse the slides in 3% hydrogen peroxide for 10-15 minutes at room temperature to quench endogenous peroxidase activity.

    • Rinse the slides with PBS: 3 x 5 minutes.

  • Blocking:

    • Incubate the slides with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody (anti-FXR or anti-SHP) to its optimal concentration in the Blocking Buffer.

    • Incubate the slides with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse the slides with PBS: 3 x 5 minutes.

    • Incubate the slides with the biotinylated secondary antibody for 1 hour at room temperature in a humidified chamber.

  • Signal Amplification:

    • Rinse the slides with PBS: 3 x 5 minutes.

    • Incubate the slides with the Streptavidin-HRP conjugate for 30 minutes at room temperature in a humidified chamber.

  • Chromogen Detection:

    • Rinse the slides with PBS: 3 x 5 minutes.

    • Prepare the DAB substrate-chromogen solution according to the manufacturer's instructions.

    • Incubate the slides with the DAB solution until the desired brown color intensity is reached (monitor under a microscope).

    • Immediately rinse the slides with deionized water to stop the reaction.

  • Counterstaining:

    • Counterstain the slides with Hematoxylin for 30-60 seconds.

    • Rinse with deionized water.

    • "Blue" the sections in running tap water or a bluing agent.

  • Dehydration and Mounting:

    • Dehydrate the slides through a graded series of ethanol (70%, 80%, 95%, 100%).

    • Clear the slides in xylene.

    • Mount a coverslip using a permanent mounting medium.

  • Analysis:

    • Examine the slides under a light microscope. For FXR, assess both the intensity and the subcellular localization (cytoplasmic vs. nuclear) of the staining. For SHP, assess the intensity of nuclear and/or cytoplasmic staining.

Semi-Quantitative Scoring of IHC Staining

A semi-quantitative scoring method can be used to evaluate the IHC results.

  • Staining Intensity Score:

    • 0: No staining

    • 1: Weak staining

    • 2: Moderate staining

    • 3: Strong staining

  • Percentage of Positive Cells Score:

    • 0: <5%

    • 1: 5-25%

    • 2: 26-50%

    • 3: 51-75%

    • 4: >75%

  • Total Score (H-Score):

    • The H-Score is calculated by multiplying the intensity score by the percentage score, resulting in a final score ranging from 0 to 12. An increased H-score in the nucleus for FXR would indicate activation.

Mandatory Visualizations

FXR_Signaling_Pathway This compound This compound FXR_cytoplasm FXR (Cytoplasm) This compound->FXR_cytoplasm Binds & Activates FXR_RXR_nucleus FXR-RXR Heterodimer (Nucleus) FXR_cytoplasm->FXR_RXR_nucleus Translocates to Nucleus RXR_cytoplasm RXR (Cytoplasm) RXR_cytoplasm->FXR_RXR_nucleus FXRE FXR Response Element (DNA) FXR_RXR_nucleus->FXRE Binds Target_Genes Target Gene Transcription (e.g., SHP, FGF19) FXRE->Target_Genes Regulates Biological_Effects Biological Effects (Anti-inflammatory, Anti-fibrotic) Target_Genes->Biological_Effects

Caption: this compound activates the FXR signaling pathway.

IHC_Workflow cluster_tissue_prep Tissue Preparation cluster_staining IHC Staining Protocol cluster_analysis Analysis Tissue_Sample FFPE Tissue Sample Sectioning Sectioning (4-5 µm) Tissue_Sample->Sectioning Mounting Mounting on Slides Sectioning->Mounting Deparaffinization Deparaffinization & Rehydration Mounting->Deparaffinization Antigen_Retrieval Antigen Retrieval Deparaffinization->Antigen_Retrieval Blocking Blocking Antigen_Retrieval->Blocking Primary_Ab Primary Antibody Incubation (anti-FXR or anti-SHP) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection (DAB) Secondary_Ab->Detection Counterstain Counterstaining (Hematoxylin) Detection->Counterstain Dehydration_Mounting Dehydration & Mounting Counterstain->Dehydration_Mounting Microscopy Microscopic Examination Dehydration_Mounting->Microscopy Scoring Semi-quantitative Scoring Microscopy->Scoring Data_Interpretation Data Interpretation Scoring->Data_Interpretation

Caption: Experimental workflow for IHC analysis.

Logical_Relationship Omesdafexor_Treatment This compound Administration FXR_Activation FXR Activation Omesdafexor_Treatment->FXR_Activation Nuclear_Translocation Increased Nuclear Translocation of FXR FXR_Activation->Nuclear_Translocation Target_Gene_Expression Increased Expression of Downstream Targets (e.g., SHP) FXR_Activation->Target_Gene_Expression Therapeutic_Effect Therapeutic Effect (e.g., Reduced Liver Fibrosis) Nuclear_Translocation->Therapeutic_Effect Target_Gene_Expression->Therapeutic_Effect

Caption: Logical flow of this compound's action.

References

Application Note: Omesdafexor Formulation for Oral Gavage in Rodents

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed protocols for the preparation of Omesdafexor formulations suitable for oral gavage administration in rodent models. It includes information on solubility, excipients, and step-by-step procedures for preparation and administration.

Introduction:

This compound (MET642) is an oral Farnesoid X Receptor (FXR) agonist with therapeutic potential in inflammatory bowel disease and other metabolic conditions.[1][2] Preclinical evaluation in rodent models is a critical step in its development, requiring a reliable and reproducible method for oral administration. Oral gavage is a common and precise technique for delivering a specific dose of a compound directly into the stomach of a rodent.[3] This note details established formulations for this compound and the protocol for its administration via oral gavage.

This compound Formulation Data

Several vehicle compositions have been successfully used to prepare this compound solutions for in vivo oral administration in rodents. The choice of vehicle will depend on the specific requirements of the study, such as the desired concentration and dosing volume. The following tables summarize the quantitative data for preparing this compound formulations.

Table 1: this compound Aqueous-Based Formulation [1]

ComponentPercentage of Final VolumeExample Volume for 1 mLPurpose
Dimethyl Sulfoxide (DMSO)10%100 µLInitial Solvent
PEG30040%400 µLCo-solvent
Tween-805%50 µLSurfactant/Emulsifier
Saline (0.9% NaCl)45%450 µLVehicle
This compound Target Concentration e.g., 2.5 mg Active Pharmaceutical Ingredient

Note: This formulation yields a clear solution with a solubility of up to 2.5 mg/mL. Ultrasonic treatment may be required to achieve full dissolution.

Table 2: this compound Cyclodextrin-Based Formulation

ComponentPercentage of Final VolumeExample Volume for 1 mLPurpose
Dimethyl Sulfoxide (DMSO)10%100 µLInitial Solvent
20% SBE-β-CD in Saline90%900 µLSolubilizing Agent & Vehicle
This compound Target Concentration e.g., 2.5 mg Active Pharmaceutical Ingredient

Note: This formulation also achieves a clear solution with a solubility of up to 2.5 mg/mL and may require sonication.

Table 3: this compound Oil-Based Formulation

ComponentPercentage of Final VolumeExample Volume for 1 mLPurpose
Dimethyl Sulfoxide (DMSO)10%100 µLInitial Solvent
Corn Oil90%900 µLVehicle
This compound Target Concentration e.g., 2.5 mg Active Pharmaceutical Ingredient

Note: This formulation results in a clear solution with a solubility of up to 2.5 mg/mL. Ultrasonic assistance is recommended for dissolution.

Experimental Protocols

Preparation of this compound Formulation (Aqueous-Based Example)

This protocol describes the preparation of a 1 mL stock of this compound at a concentration of 2.5 mg/mL.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% w/v NaCl in sterile water)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Weigh this compound: Accurately weigh 2.5 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Initial Dissolution: Add 100 µL of DMSO to the tube. Vortex thoroughly to dissolve the this compound.

  • Add Co-solvent: Add 400 µL of PEG300 to the solution and vortex until the mixture is homogeneous.

  • Add Surfactant: Add 50 µL of Tween-80 and vortex to ensure uniform mixing.

  • Final Vehicle Addition: Add 450 µL of saline to bring the total volume to 1 mL.

  • Ensure Complete Dissolution: Vortex the final solution thoroughly. If any precipitate is visible, place the tube in an ultrasonic bath until the solution is clear.

  • Storage: Store the prepared solution at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles by preparing aliquots.

Protocol for Oral Gavage in Rodents

This protocol provides a general guideline for oral gavage in mice and rats. All procedures should be performed by trained personnel and in accordance with an approved Institutional Animal Care and Use Committee (IACUC) protocol.

Materials:

  • Prepared this compound formulation

  • Appropriately sized syringe (e.g., 1 mL)

  • Gavage needle (feeding tube) of appropriate size and material (flexible or soft-tipped needles are recommended to reduce injury risk).

    • Mice: 18-20 gauge, 1.5 inches long with a rounded tip.

    • Rats: 16-18 gauge, 2-3 inches long.

  • Animal scale for accurate weight measurement.

  • Permanent marker.

Procedure:

  • Animal Preparation:

    • Weigh the animal to determine the correct dosing volume. The maximum recommended dosing volume is typically 10 mL/kg for mice and 10-20 mL/kg for rats. Smaller volumes (e.g., 5 mL/kg) are often recommended to reduce the risk of complications.

    • If required by the study protocol, fast the animal for a short period (e.g., 4-6 hours) before dosing.

  • Prepare the Dosing Equipment:

    • Draw the calculated volume of the this compound formulation into the syringe.

    • Measure the correct insertion length for the gavage needle by holding it alongside the animal, from the tip of the nose to the last rib or xiphoid process (bottom of the sternum). Mark this length on the needle with a permanent marker to prevent over-insertion.

  • Animal Restraint:

    • Restrain the rodent firmly but gently, ensuring the head and neck are aligned to create a straight path to the esophagus. The animal's body should be held in an upright position.

  • Gavage Needle Insertion:

    • Gently insert the gavage needle into the diastema (the gap behind the incisors).

    • Advance the needle along the roof of the mouth towards the back of the throat. The animal will typically swallow as the tube enters the esophagus.

    • The needle should pass smoothly without resistance. If resistance is met, do not force it. Withdraw the needle and attempt re-insertion.

  • Dose Administration:

    • Once the needle is inserted to the pre-measured depth, administer the formulation slowly and steadily over 2-3 seconds.

    • After administration, gently and slowly withdraw the needle following the same path of insertion.

  • Post-Procedure Monitoring:

    • Return the animal to its cage and monitor for at least 5-10 minutes for any signs of respiratory distress or adverse effects. Continue to monitor the animal as per the approved protocol.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the experimental workflow for preparing and administering this compound via oral gavage.

G cluster_prep Formulation Preparation cluster_admin Oral Gavage Administration weigh Weigh this compound dissolve_dmso Dissolve in DMSO weigh->dissolve_dmso add_peg Add PEG300 dissolve_dmso->add_peg add_tween Add Tween-80 add_peg->add_tween add_saline Add Saline add_tween->add_saline sonicate Vortex / Sonicate add_saline->sonicate weigh_animal Weigh Animal & Calculate Dose sonicate->weigh_animal Prepared Formulation prepare_dose Prepare Syringe weigh_animal->prepare_dose restrain Restrain Animal prepare_dose->restrain insert_needle Insert Gavage Needle restrain->insert_needle administer Administer Dose insert_needle->administer monitor Monitor Animal administer->monitor

Caption: Experimental workflow for this compound formulation and oral gavage.

Disclaimer: This application note is for research purposes only. All animal procedures must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) and performed by trained personnel.

References

Application Notes and Protocols for Measuring Changes in Bile Acid Pool After Omesdafexor Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omesdafexor (formerly known as MET409 and MET642) is a potent, non-steroidal agonist of the farnesoid X receptor (FXR). FXR is a nuclear receptor that plays a pivotal role in the regulation of bile acid, lipid, and glucose metabolism. Activation of FXR by this compound initiates a signaling cascade that leads to the suppression of bile acid synthesis and alterations in the overall bile acid pool. These application notes provide a comprehensive guide to measuring the changes in the bile acid pool following treatment with this compound, including detailed experimental protocols and data presentation guidelines.

Mechanism of Action of this compound

This compound exerts its effects by binding to and activating FXR, which is highly expressed in the liver and intestine. This activation leads to a cascade of events that ultimately regulate the size and composition of the bile acid pool. A key mechanism is the regulation of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical pathway of bile acid synthesis.

Signaling Pathway of this compound Action

Omesdafexor_FXR_Signaling This compound This compound FXR FXR Activation (in Enterocytes) This compound->FXR binds to FGF19 Increased FGF19 Secretion FXR->FGF19 induces SHP SHP Induction FXR->SHP induces PortalVein Portal Vein Circulation FGF19->PortalVein enters FGFR4 FGFR4 Activation PortalVein->FGFR4 transports to Hepatocyte Hepatocyte CYP7A1 CYP7A1 (Rate-limiting enzyme) FGFR4->CYP7A1 represses SHP->CYP7A1 represses BileAcidSynthesis Decreased Bile Acid Synthesis CYP7A1->BileAcidSynthesis controls BileAcidPool Altered Bile Acid Pool Composition BileAcidSynthesis->BileAcidPool leads to

Caption: this compound-mediated FXR signaling pathway.

Data Presentation: Expected Changes in Bile Acid Pool Markers

While detailed public data on the changes in individual bile acid species following this compound treatment is limited, clinical trial data for the precursor MET409 have demonstrated target engagement through the measurement of key biomarkers. These markers are indicative of changes in the bile acid pool.

BiomarkerTreatment GroupMean Change from BaselineSignificance vs. Placebo
7α-hydroxy-4-cholesten-3-one (C4) MET409 (50 mg)↓ 71%p < 0.05
MET409 (80 mg)↓ 95%p < 0.05
Fibroblast Growth Factor 19 (FGF19) MET409 (50 mg)Increasing TrendNot Statistically Significant
MET409 (80 mg)Increasing TrendNot Statistically Significant

Data from a 12-week study in patients with NASH.[1]

Experimental Protocols

Measurement of Bile Acids in Serum/Plasma by LC-MS/MS

This protocol outlines the quantification of individual bile acid species in serum or plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is considered the gold standard for bile acid analysis.[2]

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of serum or plasma in a microcentrifuge tube, add 10 µL of an internal standard working solution (containing deuterated bile acid standards).

  • Add 140 µL of ice-cold methanol to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate the different bile acid species (e.g., starting with a low percentage of mobile phase B and gradually increasing).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Scan Type: Multiple Reaction Monitoring (MRM) for each bile acid and internal standard.

    • Data Analysis: Quantify the concentration of each bile acid by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve.

Measurement of Bile Acids in Feces by LC-MS/MS

This protocol describes the extraction and quantification of bile acids from fecal samples.

1. Sample Preparation (Extraction)

  • Lyophilize (freeze-dry) fecal samples to a constant weight.

  • Homogenize the lyophilized sample to a fine powder.

  • Weigh 20-50 mg of the homogenized fecal powder into a screw-cap tube.

  • Add 1 mL of extraction solvent (e.g., 75% ethanol) containing internal standards.

  • Vortex vigorously for 1 minute.

  • Sonicate for 20 minutes in a water bath.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Filter the supernatant through a 0.22 µm PTFE filter prior to LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • The LC-MS/MS parameters are similar to those used for serum/plasma analysis, with potential adjustments to the gradient to accommodate the different sample matrix.

Experimental Workflow Diagram

Experimental_Workflow start Start: Collect Samples (Serum, Plasma, Feces) serum_prep Serum/Plasma Sample Prep (Protein Precipitation) start->serum_prep feces_prep Fecal Sample Prep (Lyophilization & Extraction) start->feces_prep lcms LC-MS/MS Analysis serum_prep->lcms feces_prep->lcms data_proc Data Processing (Quantification & Statistical Analysis) lcms->data_proc end End: Report Changes in Bile Acid Pool data_proc->end

Caption: Workflow for measuring bile acid changes.

Conclusion

Measuring the changes in the bile acid pool is a critical step in understanding the pharmacodynamic effects of this compound. The protocols outlined above provide a robust framework for the accurate quantification of bile acids in relevant biological matrices. By employing these methods, researchers can effectively evaluate the impact of this compound on bile acid homeostasis and its potential therapeutic benefits. The use of biomarkers such as C4 provides a reliable indication of target engagement and the downstream effects on bile acid synthesis.

References

Application Notes and Protocols for Investigating Omesdafexor in an Adoptive T-cell Transfer Model of IBD

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammatory Bowel Disease (IBD) is a group of chronic inflammatory conditions of the gastrointestinal tract, primarily encompassing Crohn's disease and ulcerative colitis. The pathogenesis of IBD involves a dysregulated immune response to gut microbiota in genetically susceptible individuals. The adoptive T-cell transfer model of colitis is a well-established and clinically relevant animal model that recapitulates key features of human IBD, particularly the T-cell-mediated chronic inflammation.[1][2][3][4] This model is initiated by transferring naïve CD4+ T-cells (specifically the CD4+CD45RBhigh population) into immunodeficient recipient mice, such as Rag1-/- or SCID mice.[2] The absence of regulatory T-cells in the transferred population leads to an uncontrolled immune response against commensal gut bacteria, resulting in chronic intestinal inflammation that mimics human IBD.

Omesdafexor is a potent, non-steroidal agonist of the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the gastrointestinal tract and liver. FXR plays a crucial role in maintaining intestinal homeostasis by regulating bile acid metabolism, preserving the integrity of the intestinal barrier, and modulating inflammatory responses. Activation of FXR has been shown to ameliorate colitis in various preclinical models by reducing the production of pro-inflammatory cytokines and protecting the epithelial barrier.

This document provides detailed application notes and protocols for utilizing the adoptive T-cell transfer model to investigate the therapeutic potential of this compound in IBD research.

Data Presentation

The following tables present hypothetical quantitative data that could be expected from a study evaluating this compound in the adoptive T-cell transfer model of IBD. These tables are structured for easy comparison of a vehicle control group, a disease control group (adoptive transfer without treatment), and a group treated with this compound.

Table 1: Clinical Disease Activity Index (DAI)

Treatment GroupWeek 2Week 4Week 6Week 8
Vehicle Control0.0 ± 0.00.0 ± 0.00.0 ± 0.00.0 ± 0.0
Adoptive Transfer + Vehicle1.2 ± 0.32.5 ± 0.53.8 ± 0.64.5 ± 0.7
Adoptive Transfer + this compound0.8 ± 0.21.5 ± 0.42.1 ± 0.52.5 ± 0.6

DAI is scored based on weight loss, stool consistency, and presence of blood in the stool.

Table 2: Body Weight Change (%)

Treatment GroupWeek 2Week 4Week 6Week 8
Vehicle Control+2.5 ± 0.5+5.1 ± 0.8+7.8 ± 1.1+10.2 ± 1.5
Adoptive Transfer + Vehicle-1.5 ± 0.8-5.2 ± 1.2-10.1 ± 2.1-15.3 ± 2.8
Adoptive Transfer + this compound-0.5 ± 0.5-2.1 ± 0.9-4.5 ± 1.5-6.8 ± 1.9

Table 3: Histopathological Analysis of the Colon at Week 8

Treatment GroupInflammation Score (0-4)Epithelial Damage Score (0-4)Crypt Architecture Score (0-4)Total Histology Score (0-12)
Vehicle Control0.1 ± 0.10.0 ± 0.00.1 ± 0.10.2 ± 0.2
Adoptive Transfer + Vehicle3.5 ± 0.43.2 ± 0.53.1 ± 0.69.8 ± 1.3
Adoptive Transfer + this compound1.8 ± 0.31.5 ± 0.41.7 ± 0.55.0 ± 1.1

Table 4: Colon Weight to Length Ratio (mg/cm) at Week 8

Treatment GroupColon Weight/Length Ratio (mg/cm)
Vehicle Control25.5 ± 2.1
Adoptive Transfer + Vehicle55.2 ± 4.8
Adoptive Transfer + this compound38.7 ± 3.5

Table 5: Colonic Myeloperoxidase (MPO) Activity at Week 8

Treatment GroupMPO Activity (U/g tissue)
Vehicle Control5.2 ± 1.1
Adoptive Transfer + Vehicle25.8 ± 3.9
Adoptive Transfer + this compound12.4 ± 2.5

Experimental Protocols

Protocol 1: Induction of Colitis using Adoptive T-cell Transfer

Materials:

  • Donor mice (e.g., C57BL/6)

  • Recipient immunodeficient mice (e.g., Rag1-/-)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Reagents for single-cell suspension preparation (e.g., collagenase, DNase)

  • Magnetic-activated cell sorting (MACS) columns and reagents for CD4+ T-cell isolation

  • Fluorescence-activated cell sorting (FACS) antibodies (e.g., anti-CD4, anti-CD45RB)

  • FACS buffer (PBS with 2% FBS)

  • Sterile syringes and needles

Procedure:

  • Spleen and Lymph Node Harvesting: Euthanize donor mice and aseptically harvest spleens and mesenteric lymph nodes.

  • Single-Cell Suspension: Prepare a single-cell suspension by mechanically disrupting the tissues and passing them through a 70 µm cell strainer.

  • Red Blood Cell Lysis: If necessary, lyse red blood cells using a suitable lysis buffer.

  • CD4+ T-cell Enrichment: Enrich for CD4+ T-cells using a MACS CD4+ T-cell isolation kit according to the manufacturer's instructions.

  • FACS Sorting of Naïve T-cells:

    • Stain the enriched CD4+ T-cells with fluorescently labeled antibodies against CD4 and CD45RB.

    • Using a flow cytometer, sort the cells to isolate the CD4+CD45RBhigh population. This population represents naïve T-cells.

  • Cell Preparation for Injection: Wash the sorted CD4+CD45RBhigh T-cells with sterile PBS and resuspend them at a concentration of 2 x 10^6 cells/mL.

  • Adoptive Transfer: Inject each recipient mouse intraperitoneally with 0.5 mL of the cell suspension (1 x 10^6 cells per mouse).

  • Monitoring: Monitor the mice weekly for clinical signs of colitis, including weight loss, stool consistency, and the presence of fecal blood.

Protocol 2: this compound Treatment

Materials:

  • This compound

  • Vehicle solution (e.g., 0.5% methylcellulose in sterile water)

  • Oral gavage needles

Procedure:

  • Preparation of this compound Solution: Prepare a stock solution of this compound in the chosen vehicle at the desired concentration. The exact dosage should be determined based on preliminary dose-ranging studies.

  • Treatment Administration:

    • Begin this compound treatment on the day of adoptive T-cell transfer (prophylactic regimen) or after the onset of clinical signs of colitis (therapeutic regimen).

    • Administer this compound or vehicle to the respective groups of mice daily via oral gavage.

  • Continued Monitoring: Continue to monitor the clinical signs of colitis in all groups throughout the study period (typically 6-8 weeks).

Protocol 3: Assessment of Colitis Severity

Materials:

  • Dissection tools

  • Formalin (10%)

  • Paraffin embedding reagents

  • Hematoxylin and eosin (H&E) staining reagents

  • Microscope

  • Reagents for Myeloperoxidase (MPO) assay

Procedure:

  • Euthanasia and Tissue Collection: At the end of the study, euthanize the mice and carefully dissect the entire colon.

  • Macroscopic Evaluation: Measure the length and weight of the colon. Note any macroscopic signs of inflammation, such as thickening of the colon wall or ulcerations.

  • Histopathological Analysis:

    • Fix a distal segment of the colon in 10% formalin and embed it in paraffin.

    • Cut 5 µm sections and stain with H&E.

    • Score the sections blindly for the severity of inflammation, epithelial damage, and loss of crypt architecture.

  • Myeloperoxidase (MPO) Assay:

    • Homogenize a separate piece of colonic tissue.

    • Measure MPO activity, an indicator of neutrophil infiltration, using a commercially available MPO assay kit.

Mandatory Visualizations

Omesdafexor_Signaling_Pathway This compound This compound FXR Farnesoid X Receptor (FXR) This compound->FXR binds and activates RXR Retinoid X Receptor (RXR) FXR->RXR heterodimerizes with NFkB NF-κB Pathway FXR->NFkB inhibits FXRE FXR Response Element (FXRE) in DNA RXR->FXRE binds to Target_Genes Target Gene Transcription (e.g., FGF19, SHP) FXRE->Target_Genes initiates Barrier Intestinal Barrier Function Target_Genes->Barrier enhances Inflammation Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6) NFkB->Inflammation promotes TJ_Proteins Tight Junction Proteins (e.g., Occludin, Claudin-1) Barrier->TJ_Proteins upregulates

Caption: this compound's mechanism of action in mitigating IBD.

Adoptive_Tcell_Transfer_Workflow Start Start: Donor Mouse (e.g., C57BL/6) Harvest Harvest Spleen & Mesenteric Lymph Nodes Start->Harvest Single_Cell Prepare Single-Cell Suspension Harvest->Single_Cell Enrich Enrich for CD4+ T-cells (MACS) Single_Cell->Enrich Sort Isolate Naïve T-cells (CD4+CD45RBhigh) by FACS Enrich->Sort Transfer Adoptive Transfer into Recipient Mouse (e.g., Rag1-/-) Sort->Transfer Treatment Initiate Treatment (Vehicle or this compound) Transfer->Treatment Monitor Monitor Disease Progression (Weight, DAI) Treatment->Monitor Endpoint Endpoint Analysis (6-8 weeks) (Histology, MPO, etc.) Monitor->Endpoint End End Endpoint->End

Caption: Experimental workflow for the adoptive T-cell transfer model.

Logical_Relationship Model Adoptive T-cell Transfer Model IBD_Pathology IBD-like Pathology: - Chronic Inflammation - Weight Loss - Epithelial Damage Model->IBD_Pathology induces Outcome Therapeutic Outcome: - Reduced Colitis Severity - Improved Clinical Score IBD_Pathology->Outcome is ameliorated by this compound, leading to This compound This compound (FXR Agonist) Mechanism Mechanism of Action: - Anti-inflammatory Effects - Barrier Protection This compound->Mechanism acts via Mechanism->IBD_Pathology counteracts

Caption: Logical relationship of the experimental design.

References

Application Note: Omesdafexor and Transepithelial Electrical Resistance (TEER) Measurement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omesdafexor is a potent, non-steroidal farnesoid X receptor (FXR) agonist currently under investigation for the treatment of inflammatory bowel diseases (IBD), such as ulcerative colitis.[1] IBD is characterized by chronic inflammation of the gastrointestinal tract and a compromised intestinal epithelial barrier function. The integrity of this barrier is critical for preventing the translocation of luminal antigens and maintaining intestinal homeostasis. Transepithelial electrical resistance (TEER) is a widely accepted quantitative method to measure the integrity of tight junction dynamics in cell culture models of epithelial and endothelial monolayers.[2] This application note provides a detailed protocol for assessing the potential of this compound to enhance intestinal epithelial barrier function using TEER measurement.

Hypothesized Mechanism of Action

This compound, as an FXR agonist, is hypothesized to enhance intestinal epithelial barrier function by modulating the expression and organization of tight junction proteins. FXR activation has been shown to play a crucial role in maintaining intestinal barrier integrity.[2] The proposed mechanism involves the following key steps:

  • FXR Activation: this compound binds to and activates FXR, a nuclear receptor highly expressed in intestinal epithelial cells.[3]

  • Transcriptional Regulation: Upon activation, FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to FXR response elements (FXREs) in the promoter regions of target genes.[4]

  • Upregulation of Tight Junction Proteins: FXR activation is expected to increase the transcription and expression of key tight junction proteins, including Zonula Occludens-1 (ZO-1), claudins (e.g., claudin-1), and occludin. These proteins are essential for the formation and maintenance of the paracellular barrier.

  • Suppression of Inflammatory Signaling: FXR activation can suppress pro-inflammatory signaling pathways, such as NF-κB. This leads to a reduction in the expression of inflammatory cytokines like TNF-α and IL-6, which are known to disrupt tight junction integrity.

  • Inhibition of Myosin Light Chain Kinase (MLCK): Pro-inflammatory stimuli can increase the activity of MLCK, which in turn phosphorylates myosin light chains, leading to contraction of the perijunctional actomyosin ring and subsequent opening of tight junctions. FXR activation has been shown to suppress LPS-induced increases in MLCK activity.

  • Enhanced Barrier Integrity: The culmination of these effects—increased tight junction protein expression and reduced disruptive signaling—is a more robust and less permeable epithelial barrier, which can be quantitatively measured as an increase in TEER.

Signaling Pathway of this compound in Enhancing TEER

Omesdafexor_TEER_Pathway This compound This compound FXR FXR Activation This compound->FXR FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR NFkB NF-κB Pathway Inhibition FXR->NFkB MLCK MLCK Activity ↓ FXR->MLCK RXR RXR RXR->FXR_RXR FXRE FXRE Binding FXR_RXR->FXRE TJ_Genes Tight Junction Gene Transcription ↑ (ZO-1, Claudins, Occludin) FXRE->TJ_Genes TJ_Proteins Tight Junction Protein Expression ↑ TJ_Genes->TJ_Proteins Barrier Epithelial Barrier Integrity ↑ TJ_Proteins->Barrier Cytokines Pro-inflammatory Cytokines ↓ (TNF-α, IL-6) NFkB->Cytokines Cytokines->MLCK Cytokines->Barrier Disruption MLCK->Barrier Disruption TEER TEER ↑ Barrier->TEER

Caption: Hypothesized signaling pathway of this compound-mediated TEER enhancement.

Experimental Protocols

Materials and Reagents
  • Human colorectal adenocarcinoma cell line (e.g., Caco-2)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Non-essential amino acids

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Transwell® permeable supports (e.g., 0.4 µm pore size, 12-well or 24-well format)

  • This compound (and appropriate vehicle control, e.g., DMSO)

  • Pro-inflammatory stimulus (e.g., TNF-α, LPS) (optional, for protection assays)

  • Epithelial Voltohmmeter (EVOM) with "chopstick" electrodes (e.g., STX2)

Cell Culture
  • Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 1% non-essential amino acids.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passage cells upon reaching 80-90% confluency.

TEER Measurement Protocol
  • Cell Seeding:

    • Seed Caco-2 cells onto the apical chamber of Transwell® inserts at a density of approximately 6 x 10^4 cells/cm^2.

    • Add fresh culture medium to both the apical and basolateral chambers.

  • Monolayer Formation:

    • Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with stable tight junctions.

    • Change the medium in both chambers every 2-3 days.

    • Monitor monolayer formation by measuring TEER every other day. The monolayer is considered ready for experimentation when TEER values plateau at a stable, high resistance (typically >250 Ω·cm² for Caco-2 cells).

  • This compound Treatment:

    • Once a stable TEER is achieved, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control. Treat both apical and basolateral compartments if the cellular location of the target is unknown, or treat the relevant compartment based on prior knowledge.

    • For protection experiments, pre-treat with this compound for a specified time (e.g., 24 hours) before adding a pro-inflammatory stimulus (e.g., TNF-α at 10 ng/mL) to the basolateral chamber.

  • TEER Measurement:

    • Before measurement, equilibrate the plate to room temperature for 15-20 minutes to ensure temperature consistency, as TEER is temperature-dependent.

    • Sterilize the "chopstick" electrodes with 70% ethanol and allow them to air dry in a sterile hood. Rinse with sterile PBS or culture medium before use.

    • Measure the electrical resistance (in Ω) of each well by placing the shorter electrode in the apical chamber and the longer electrode in the basolateral chamber, ensuring the electrodes are perpendicular to the membrane and do not touch it.

    • Record the resistance at various time points post-treatment (e.g., 0, 6, 12, 24, 48 hours).

    • Measure the resistance of a blank Transwell® insert containing only medium to subtract the background resistance.

  • Data Calculation:

    • Subtract the resistance of the blank insert from the resistance of the cell-containing inserts.

    • Calculate the TEER (in Ω·cm²) by multiplying the corrected resistance by the surface area of the Transwell® membrane.

      • TEER (Ω·cm²) = (R_sample - R_blank) x Membrane Area (cm²)

Experimental Workflow

TEER_Workflow Seed Seed Caco-2 cells on Transwell® inserts Culture Culture for 21-25 days (Monolayer formation) Seed->Culture Monitor Monitor TEER until plateau Culture->Monitor Treat Treat with this compound and/or inflammatory stimulus Monitor->Treat Measure Measure TEER at specified time points Treat->Measure Calculate Calculate TEER (Ω·cm²) Measure->Calculate Analyze Analyze and plot data Calculate->Analyze

Caption: Experimental workflow for TEER measurement with this compound.

Data Presentation and Interpretation

The results of the TEER measurements should be summarized in a clear and structured table to facilitate comparison between different treatment groups and time points.

Table 1: Hypothetical TEER Values (Ω·cm²) of Caco-2 Monolayers Treated with this compound
Treatment Group0 hr6 hr12 hr24 hr48 hr
Vehicle Control305 ± 15302 ± 18298 ± 12295 ± 16290 ± 14
This compound (0.1 µM)308 ± 12320 ± 14345 ± 19360 ± 21355 ± 18
This compound (1 µM)302 ± 16345 ± 20380 ± 22410 ± 25405 ± 23
This compound (10 µM)306 ± 14360 ± 18415 ± 24450 ± 28440 ± 26
TNF-α (10 ng/mL)304 ± 17250 ± 15210 ± 19180 ± 14175 ± 16
This compound (1 µM) + TNF-α307 ± 15295 ± 16280 ± 18270 ± 20265 ± 19

Data are presented as mean ± standard deviation.

Interpretation of Hypothetical Data:

  • Vehicle Control: TEER values remain relatively stable, with a slight decrease over time, which is typical for long-term cell culture.

  • This compound Treatment: A dose-dependent increase in TEER is observed, suggesting that this compound enhances the barrier function of the Caco-2 monolayer. The effect appears to peak around 24-48 hours.

  • TNF-α Treatment: As expected, the pro-inflammatory cytokine TNF-α causes a significant drop in TEER, indicating a disruption of the epithelial barrier.

  • This compound + TNF-α: Pre-treatment with this compound partially prevents the TNF-α-induced drop in TEER, suggesting a protective effect on the barrier function under inflammatory conditions.

Conclusion

TEER measurement is a valuable tool for assessing the integrity of epithelial barriers in vitro. This application note provides a framework for investigating the effects of the FXR agonist this compound on intestinal epithelial barrier function. Based on the known roles of FXR in the gut, it is hypothesized that this compound will increase TEER in a dose- and time-dependent manner and may protect against inflammatory-mediated barrier dysfunction. The provided protocols and data interpretation guide will aid researchers in evaluating this compound as a potential therapeutic for diseases characterized by a compromised intestinal barrier, such as IBD. Further experiments, such as immunofluorescence staining for tight junction proteins and measurement of paracellular flux of labeled markers, can be performed to corroborate the TEER findings.

References

Application Notes and Protocols: Omesdafexor in 3D Human Tissue Models of Ulcerative Colitis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ulcerative colitis (UC) is a chronic inflammatory bowel disease (IBD) characterized by inflammation and ulcers in the colon's innermost lining.[1][2] A key element in its pathogenesis is impaired intestinal epithelial function.[3] Traditional drug development for UC has been hampered by the lack of preclinical models that accurately recapitulate human disease.[3] Three-dimensional (3D) human tissue models, specifically patient-derived colon organoids, offer a promising platform for studying UC pathogenesis and evaluating novel therapeutics.[4] These organoids, also known as "mini-guts," are self-organizing structures derived from primary epithelial stem cells that replicate the in vivo architecture and function of the colonic epithelium.

Omesdafexor is a farnesoid X receptor (FXR) agonist. FXR is a nuclear receptor highly expressed in the liver and intestine, playing a crucial role in maintaining intestinal homeostasis. Activation of FXR has been shown to protect the intestinal barrier, reduce inflammation, and inhibit bacterial translocation. This makes FXR an attractive therapeutic target for IBD.

These application notes provide a detailed protocol for utilizing 3D human tissue models of ulcerative colitis to evaluate the therapeutic potential of this compound. The protocols cover the establishment of patient-derived organoids, treatment with this compound, and subsequent analysis of its effects on epithelial barrier function and inflammatory responses.

Signaling Pathway of this compound (FXR Agonist)

Omesdafexor_FXR_Pathway cluster_extracellular Extracellular Space cluster_cell Intestinal Epithelial Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound FXR_RXR_inactive FXR-RXR (Inactive) This compound->FXR_RXR_inactive Binds FXR_RXR_active FXR-RXR (Active) FXR_RXR_inactive->FXR_RXR_active Activates NFkB_active NF-κB (Active) FXR_RXR_active->NFkB_active Inhibits FXRE FXR Response Element FXR_RXR_active->FXRE Translocates & Binds IKK IKK IkappaB IκB IKK->IkappaB Phosphorylates NFkB_inactive NF-κB (Inactive) IkappaB->NFkB_inactive Releases NFkB_inactive->NFkB_active Activates Inflammatory_Genes Inflammatory Genes (e.g., TNF-α, IL-6) NFkB_active->Inflammatory_Genes Target_Genes Target Genes (e.g., SHP, FGF19) FXRE->Target_Genes Promotes Transcription Target_Genes->IKK Inhibits

Caption: this compound activates the FXR-RXR heterodimer, modulating gene expression.

Experimental Protocols

Protocol 1: Establishment of 3D Human Colon Organoids from UC Patients

This protocol details the generation of colon organoids from patient biopsies, which maintain patient-specific and disease-specific characteristics.

Materials:

  • Colon biopsies from UC patients

  • Gentle Cell Dissociation Reagent

  • Advanced DMEM/F12

  • Matrigel

  • IntestiCult™ Organoid Growth Medium (Human)

  • 24-well culture plates

  • Centrifuge, microscope, CO2 incubator

Methodology:

  • Biopsy Collection and Processing: Obtain colon biopsies during routine endoscopy from patients with active ulcerative colitis. Transport biopsies on ice in Advanced DMEM/F12 supplemented with antibiotics.

  • Crypt Isolation:

    • Wash biopsies 3-5 times with cold PBS to remove mucus and debris.

    • Mince the tissue into small fragments (~1-2 mm).

    • Incubate fragments in Gentle Cell Dissociation Reagent for 30 minutes at 4°C with gentle rocking to release intestinal crypts.

    • Vigorously shake the tube to further release crypts and filter the suspension through a 70 µm cell strainer.

    • Centrifuge the filtrate at 300 x g for 5 minutes to pellet the crypts.

  • Organoid Seeding:

    • Resuspend the crypt pellet in a small volume of Matrigel.

    • Dispense 50 µL domes of the Matrigel-crypt suspension into the center of pre-warmed 24-well plate wells.

    • Polymerize the Matrigel domes by incubating the plate at 37°C for 15-20 minutes.

    • Overlay each dome with 500 µL of IntestiCult™ Organoid Growth Medium.

  • Organoid Culture and Maintenance:

    • Culture the organoids in a humidified incubator at 37°C and 5% CO2.

    • Replace the medium every 2-3 days.

    • Passage the organoids every 7-10 days by mechanically disrupting them and re-seeding in fresh Matrigel.

Protocol 2: this compound Treatment of UC Colon Organoids

This protocol describes the treatment of established UC organoids with this compound to assess its therapeutic effects.

Materials:

  • Established UC colon organoids (from Protocol 1)

  • This compound (stock solution in DMSO)

  • IntestiCult™ Organoid Growth Medium

  • Pro-inflammatory cytokine cocktail (e.g., TNF-α, IFN-γ) to mimic the inflammatory environment of UC.

Methodology:

  • Organoid Plating for Assay:

    • Dissociate mature UC organoids into single cells or small fragments.

    • Seed the cells/fragments in Matrigel on either 24-well plates (for gene expression) or 2D transwells (for barrier function assays).

    • Allow organoids to reform for 3-5 days.

  • Inflammatory Challenge:

    • To simulate the UC environment, treat the organoids with a pro-inflammatory cytokine cocktail (e.g., 10 ng/mL TNF-α and 10 ng/mL IFN-γ) for 24 hours prior to and during this compound treatment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in culture medium (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO) and an untreated control.

    • Replace the medium with the this compound-containing medium.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

Experimental Workflow

Experimental_Workflow Biopsy UC Patient Biopsy Crypt_Isolation Crypt Isolation Biopsy->Crypt_Isolation Organoid_Culture 3D Organoid Culture (Matrigel) Crypt_Isolation->Organoid_Culture Assay_Plating Plating for Assays (2D Transwell / 24-well) Organoid_Culture->Assay_Plating Inflammation Inflammatory Challenge (TNF-α, IFN-γ) Assay_Plating->Inflammation Treatment This compound Treatment Inflammation->Treatment Analysis Endpoint Analysis Treatment->Analysis TEER Barrier Function (TEER) Analysis->TEER qPCR Gene Expression (qPCR) Analysis->qPCR ELISA Cytokine Secretion (ELISA) Analysis->ELISA

Caption: Workflow for evaluating this compound in UC organoid models.

Protocol 3: Assessment of Therapeutic Efficacy

1. Epithelial Barrier Function Assay (TEER)

This assay measures the integrity of the epithelial barrier, which is often compromised in UC.

Methodology:

  • Culture UC organoids as a 2D monolayer on transwell inserts.

  • After treatment with this compound as described in Protocol 2, measure the Transepithelial Electrical Resistance (TEER) using a volt-ohm meter.

  • TEER values are typically recorded at multiple time points (e.g., 0, 24, 48 hours post-treatment).

  • Calculate the change in TEER relative to the vehicle control. An increase in TEER indicates improved barrier function.

2. Gene Expression Analysis (RT-qPCR)

This analysis quantifies the expression of FXR target genes and inflammatory markers.

Methodology:

  • Lyse the organoids treated in 24-well plates and extract total RNA using a suitable kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform quantitative PCR (qPCR) using primers for FXR target genes (e.g., SHP, FGF19) and inflammatory cytokine genes (e.g., TNF-α, IL-6, IL-1β).

  • Normalize the expression levels to a housekeeping gene (e.g., GAPDH).

  • Calculate the fold change in gene expression relative to the vehicle-treated control.

3. Cytokine Secretion Analysis (ELISA)

This assay measures the secretion of pro-inflammatory cytokines into the culture medium.

Methodology:

  • Collect the culture supernatant from the treated organoids.

  • Perform an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the concentration of key pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

  • Compare the cytokine concentrations in the this compound-treated groups to the vehicle control.

Data Presentation and Expected Results

The following tables summarize the expected quantitative data from the described experiments.

Table 1: Effect of this compound on Epithelial Barrier Function in UC Organoids

Treatment GroupConcentration (µM)Change in TEER (%) after 48h
Untreated Control-0
Vehicle (DMSO)--5.2 ± 1.5
This compound0.110.3 ± 2.1
This compound125.8 ± 3.5
This compound1042.1 ± 4.2**
p < 0.05, **p < 0.01 compared to vehicle control.

Table 2: Effect of this compound on Gene Expression in UC Organoids

Treatment GroupConcentration (µM)SHP Fold ChangeFGF19 Fold ChangeTNF-α Fold ChangeIL-6 Fold Change
Vehicle (DMSO)-1.0 ± 0.21.0 ± 0.31.0 ± 0.11.0 ± 0.2
This compound0.11.8 ± 0.42.1 ± 0.50.8 ± 0.10.9 ± 0.2
This compound13.5 ± 0.64.2 ± 0.70.5 ± 0.10.6 ± 0.1
This compound106.2 ± 0.8 7.5 ± 0.90.3 ± 0.05**0.4 ± 0.08
*p < 0.05, **p < 0.01 compared to vehicle control.

Table 3: Effect of this compound on Pro-inflammatory Cytokine Secretion

Treatment GroupConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Vehicle (DMSO)-520 ± 45850 ± 60
This compound0.1410 ± 38720 ± 55
This compound1250 ± 30480 ± 42
This compound10130 ± 22 260 ± 35
*p < 0.05, **p < 0.01 compared to vehicle control.

Conclusion

The use of 3D human tissue models of ulcerative colitis provides a powerful and physiologically relevant platform for the preclinical evaluation of novel therapeutics like this compound. The protocols outlined in these application notes offer a comprehensive framework for assessing the efficacy of FXR agonists in restoring epithelial barrier integrity and attenuating inflammatory responses. The expected results suggest that this compound can dose-dependently improve barrier function, induce the expression of FXR target genes, and reduce the expression and secretion of key pro-inflammatory cytokines, supporting its potential as a therapeutic agent for ulcerative colitis.

References

Application Note: Flow Cytometric Analysis of Immune Cells from Omesdafexor-Treated Mice

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Omesdafexor is a potent, non-steroidal farnesoid X receptor (FXR) agonist. FXR is a nuclear receptor highly expressed in the liver and intestine, playing a crucial role in bile acid homeostasis, lipid metabolism, and glucose metabolism.[1][2] Emerging evidence highlights the significant immunomodulatory functions of FXR.[1][2][3] Activation of FXR has been shown to exert anti-inflammatory effects by influencing various immune cell populations, including macrophages, dendritic cells, and natural killer T (NKT) cells. In macrophages, FXR activation can promote a shift towards the anti-inflammatory M2 phenotype and suppress the production of pro-inflammatory cytokines.

This application note provides a detailed protocol for the isolation and flow cytometric analysis of immune cells from the spleen and liver of mice treated with this compound. The described methods allow for the quantification and phenotypic characterization of key immune cell subsets to assess the immunomodulatory effects of the compound.

Signaling Pathway of FXR Activation in Immune Cells

FXR_Signaling cluster_cell Immune Cell (e.g., Macrophage) This compound This compound FXR FXR This compound->FXR Binds and Activates RXR RXR FXR->RXR Heterodimerizes with NFkB_pathway Pro-inflammatory Signaling (e.g., NF-κB pathway) FXR->NFkB_pathway Inhibits FXRE FXR Response Element (FXRE) in Target Gene Promoters RXR->FXRE Binds to Anti_inflammatory_Cytokines Anti-inflammatory Cytokines (e.g., IL-10) FXRE->Anti_inflammatory_Cytokines Upregulates Transcription Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_pathway->Pro_inflammatory_Cytokines Promotes Transcription Experimental_Workflow cluster_invivo In Vivo Phase cluster_exvivo Ex Vivo Analysis animal_treatment C57BL/6 Mice Treatment (Vehicle vs. This compound) tissue_harvest Harvest Spleen and Liver animal_treatment->tissue_harvest cell_isolation Single-Cell Suspension Preparation tissue_harvest->cell_isolation staining Antibody Staining for Flow Cytometry cell_isolation->staining acquisition Data Acquisition on Flow Cytometer staining->acquisition analysis Data Analysis and Quantification acquisition->analysis Gating_Strategy A All Events (FSC-A vs SSC-A) B Singlets (FSC-A vs FSC-H) A->B Gate on Cells C Live Cells (Live/Dead Stain) B->C Gate on Singlets D Leukocytes (CD45+) C->D Gate on Live Cells E Myeloid Cells (CD11b+) D->E F Lymphoid Cells (CD11b-) D->F G Macrophages (F4/80+) E->G Gate on CD11b+ H Dendritic Cells (CD11c+) E->H Gate on CD11b+ I T Cells (CD3e+) F->I Gate on CD11b- J B Cells (B220+) F->J Gate on CD11b- K NK Cells (NK1.1+) F->K Gate on CD11b-

References

Troubleshooting & Optimization

Omesdafexor solubility and stability in common lab solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of omesdafexor in common laboratory solvents. It includes troubleshooting guides and frequently asked questions to assist in experimental design and execution.

This compound: Solubility Profile

Understanding the solubility of this compound is critical for the preparation of stock solutions and experimental media. Below is a summary of available solubility data and a general protocol for determining solubility in your specific laboratory solvent.

Quantitative Solubility Data
Solvent/VehicleConcentrationObservations
Dimethyl Sulfoxide (DMSO)100 mg/mL (184.60 mM)Requires sonication for complete dissolution.[1][2]
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline≥ 2.5 mg/mL (4.61 mM)Clear solution; requires sonication.
10% DMSO + 90% (20% SBE-β-CD in saline)≥ 2.5 mg/mL (4.61 mM)Clear solution; requires sonication.
10% DMSO + 90% corn oil≥ 2.5 mg/mL (4.61 mM)Clear solution; requires sonication.

Note: When preparing stock solutions in DMSO, it is recommended to use a fresh, anhydrous grade of the solvent, as hygroscopic DMSO can negatively impact the solubility of the product.

Experimental Protocol: Determining this compound Solubility (Shake-Flask Method)

For solvents not listed above, the following general shake-flask protocol can be used to determine the equilibrium solubility of this compound. This method is considered a reliable standard for solubility measurement.

Materials:

  • This compound (solid powder)

  • Solvent of interest (e.g., ethanol, methanol, PBS)

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of this compound to a glass vial.

  • Add a known volume of the solvent of interest to the vial.

  • Seal the vial tightly and place it on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, cease agitation and allow the undissolved solid to settle.

  • Centrifuge the vial at a high speed to pellet the remaining solid.

  • Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred.

  • Prepare a series of dilutions of the supernatant with the same solvent.

  • Quantify the concentration of this compound in the diluted samples using a validated HPLC or UV-Vis method.

  • Calculate the original concentration in the supernatant to determine the solubility.

This compound: Stability Profile

The stability of this compound in its solid form and in solution is crucial for ensuring the accuracy and reproducibility of experimental results.

Storage and Stability Summary
FormStorage TemperatureDurationNotes
Solid Powder-20°C3 years
4°C2 years
In DMSO-80°C6 monthsAliquot to avoid repeated freeze-thaw cycles.
-20°C1 month

Note: Detailed stability studies on this compound concerning the effects of pH, temperature, and light on its degradation are not widely published. The information provided is based on manufacturer recommendations.

Experimental Protocol: Assessing this compound Stability in Solution

The following is a general protocol for evaluating the stability of this compound in a specific solvent system over time.

Materials:

  • This compound stock solution in the solvent of interest

  • Incubators or water baths set to desired temperatures

  • pH meter

  • HPLC system with a stability-indicating method

Procedure:

  • Prepare a solution of this compound in the solvent of interest at a known concentration.

  • Divide the solution into several aliquots in sealed vials.

  • Store the vials under different conditions to be tested (e.g., various temperatures, pH levels, and light exposures).

  • At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from each condition.

  • Analyze the samples immediately using a validated, stability-indicating HPLC method to determine the concentration of this compound remaining.

  • Monitor for the appearance of any new peaks in the chromatogram, which may indicate degradation products.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

Troubleshooting and FAQs

Q1: My this compound is not fully dissolving in DMSO, even with sonication. What should I do?

A1: Ensure you are using a high-purity, anhydrous grade of DMSO, as absorbed water can reduce solubility. Gentle warming (e.g., to 37°C) in a water bath while sonicating can also aid dissolution. However, be cautious with heating as it may accelerate degradation if the compound is thermally labile.

Q2: I observe precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer. How can I prevent this?

A2: This is a common issue for compounds with low aqueous solubility, known as "crashing out." To mitigate this, you can try several approaches:

  • Decrease the final concentration of this compound in the aqueous medium.

  • Increase the percentage of DMSO in the final solution, but be mindful of its potential effects on your experimental system (typically kept below 0.5-1%).

  • Use a co-solvent system or formulation aids like PEG300, Tween-80, or cyclodextrins, as indicated in the in vivo preparation protocols.

Q3: How can I be sure that my this compound solution is stable throughout my experiment?

A3: It is recommended to prepare fresh solutions before each experiment. If solutions need to be stored, they should be kept at -80°C in aliquots to minimize freeze-thaw cycles. For long-term experiments, it is advisable to perform a preliminary stability test under your specific experimental conditions (temperature, media) to confirm that this compound does not significantly degrade over the duration of the assay.

Q4: What are the potential degradation pathways for this compound?

A4: Specific degradation pathways for this compound have not been publicly detailed. However, molecules with similar functional groups can be susceptible to hydrolysis or oxidation. A stability-indicating HPLC method should be developed to separate the parent compound from any potential degradants that may form under stress conditions (e.g., extreme pH, high temperature, or exposure to oxidative agents).

This compound Signaling Pathway and Experimental Workflow

Farnesoid X Receptor (FXR) Signaling Pathway

This compound is an agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose metabolism. The diagram below illustrates the general signaling pathway activated by an FXR agonist.

FXR_Signaling_Pathway This compound This compound (FXR Agonist) FXR FXR This compound->FXR Binds and Activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element (FXRE) on DNA FXR_RXR->FXRE Binds to DNA TargetGenes Target Gene Transcription FXRE->TargetGenes Regulates

Caption: this compound activates the FXR signaling pathway.

Experimental Workflow for Solubility Determination

The following diagram outlines a typical workflow for determining the solubility of this compound in a laboratory setting.

Solubility_Workflow Start Start: Excess This compound Solid AddSolvent Add Solvent (Known Volume) Start->AddSolvent Equilibrate Equilibrate (e.g., 24-48h shaking) AddSolvent->Equilibrate Separate Separate Solid/Liquid (Centrifugation) Equilibrate->Separate Supernatant Collect Supernatant Separate->Supernatant Quantify Quantify Concentration (HPLC or UV-Vis) Supernatant->Quantify Result Result: Solubility Value Quantify->Result

Caption: Workflow for shake-flask solubility measurement.

References

Technical Support Center: Omesdafexor Dosage Optimization in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the Farnesoid X Receptor (FXR) agonist, Omesdafexor. The following information is intended to assist in the design and execution of animal studies aimed at optimizing dosage and minimizing potential toxicities.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it relate to potential toxicities?

A1: this compound is an orally administered agonist of the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver, intestines, and kidneys.[1] FXR plays a critical role in regulating the synthesis and metabolism of bile acids, lipids, and glucose.[1][2] By activating FXR, this compound influences these pathways.[3] Potential toxicities can arise from on-target effects related to the potent activation of these pathways.

Q2: What are the common class-related toxicities observed with FXR agonists in animal models?

A2: While specific data for this compound is limited in publicly available literature, class-wide effects for FXR agonists have been reported. A common side effect noted in clinical trials of some FXR agonists is pruritus (itching).[4] Additionally, alterations in lipid profiles, specifically an increase in low-density lipoprotein cholesterol (LDL-C) and a decrease in high-density lipoprotein cholesterol (HDL-C), have been observed. Researchers should be vigilant for signs of pruritus (e.g., excessive scratching) and monitor lipid panels in their animal models.

Q3: We are observing signs of liver toxicity (e.g., elevated ALT/AST) in our animal models at our initial high doses. What steps should we take?

A3: Elevated liver enzymes (Alanine Aminotransferase - ALT, Aspartate Aminotransferase - AST) are key indicators of potential hepatotoxicity. If observed, it is recommended to:

  • Perform a dose-range finding study: This will help to establish a dose-response relationship for both efficacy and toxicity, identifying the No-Observed-Adverse-Effect-Level (NOAEL).

  • Histopathological analysis: Conduct a thorough examination of liver tissue from the treated animals to identify any cellular changes, such as necrosis, inflammation, or fibrosis.

  • Review the animal model: Certain animal models of liver injury, such as those induced by carbon tetrachloride (CCl4) or thioacetamide (TAA), can have confounding effects on liver enzyme levels.

Q4: How can we monitor for potential cardiovascular side effects of this compound in our preclinical studies?

A4: Standard safety pharmacology studies are designed to assess the potential effects of a new chemical entity on vital functions. For cardiovascular assessment, this typically includes:

  • In vitro hERG assay: To evaluate the potential for QT interval prolongation.

  • In vivo cardiovascular monitoring: In species such as dogs or non-human primates, telemetry can be used to continuously monitor electrocardiogram (ECG), heart rate, and blood pressure.

Troubleshooting Guides

Issue: Unexpected Animal Mortality at High Doses
  • Possible Cause: The initial doses selected may have exceeded the maximum tolerated dose (MTD).

  • Troubleshooting Steps:

    • Immediately halt dosing at the lethal level.

    • Conduct an acute toxicity study with a wider range of doses to determine the LD50 (median lethal dose).

    • Based on the acute toxicity data, design a new dose-range finding study with doses below the identified lethal range.

    • Ensure the formulation and route of administration are appropriate and consistent.

Issue: Pruritus Observed in Animal Models
  • Possible Cause: This is a known class effect of some FXR agonists.

  • Troubleshooting Steps:

    • Quantify the scratching behavior to establish a dose-response relationship.

    • Investigate potential biomarkers associated with pruritus in your model.

    • Evaluate if the pruritus is transient or sustained with continued dosing.

    • Consider co-administration of anti-pruritic agents to determine if the effect can be mitigated, though this may introduce confounding factors.

Quantitative Data Summary

The following tables are templates for summarizing key toxicological data. Researchers should replace the placeholder data with their own experimental findings.

Table 1: Acute Toxicity of this compound in Rodent Models (Illustrative Example)

SpeciesRoute of AdministrationLD50 (mg/kg)95% Confidence Interval
MouseOral15001200 - 1800
RatOral20001600 - 2400

Table 2: Key Findings from a 28-Day Repeated-Dose Toxicity Study in Rats (Illustrative Example)

Dose Group (mg/kg/day)Key Clinical ObservationsChange in Serum LDL-C (%)Liver Histopathology Findings
0 (Vehicle)No significant findings0Normal
10No significant findings+5Normal
30Mild, transient scratching+15Minimal centrilobular hypertrophy
100Persistent scratching, decreased activity+40Moderate centrilobular hypertrophy, single-cell necrosis
NOAEL 10 mg/kg/day

Experimental Protocols

Protocol 1: Dose-Range Finding Study for Hepatotoxicity Assessment
  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old).

  • Groups:

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose in water), n=10

    • Group 2: this compound 10 mg/kg, n=10

    • Group 3: this compound 30 mg/kg, n=10

    • Group 4: this compound 100 mg/kg, n=10

    • Group 5: this compound 300 mg/kg, n=10

  • Dosing: Oral gavage, once daily for 14 days.

  • Endpoints:

    • Clinical Observations: Daily monitoring for signs of toxicity (e.g., changes in activity, posture, grooming).

    • Body Weight: Measured daily.

    • Blood Sampling: On day 15, collect blood via cardiac puncture for serum chemistry analysis (ALT, AST, bilirubin, lipid panel).

    • Necropsy and Histopathology: Euthanize animals on day 15. Collect liver, kidneys, and spleen. Fix tissues in 10% neutral buffered formalin for histopathological examination.

Visualizations

Signaling Pathway

FXR_Signaling_Pathway This compound This compound FXR FXR This compound->FXR FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element (FXRE) in DNA FXR_RXR->FXRE Binds to Target_Genes Target Gene Transcription FXRE->Target_Genes Regulates SHP SHP (Small Heterodimer Partner) Target_Genes->SHP Increased Expression Lipid_Metabolism Lipid Metabolism Target_Genes->Lipid_Metabolism Regulates Glucose_Metabolism Glucose Metabolism Target_Genes->Glucose_Metabolism Regulates Bile_Acid_Synthesis Bile Acid Synthesis SHP->Bile_Acid_Synthesis Inhibits Experimental_Workflow start Start: Define Study Objectives dose_range Dose-Range Finding Study (e.g., 14-day) start->dose_range select_doses Select Doses for Definitive Study (Based on NOAEL and MTD) dose_range->select_doses definitive_study Definitive Repeated-Dose Study (e.g., 28-day or 90-day) select_doses->definitive_study endpoints Endpoint Analysis: - Clinical Observations - Clinical Pathology - Histopathology definitive_study->endpoints data_analysis Data Analysis and Interpretation endpoints->data_analysis report Final Report and Dosage Recommendation data_analysis->report

References

Technical Support Center: Omesdafexor and Farnesoid X Receptor (FXR) Agonist Development

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the preclinical safety and selectivity of Omesdafexor and other FXR agonists. The following information addresses potential off-target effects and provides standardized protocols for their assessment.

Frequently Asked Questions (FAQs)

Q1: Why is assessing off-target effects crucial for FXR agonists like this compound?

A1: Assessing off-target effects is a critical step in preclinical drug development to ensure the safety and efficacy of a therapeutic candidate. For Farnesoid X Receptor (FXR) agonists, this is particularly important because FXR is a member of the nuclear receptor superfamily, which shares structural similarities. Cross-reactivity with other nuclear receptors can lead to unintended biological effects and potential toxicities. Early identification of off-target interactions allows for the mitigation of these risks before clinical trials.

Q2: What are the potential off-targets for a non-steroidal FXR agonist like this compound?

A2: Potential off-targets for non-steroidal FXR agonists can be broadly categorized into two groups:

  • Other Nuclear Receptors: Due to the conserved nature of the ligand-binding domain, there is a possibility of cross-activation or inhibition of other nuclear receptors such as the Pregnane X Receptor (PXR), Liver X Receptor (LXR), Peroxisome Proliferator-Activated Receptors (PPARs), and steroid hormone receptors (e.g., androgen and progesterone receptors).[1][2][3][4]

  • Other Proteins and Pathways: Off-target effects are not limited to nuclear receptors. Small molecules can interact with a variety of other proteins, including kinases, ion channels, and G-protein coupled receptors. Comprehensive screening is necessary to identify any such interactions.

Q3: What are the consequences of off-target activation of other nuclear receptors?

A3: Off-target activation of other nuclear receptors can lead to a range of adverse effects. For example:

  • PXR activation can induce the expression of drug-metabolizing enzymes, leading to drug-drug interactions.

  • LXR activation can lead to an increase in plasma triglycerides.

  • PPAR activation can have varied effects on lipid metabolism and glucose homeostasis, which may or may not be desirable depending on the therapeutic context.

Q4: How can I interpret the selectivity profile of an FXR agonist?

A4: The selectivity of an FXR agonist is typically determined by comparing its potency (EC50 or IC50) for FXR with its potency for other potential targets. A compound is generally considered selective if there is a significant window (e.g., >100-fold) between its on-target and off-target activities. This selectivity ratio helps in predicting the therapeutic index of the compound.

Troubleshooting Guides

Issue 1: High background signal in a cell-based reporter assay for off-target activity.

  • Possible Cause 1: Autofluorescence of the test compound.

    • Troubleshooting Step: Run a control experiment with the test compound in the absence of the reporter system to measure its intrinsic fluorescence at the detection wavelength. If significant, consider using a reporter system with a different spectral profile or a non-fluorescence-based assay.

  • Possible Cause 2: Cytotoxicity of the test compound.

    • Troubleshooting Step: Perform a cell viability assay (e.g., MTT or LDH assay) at the concentrations used in the reporter assay. If the compound is cytotoxic, the reporter gene expression may be non-specifically affected. Lower the concentration of the test compound or reduce the incubation time.

  • Possible Cause 3: Non-specific activation of the reporter construct.

    • Troubleshooting Step: Use a control vector lacking the specific response element to check for non-specific effects on the promoter or reporter gene.

Issue 2: Inconsistent results in in-vitro binding assays.

  • Possible Cause 1: Instability of the test compound.

    • Troubleshooting Step: Assess the stability of the compound in the assay buffer over the time course of the experiment using methods like HPLC. If the compound is unstable, modify the assay conditions (e.g., shorter incubation time, addition of antioxidants).

  • Possible Cause 2: Protein aggregation.

    • Troubleshooting Step: Check for protein aggregation using dynamic light scattering (DLS) or size-exclusion chromatography (SEC). Optimize buffer conditions (e.g., pH, salt concentration, addition of detergents) to maintain protein solubility.

  • Possible Cause 3: Variability in reagent quality.

    • Troubleshooting Step: Ensure consistent quality of all reagents, including the recombinant protein and labeled ligand. Qualify each new batch of reagents before use in screening assays.

Quantitative Data Summary

As specific preclinical off-target data for this compound is not publicly available, the following tables are illustrative examples of how to present selectivity data for an investigational FXR agonist.

Table 1: Example Selectivity Profile of a Hypothetical FXR Agonist (Compound X) Against a Panel of Nuclear Receptors.

TargetEC50 / IC50 (nM)Assay TypeFold Selectivity vs. FXR
FXR 15 Cell-based Reporter Assay -
PXR>10,000Cell-based Reporter Assay>667
LXRα2,500Cell-based Reporter Assay167
LXRβ3,100Cell-based Reporter Assay207
PPARα>10,000Cell-based Reporter Assay>667
PPARγ8,500Cell-based Reporter Assay567
PPARδ>10,000Cell-based Reporter Assay>667
Androgen Receptor>10,000Competitive Binding Assay>667
Progesterone Receptor>10,000Competitive Binding Assay>667

Table 2: Example Data from a Broader Off-Target Screening Panel (e.g., Kinases, GPCRs).

Target FamilyNumber of Targets ScreenedTargets with >50% Inhibition at 10 µM
Kinases4682
GPCRs1200
Ion Channels601
Nuclear Receptors481 (FXR)
Transporters350

Experimental Protocols

Protocol 1: Nuclear Receptor Transactivation Assay (Cell-based Reporter Assay)

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T or HepG2) in appropriate media.

    • Co-transfect the cells with two plasmids:

      • An expression vector for the nuclear receptor of interest (e.g., PXR, LXR).

      • A reporter plasmid containing a luciferase gene under the control of a response element for that receptor.

    • A β-galactosidase or Renilla luciferase vector can be co-transfected for normalization of transfection efficiency.

  • Compound Treatment:

    • After 24 hours, plate the transfected cells into 96-well plates.

    • Treat the cells with a range of concentrations of the test compound (e.g., this compound) and a known agonist for that receptor as a positive control.

  • Luciferase Assay:

    • After 18-24 hours of incubation, lyse the cells and measure luciferase activity using a luminometer.

    • Normalize the luciferase activity to the control reporter activity.

  • Data Analysis:

    • Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Protocol 2: Competitive Radioligand Binding Assay

  • Preparation of Reagents:

    • Prepare a buffer solution suitable for the binding assay.

    • Obtain the purified ligand-binding domain (LBD) of the off-target receptor.

    • Use a radiolabeled ligand known to bind to the receptor.

  • Assay Procedure:

    • In a 96-well plate, add the receptor LBD, the radiolabeled ligand at a fixed concentration (typically at its Kd), and varying concentrations of the test compound.

    • Incubate the plate to allow the binding to reach equilibrium.

  • Separation and Detection:

    • Separate the bound and free radioligand using a suitable method (e.g., filtration, scintillation proximity assay).

    • Quantify the amount of bound radioligand using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the compound concentration and fit the data to determine the IC50 value.

Protocol 3: Safety Pharmacology Core Battery Studies

As part of a comprehensive preclinical safety assessment, a core battery of safety pharmacology studies should be conducted in accordance with ICH S7A and S7B guidelines.[5] These studies evaluate the potential undesirable effects of a drug candidate on major physiological functions:

  • Central Nervous System (CNS) Assessment:

    • Method: Functional Observation Battery (FOB) or Irwin test in rodents.

    • Parameters: Effects on behavior, coordination, sensory and motor reflexes, and body temperature.

  • Cardiovascular System Assessment:

    • Method: In vivo telemetry in a suitable animal model (e.g., dog, non-human primate) to measure electrocardiogram (ECG), blood pressure, and heart rate. In vitro hERG assay to assess the risk of QT prolongation.

  • Respiratory System Assessment:

    • Method: Whole-body plethysmography in rodents.

    • Parameters: Respiratory rate, tidal volume, and minute volume.

Visualizations

Experimental_Workflow_for_Off_Target_Screening cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Assessment Primary_Screening Primary Screening (e.g., Nuclear Receptor Panel) Secondary_Assays Secondary Assays (Dose-Response) Primary_Screening->Secondary_Assays Confirm Hits Mechanism_of_Action Mechanism of Action Studies (e.g., Binding vs. Functional) Secondary_Assays->Mechanism_of_Action Characterize Hits Safety_Pharmacology Safety Pharmacology (CNS, CV, Respiratory) Mechanism_of_Action->Safety_Pharmacology Inform In Vivo Studies Toxicology_Studies Repeat-Dose Toxicology Safety_Pharmacology->Toxicology_Studies Assess Long-term Safety Test_Compound Test Compound (this compound) Test_Compound->Primary_Screening Broad Panel Screening

Caption: Experimental workflow for preclinical off-target screening.

Hypothetical_Off_Target_Signaling_Pathway cluster_cell Cell This compound This compound FXR FXR This compound->FXR Binds (On-Target) Off_Target_Receptor Off-Target Receptor (e.g., PXR) This compound->Off_Target_Receptor Binds (Off-Target) FXR_Response_Element FXR Response Element FXR->FXR_Response_Element Activates Off_Target_Response_Element Off-Target Response Element Off_Target_Receptor->Off_Target_Response_Element Activates Therapeutic_Genes Therapeutic Gene Expression FXR_Response_Element->Therapeutic_Genes Off_Target_Genes Off-Target Gene Expression (e.g., CYP3A4) Off_Target_Response_Element->Off_Target_Genes Therapeutic_Effect Desired Therapeutic Effect Therapeutic_Genes->Therapeutic_Effect Adverse_Effect Potential Adverse Effect (Drug-Drug Interaction) Off_Target_Genes->Adverse_Effect

References

Technical Support Center: Managing Pruritogenic Side Effects of FXR Agonists in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering pruritus (itching) as a side effect in animal models treated with Farnesoid X Receptor (FXR) agonists.

Frequently Asked Questions (FAQs)

Q1: Why is pruritus a common side effect of FXR agonists?

A1: Pruritus is a recognized class effect of FXR agonists.[1][2] The underlying mechanism is believed to be multifactorial and not fully elucidated. However, a prominent hypothesis involves the upregulation of the cytokine Interleukin-31 (IL-31), a known potent pruritogen.[1][3] Activation of FXR in liver cells (hepatocytes) can lead to increased expression and secretion of IL-31.[1] This circulating IL-31 can then act on sensory neurons to induce the sensation of itch.

Q2: Is the pruritus induced by FXR agonists in animal models dose-dependent?

A2: Yes, clinical data from human studies with FXR agonists like obeticholic acid, tropifexor, and cilofexor show a clear dose-dependent relationship, where higher doses are associated with a greater incidence and severity of pruritus. While specific quantitative data from preclinical studies are not as readily available in a comparative format, it is reasonable to expect a similar dose-dependent effect in animal models. One study in a humanized liver murine model demonstrated that the FXR agonist obeticholic acid increased both IL-31 mRNA in human hepatocytes and circulating human IL-31 levels.

Q3: What are the key signaling pathways involved in FXR agonist-induced pruritus?

A3: The primary proposed pathway involves the activation of FXR in the liver, leading to the production of IL-31. IL-31 then binds to its receptor complex (IL-31RA/OSMRβ) on sensory neurons in the dorsal root ganglia, activating downstream signaling cascades (such as the JAK-STAT pathway) that result in the sensation of itch. Other molecules implicated in cholestatic pruritus, which can be relevant to the effects of FXR agonists, include bile acids acting on receptors like TGR5 and MRGPRX4 on sensory neurons. However, it's important to note that the role of TGR5 in pruritus appears to differ between species.

Q4: Are there established animal models to study FXR agonist-induced pruritus?

A4: Yes, standard rodent models of itch can be adapted to study pruritus induced by FXR agonists. The most common approach is the behavioral assessment of scratching in response to agonist administration. This typically involves administering the FXR agonist to mice (e.g., C57BL/6 strain) and then quantifying their scratching behavior over a defined period. Additionally, cholestatic liver disease models, such as the bile duct ligation (BDL) model, can be used to study pruritus in a disease context where bile acids are elevated.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
High variability in scratching behavior between animals in the same treatment group. 1. Stress due to handling or novel environment. 2. Dominance hierarchies within group-housed animals. 3. Individual differences in sensitivity to the pruritogenic stimulus.1. Ensure adequate acclimatization of animals to the testing environment and procedures before the experiment begins. 2. House animals individually during the behavioral observation period to minimize social stress. 3. Increase the sample size per group to improve statistical power.
Excessive scratching or grooming in control (vehicle-treated) animals. 1. Irritation from the injection procedure or vehicle. 2. Underlying skin conditions in the animal colony. 3. Stress or anxiety manifesting as stereotyped behavior.1. Refine the injection technique to minimize tissue irritation. Ensure the vehicle is non-irritating. 2. Thoroughly inspect the skin of all animals for any pre-existing lesions or dermatitis before starting the experiment. 3. Provide environmental enrichment in the home cages to reduce overall stress levels.
Difficulty distinguishing between pruritus-induced scratching and normal grooming. 1. Lack of clear behavioral definitions. 2. Inexperienced observer.1. Define scratching as rapid, repetitive movements of a hind limb towards the head, neck, or flank, often with the animal in a sitting position. Grooming typically involves licking of paws and fur with slower, more deliberate movements. 2. Train observers using videos of both behaviors. Consider using automated behavioral analysis systems that can differentiate these behaviors based on movement patterns.
No significant increase in scratching behavior in the FXR agonist group compared to controls. 1. The dose of the FXR agonist is too low to induce pruritus. 2. The observation period is too short or at the wrong time post-dosing. 3. The animal strain is less sensitive to the pruritogenic effects.1. Conduct a dose-response study to identify a dose that induces a measurable pruritic response. 2. Perform pilot studies to determine the time course of the pruritic response and optimize the observation window. 3. Review the literature for the most responsive mouse strains for pruritus studies. ICR mice, for example, are known to be good responders to various pruritic stimuli.

Quantitative Data

While comprehensive preclinical data on the incidence of pruritus with various FXR agonists is limited, the following table summarizes key findings from a study using a humanized liver mouse model, which provides a valuable insight into the mechanism.

FXR Agonist Animal Model Dose Effect on IL-31 Reference
Obeticholic AcidHumanized liver murine modelNot specifiedIncreased IL-31 mRNA expression in human hepatocytes and elevated serum levels of human IL-31.

Note: The dose-dependent nature of pruritus with FXR agonists is well-established in human clinical trials.

Experimental Protocols

Protocol 1: Behavioral Assessment of Pruritus in Mice

Objective: To quantify scratching behavior in mice following the administration of an FXR agonist.

Materials:

  • C57BL/6 mice (or other appropriate strain)

  • FXR agonist and vehicle control

  • Observation chambers (e.g., clear plexiglass cylinders)

  • Video recording equipment

  • Behavioral analysis software (optional, but recommended for accuracy)

Methodology:

  • Acclimatization: For at least 3-5 days prior to the experiment, handle the mice daily and place them in the observation chambers for 30-60 minutes to reduce stress from novelty.

  • Administration: Administer the FXR agonist or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection).

  • Observation: Immediately after administration, place the mice individually into the observation chambers. Record their behavior for a predetermined period (e.g., 60 minutes).

  • Scoring:

    • Manual Scoring: A trained observer, blinded to the treatment groups, should count the number of scratching bouts. A scratching bout is defined as one or more rapid, repetitive scratching motions of a hind limb directed towards any part of the body, ending with the hind limb being returned to the floor or licked.

    • Automated Scoring: Utilize a validated automated system to track and quantify scratching behavior. These systems can provide more detailed data, such as the duration and frequency of scratching bouts.

  • Data Analysis: Compare the mean number of scratches between the FXR agonist-treated groups and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).

Protocol 2: Measurement of Plasma IL-31 Levels by ELISA

Objective: To determine the effect of FXR agonist treatment on circulating IL-31 levels in mice.

Materials:

  • Mouse plasma samples from treated and control animals

  • Commercially available mouse IL-31 ELISA kit

  • Microplate reader

Methodology:

  • Sample Collection: Collect blood from mice at a relevant time point after FXR agonist administration via a terminal procedure (e.g., cardiac puncture) or a survival method (e.g., retro-orbital or submandibular bleed). Process the blood to obtain plasma and store at -80°C until analysis.

  • ELISA Procedure: Follow the manufacturer's instructions for the chosen mouse IL-31 ELISA kit. This will typically involve:

    • Preparing standards and samples.

    • Adding them to the antibody-coated microplate.

    • Incubating with a detection antibody.

    • Adding a substrate to produce a colorimetric reaction.

    • Stopping the reaction and measuring the absorbance using a microplate reader.

  • Data Analysis: Calculate the concentration of IL-31 in the plasma samples based on the standard curve. Compare the mean IL-31 levels between the FXR agonist-treated groups and the vehicle control group using appropriate statistical tests.

Visualizations

FXR_Pruritus_Pathway cluster_liver Hepatocyte (Liver Cell) cluster_circulation Circulation cluster_neuron Sensory Neuron (Dorsal Root Ganglion) FXR FXR IL31_production Increased IL-31 Production FXR->IL31_production Activates IL31_circulating Circulating IL-31 IL31_production->IL31_circulating IL31R IL-31 Receptor (IL-31RA/OSMRβ) IL31_circulating->IL31R Itch_Signal Itch Signal Transmission IL31R->Itch_Signal Activates FXR_agonist FXR Agonist FXR_agonist->FXR

Caption: Proposed signaling pathway for FXR agonist-induced pruritus.

Troubleshooting_Workflow start High Pruritus Observed in Animal Model dose_check Is the dose within the expected therapeutic range? start->dose_check dose_reduction Consider Dose Reduction dose_check->dose_reduction No mechanism_investigation Investigate Mechanism dose_check->mechanism_investigation Yes end Optimized Protocol dose_reduction->end co_treatment Consider Co-treatment mechanism_investigation->co_treatment environmental_factors Assess Environmental Factors mechanism_investigation->environmental_factors co_treatment->end environmental_factors->end

Caption: Troubleshooting workflow for managing high pruritus.

References

Technical Support Center: Omesdafexor Cytotoxicity Assays in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Omesdafexor in primary cell cultures. The following information is designed to address common challenges and provide standardized protocols for assessing cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is assessing its cytotoxicity in primary cells important?

This compound is an investigational, non-steroidal farnesoid X receptor (FXR) agonist. FXR is a nuclear receptor highly expressed in the liver and plays a crucial role in regulating bile acid, lipid, and glucose metabolism. Assessing the cytotoxicity of this compound in primary cell cultures, particularly primary hepatocytes, is critical during preclinical development to evaluate its safety profile and identify any potential off-target toxic effects on normal, non-transformed cells.

Q2: At what concentrations should I test this compound for cytotoxicity in primary cells?

The optimal concentration range for this compound will depend on the specific primary cell type and the duration of exposure. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50). A common starting point is a serial dilution ranging from nanomolar to micromolar concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM, 50 µM, 100 µM).[1]

Q3: I am observing unexpected cytotoxicity in my primary cell cultures treated with this compound. What are the potential causes?

Unexpected cytotoxicity can arise from several factors not directly related to the pharmacological activity of this compound:

  • Compound Solubility: Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) before adding it to the culture medium. Precipitation of the compound can lead to inconsistent cell exposure and false toxicity readings.

  • High Vehicle Concentration: The final concentration of the vehicle (e.g., DMSO) in the culture medium should be kept at a non-toxic level, typically below 0.1% to 0.5%, as primary cells can be sensitive to solvents.[2]

  • Contamination: Microbial contamination (e.g., bacteria, fungi, mycoplasma) in cell cultures can induce cell death, which may be mistakenly attributed to this compound.[2]

  • Unstable Culture Environment: Fluctuations in incubator conditions such as CO2 levels, temperature, and humidity can stress primary cells and increase their susceptibility to toxic insults.[2]

Q4: How can I differentiate between a cytotoxic and a cytostatic effect of this compound?

It is important to determine whether this compound is killing the cells (cytotoxic) or inhibiting their proliferation (cytostatic).[3] Assays that measure cell membrane integrity (e.g., LDH release) or apoptosis (e.g., caspase activity) can help identify cytotoxicity, while assays that measure metabolic activity (e.g., MTT) or cell proliferation over time can indicate cytostatic effects.

Troubleshooting Guides

Guide 1: High Variability in Cytotoxicity Assay Results

Potential Cause Recommended Action
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before plating. Use a multichannel pipette for consistent cell distribution across the plate.
Edge Effects in Microplates The outer wells of a microplate are prone to evaporation, which can alter compound concentration. It is advisable to fill the outer wells with sterile PBS or medium without cells and use the inner wells for the experiment.
Incomplete Solubilization of Formazan Crystals (MTT Assay) After adding the solubilization solution, ensure complete dissolution of the formazan crystals by gently shaking the plate for a sufficient amount of time before reading the absorbance.
Pipetting Errors Calibrate pipettes regularly. When adding reagents, ensure the pipette tip is below the surface of the liquid to avoid bubbles.

Guide 2: Low Signal or No Response in Cytotoxicity Assay

Potential Cause Recommended Action
Low Cell Density Optimize the initial cell seeding density. A low number of cells will produce a weak signal.
Incorrect Assay Wavelength Ensure the microplate reader is set to the correct wavelength for the specific assay being used (e.g., ~570 nm for MTT, ~490 nm for LDH).
Reagent Degradation Store assay reagents according to the manufacturer's instructions and avoid repeated freeze-thaw cycles. Protect light-sensitive reagents from light.
Short Compound Incubation Time The cytotoxic effect of this compound may be time-dependent. Consider increasing the incubation time to observe a significant effect.

Data Presentation

Table 1: Illustrative Cytotoxicity Data for this compound in Primary Human Hepatocytes

AssayEndpointIncubation TimeThis compound IC50 (µM)
MTTMetabolic Activity24 hours> 100
LDH ReleaseMembrane Integrity24 hours> 100
Caspase-3/7Apoptosis24 hours85.6
MTTMetabolic Activity48 hours92.3
LDH ReleaseMembrane Integrity48 hours> 100
Caspase-3/7Apoptosis48 hours68.1

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols

MTT Assay for Cell Viability

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate primary cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final vehicle concentration should be consistent across all wells. Remove the old medium and add the this compound-containing medium to the respective wells. Include untreated and vehicle controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24 or 48 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage of the vehicle-treated control.

LDH Release Assay for Cytotoxicity

The LDH assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, a marker of cytotoxicity.

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from a commercial kit to each well containing the supernatant.

  • Incubation: Incubate the plate for the time specified in the kit instructions, protected from light.

  • Absorbance Reading: Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Calculation: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).

Caspase-3/7 Assay for Apoptosis

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Reagent Addition: Add a commercially available caspase-3/7 reagent to each well. This reagent typically contains a pro-luminescent or pro-fluorescent substrate for caspase-3/7.

  • Incubation: Incubate the plate at room temperature for the time recommended by the manufacturer, protected from light.

  • Signal Detection: Measure the luminescence or fluorescence using a microplate reader.

  • Calculation: The signal intensity is directly proportional to the amount of active caspase-3/7.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Isolate Primary Cells B Seed Cells in 96-well Plate A->B D Treat Cells B->D C Prepare this compound Dilutions C->D E Perform Cytotoxicity Assay (MTT, LDH, or Caspase) D->E F Read Plate E->F G Calculate Viability/Cytotoxicity F->G

Caption: General workflow for assessing this compound cytotoxicity in primary cells.

Troubleshooting_Tree Start Unexpected Cytotoxicity Observed Q1 Is Vehicle Control Also Toxic? Start->Q1 A1_Yes High Vehicle Concentration or Contamination Q1->A1_Yes Yes Q2 Is there High Variability between Replicates? Q1->Q2 No A2_Yes Check Cell Seeding, Pipetting, and Edge Effects Q2->A2_Yes Yes A2_No Potential Compound-Specific Cytotoxicity Q2->A2_No No

Caption: Decision tree for troubleshooting unexpected cytotoxicity results.

FXR_Signaling_Pathway This compound This compound FXR FXR This compound->FXR activates RXR RXR FXR->RXR heterodimerizes with FXRE FXR Response Element (FXRE) in DNA RXR->FXRE binds to Gene_Expression Target Gene Expression (e.g., SHP, BSEP) FXRE->Gene_Expression regulates Cellular_Response Cellular Response (Metabolic Regulation) Gene_Expression->Cellular_Response

Caption: Simplified signaling pathway of this compound via FXR activation.

References

Technical Support Center: Overcoming Poor Bioavailability of Omesdafexor In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming potential poor bioavailability of Omesdafexor (MET642) during in vivo experiments.

Troubleshooting Guides

Issue: Low or Variable Plasma Exposure of this compound After Oral Dosing in Preclinical Models

Possible Cause 1: Poor Aqueous Solubility

This compound's chemical structure suggests it is a lipophilic molecule with potentially low aqueous solubility, a common challenge for many small molecule drugs, including some FXR agonists. This can limit its dissolution in the gastrointestinal tract, leading to poor absorption.

Troubleshooting Steps:

  • Formulation Optimization:

    • Co-solvent Systems: For initial preclinical studies, using a co-solvent system can significantly enhance solubility. A commonly suggested starting point for in vivo oral dosing in animal models is a mixture of DMSO, PEG300, Tween-80, and saline.

    • Cyclodextrin Complexation: Utilizing complexing agents like sulfobutylether-β-cyclodextrin (SBE-β-CD) can improve solubility by encapsulating the lipophilic this compound molecule.

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or lipid solutions (e.g., in corn oil) can improve the absorption of lipophilic drugs.

  • Particle Size Reduction:

    • Micronization/Nanonization: Reducing the particle size of the this compound drug substance increases the surface area available for dissolution. This can be achieved through techniques like jet milling or high-pressure homogenization.

  • Amorphous Solid Dispersions:

    • Dispersing this compound in a polymer matrix in an amorphous state can prevent crystallization and improve its dissolution rate and solubility.

Possible Cause 2: Poor Permeability

Even if solubilized, this compound may have low permeability across the intestinal epithelium.

Troubleshooting Steps:

  • In Vitro Permeability Assessment:

    • Conduct Caco-2 permeability assays to determine the apparent permeability coefficient (Papp) of this compound. This will help classify it according to the Biopharmaceutics Classification System (BCS).

  • Use of Permeation Enhancers:

    • In preclinical formulations, consider the inclusion of excipients that can transiently and safely enhance intestinal permeability.

Possible Cause 3: First-Pass Metabolism

This compound may be subject to significant metabolism in the gut wall or liver before reaching systemic circulation.

Troubleshooting Steps:

  • In Vitro Metabolic Stability:

    • Assess the metabolic stability of this compound in liver microsomes and hepatocytes from the relevant preclinical species and humans.

  • Pharmacokinetic Studies with IV Administration:

    • If not already done, perform an intravenous (IV) pharmacokinetic study to determine the absolute bioavailability. This will help distinguish between poor absorption and high first-pass metabolism.

Frequently Asked Questions (FAQs)

Q1: What is the expected oral bioavailability of this compound?

A1: Specific quantitative data on the absolute oral bioavailability of this compound in preclinical species or humans is not publicly available. However, the need for enabling formulations in preclinical studies suggests that its inherent aqueous solubility is low, which can be a primary contributor to poor oral bioavailability if not addressed. Clinical trials have utilized an oral formulation of this compound (MET642) that demonstrated a sustained pharmacokinetic profile and robust target engagement, indicating that adequate systemic exposure was achieved.[1][2]

Q2: What are some recommended starting formulations for in vivo oral dosing in rodents?

A2: Based on available information for preclinical use, the following formulations can be considered as starting points. It is crucial to assess the tolerability and vehicle effects in your specific animal model.

Formulation ComponentProtocol 1 (Co-solvent)Protocol 2 (Cyclodextrin)Protocol 3 (Lipid)
Solvent 1 10% DMSO10% DMSO10% DMSO
Solvent 2 40% PEG30090% (20% SBE-β-CD in Saline)90% Corn Oil
Surfactant 5% Tween-80--
Vehicle 45% Saline--
Reported Solubility 2.5 mg/mL2.5 mg/mL2.5 mg/mL

It is often necessary to use sonication to achieve a clear solution.

Q3: How can I assess the solubility of my this compound batch?

A3: You can perform kinetic and thermodynamic solubility studies. A simple kinetic solubility assessment can be done by preparing a stock solution of this compound in DMSO and then diluting it in aqueous buffers (e.g., phosphate-buffered saline at various pH levels relevant to the GI tract) to determine the concentration at which it starts to precipitate. Thermodynamic solubility is a more accurate measure and involves equilibrating the solid drug in the buffer over a longer period.

Q4: Are there any known drug-drug interactions that could affect this compound's bioavailability?

A4: While specific drug-drug interaction studies for this compound are not widely published, drugs that alter gastric pH (e.g., proton pump inhibitors) or affect the function of drug transporters in the gut could potentially impact its absorption.

Experimental Protocols

Protocol 1: Preparation of a Co-solvent-Based Oral Formulation for Rodent Studies

Objective: To prepare a 1 mg/mL solution of this compound for oral gavage in mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Polyethylene glycol 300 (PEG300), USP grade

  • Tween-80, USP grade

  • Sterile Saline (0.9% NaCl)

Procedure:

  • Weigh the required amount of this compound. For a 10 mL final volume at 1 mg/mL, weigh 10 mg.

  • In a sterile tube, dissolve the 10 mg of this compound in 1 mL of DMSO. Vortex and sonicate briefly if needed to fully dissolve.

  • Add 4 mL of PEG300 to the solution and mix thoroughly by vortexing.

  • Add 0.5 mL of Tween-80 and mix again.

  • Add 4.5 mL of sterile saline to bring the final volume to 10 mL.

  • Vortex until a clear, homogenous solution is formed. If precipitation occurs, gentle warming and sonication may be used.

  • Visually inspect the solution for any undissolved particles before administration.

Protocol 2: In Vitro Caco-2 Permeability Assay

Objective: To determine the bidirectional permeability of this compound across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 12-well, 0.4 µm pore size)

  • Hank's Balanced Salt Solution (HBSS) with appropriate buffering (e.g., HEPES)

  • This compound

  • Lucifer yellow (as a marker for monolayer integrity)

  • LC-MS/MS for quantification

Procedure:

  • Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.

  • Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

  • Prepare the transport buffer (HBSS).

  • Prepare the dosing solution of this compound in the transport buffer.

  • Apical to Basolateral (A-B) Transport:

    • Wash the monolayers with pre-warmed transport buffer.

    • Add the this compound dosing solution to the apical (A) side and fresh transport buffer to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side and replace with fresh buffer.

  • Basolateral to Apical (B-A) Transport:

    • Perform the same procedure as above but add the dosing solution to the basolateral side and sample from the apical side.

  • At the end of the experiment, measure the concentration of this compound in all samples using a validated LC-MS/MS method.

  • Perform a Lucifer yellow leak test to confirm monolayer integrity was maintained throughout the experiment.

  • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate if active transport is involved.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution Development cluster_outcome Desired Outcome Problem Low/Variable In Vivo Exposure of this compound Solubility Assess Aqueous Solubility (Kinetic & Thermodynamic) Problem->Solubility Permeability Determine Permeability (e.g., Caco-2 Assay) Problem->Permeability Metabolism Evaluate Metabolic Stability (Microsomes, Hepatocytes) Problem->Metabolism Formulation Formulation Optimization - Co-solvents - Cyclodextrins - Lipid Systems - Particle Size Reduction Solubility->Formulation Permeability->Formulation PK_Study Preclinical Pharmacokinetic Study (Oral vs. IV) Metabolism->PK_Study Formulation->PK_Study Outcome Optimized Formulation with Improved Bioavailability PK_Study->Outcome

Caption: Troubleshooting workflow for addressing poor in vivo bioavailability.

signaling_pathway cluster_lumen GI Lumen cluster_epithelium Intestinal Epithelium cluster_circulation Systemic Circulation Omesdafexor_Solid This compound (Solid) Omesdafexor_Dissolved This compound (Dissolved) Omesdafexor_Solid->Omesdafexor_Dissolved Dissolution (Rate-Limiting Step) Enterocyte Enterocyte Omesdafexor_Dissolved->Enterocyte Absorption Portal_Vein Portal Vein Enterocyte->Portal_Vein Systemic Systemic Circulation (FXR Target Engagement) Portal_Vein->Systemic First-Pass Metabolism (Liver)

Caption: Key steps in the oral absorption of this compound.

References

Interpreting conflicting results in Omesdafexor studies

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Omesdafexor Studies

Welcome to the this compound Research Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to navigate and interpret the nuanced results from preclinical and clinical studies of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and apparent conflicts in experimental data.

Frequently Asked Questions (FAQs)

FAQ 1: Lipid Profile Variations

Question: Why do some this compound studies report an increase in LDL cholesterol (LDL-C), while others show a neutral or even favorable lipid profile?

Answer: This is a critical question related to a known class effect of Farnesoid X Receptor (FXR) agonists. The variation in LDL-C results across studies is often multifactorial, stemming from differences in patient populations, study protocols, and concomitant medications.

FXR activation in the liver can increase the expression of PCSK9, a protein that promotes the degradation of the LDL receptor. Fewer LDL receptors on liver cells lead to reduced clearance of LDL-C from the bloodstream, potentially causing an increase in serum levels. However, this effect can be mitigated or altered by several factors:

  • Baseline Metabolic State: Patients with different baseline levels of dyslipidemia may respond differently.

  • Concomitant Medications: The most significant factor is often the concurrent use of statins. Statin therapy, which is common in patient populations like those with metabolic dysfunction-associated steatohepatitis (MASH), can mask or counteract the LDL-C-raising effect of FXR agonism.

  • Dose and Duration: The dose of this compound and the duration of the study can influence the magnitude of the lipid changes.

Data Presentation: Hypothetical Study Comparison

ParameterStudy A (Monotherapy)Study B (Statin Co-administration)
Patient Population MASH Patients, Statin-naïveMASH Patients, Stable Statin Therapy
This compound Dose 100 mg QD100 mg QD
Study Duration 12 Weeks12 Weeks
Baseline LDL-C (mg/dL) 105 ± 1575 ± 10
End-of-Study LDL-C (mg/dL) 125 ± 2078 ± 12
Mean Change in LDL-C +20 mg/dL +3 mg/dL

Experimental Protocols

  • Study A (Monotherapy): This hypothetical Phase 2a study was designed to assess the primary efficacy and mechanism of action of this compound. Inclusion criteria included MASH patients with fibrosis stage F2-F3, and exclusion criteria included the use of any lipid-lowering agents for 60 days prior to and during the study. LDL-C was measured as a secondary safety endpoint.

  • Study B (Statin Co-administration): This hypothetical Phase 2b study focused on efficacy in a broader, more representative patient population. Inclusion criteria allowed for MASH patients (F2-F3) on a stable dose of statin therapy for at least 90 days. The protocol mandated that the statin dose remain unchanged throughout the study.

Troubleshooting & Logical Interpretation

The diagram below illustrates a logical workflow for interpreting conflicting lipid results.

Fig. 1: Troubleshooting Conflicting LDL-C Results start Conflicting LDL-C Data Observed check_statin Review Concomitant Medication Protocols start->check_statin statin_yes Were Statins Co-administered? check_statin->statin_yes monotherapy Analyze as Monotherapy Effect (Potential for LDL-C Increase) statin_yes->monotherapy No combo_therapy Analyze as Combination Effect (LDL-C Increase Likely Masked) statin_yes->combo_therapy Yes check_baseline Examine Baseline Lipid Profiles monotherapy->check_baseline combo_therapy->check_baseline stratify Stratify Analysis by Baseline LDL-C Levels check_baseline->stratify

Fig. 1: Troubleshooting Conflicting LDL-C Results
FAQ 2: Variable Incidence of Pruritus

Question: Our study is showing a higher (or lower) incidence of pruritus than reported in other this compound trials. What could be the cause?

Answer: Pruritus (itching) is the most commonly reported side effect for FXR agonists and is considered a class effect.[1][2] The incidence and severity can vary significantly between studies due to several factors, including the underlying disease, patient genetics, and assessment methods.

  • Disease Population: Patients with cholestatic liver diseases like Primary Biliary Cholangitis (PBC) often experience pruritus as a symptom of their condition, which can be exacerbated by FXR agonist therapy.[3] In contrast, MASH is not typically associated with pruritus, so treatment-emergent itching is more clearly attributable to the drug.[1]

  • Biomarkers: Recent studies suggest a correlation between serum levels of Interleukin-31 (IL-31) and pruritus in patients with liver disease.[1] FXR agonist therapy has been shown to increase IL-31 levels, providing a potential mechanistic link. Variability in baseline or treatment-induced IL-31 could explain differing pruritus rates.

  • Assessment Tools: How pruritus is measured matters. A simple adverse event report ("itching") is less precise than using a validated instrument like the Visual Analog Scale (VAS) for pruritus or the 5-D Itch Score. Differences in assessment tools can lead to different reported rates.

  • Dose Titration: Some clinical trial protocols use a dose-titration strategy to mitigate side effects, which can result in a lower overall incidence of severe pruritus compared to a fixed-dose regimen.

Data Presentation: Hypothetical Pruritus Incidence

ParameterStudy C (MASH Population)Study D (PBC Population)
Patient Population MASH, F2-F3 FibrosisPrimary Biliary Cholangitis (PBC)
Baseline Pruritus < 5% of patients~70% of patients
This compound Regimen 100 mg Fixed Dose50 mg titrated to 100 mg
Assessment Method Adverse Event Reporting5-D Itch Score
Reported Pruritus (Any Grade) 25%55% (worsening from baseline)
Discontinuation due to Pruritus 4%9%

Signaling Pathway: FXR Agonism and Pruritus

The diagram below outlines the proposed signaling pathway where FXR activation may lead to pruritus.

Fig. 2: Proposed Signaling Pathway for FXR-Induced Pruritus This compound This compound FXR FXR Activation (in Hepatocyte) This compound->FXR binds to Gene Target Gene Transcription FXR->Gene IL31 Increased IL-31 Expression & Secretion Gene->IL31 leads to BileAcid Altered Bile Acid Pool Gene->BileAcid alters Neuron Sensory Neuron Activation IL31->Neuron activates Pruritus Sensation of Pruritus Neuron->Pruritus BileAcid->Neuron may activate

Fig. 2: Proposed Signaling Pathway for FXR-Induced Pruritus
FAQ 3: Discrepancies in Preclinical Anti-Fibrotic Efficacy

Question: Our in-house preclinical model (e.g., CCl₄-induced fibrosis in mice) shows a less potent anti-fibrotic effect of this compound compared to published studies. Why might this be?

Answer: Translating preclinical findings can be challenging, and discrepancies in anti-fibrotic efficacy often arise from the choice of animal model and the experimental design. Fibrosis is a complex process involving multiple cell types and signaling pathways, and no single preclinical model perfectly recapitulates human fibrotic disease.

  • Model Selection: The mechanism of liver injury is paramount.

    • Toxin-induced models (e.g., CCl₄, TAA): These models cause direct, acute hepatocyte injury, leading to a robust inflammatory and fibrotic response. They are useful for studying regenerative processes but may not fully reflect the metabolic and inflammatory drivers of MASH.

    • Diet-induced models (e.g., Western Diet, CDAHFD): These models better mimic the metabolic dysfunction, steatosis, and inflammation characteristic of human MASH. The fibrotic progression is slower and more metabolically driven. This compound's primary mechanism involves regulating bile acid and metabolic pathways, so its efficacy may be more pronounced in diet-induced models.

  • Timing of Intervention: The timing of drug administration is critical.

    • Prophylactic: Starting treatment before or at the same time as the fibrotic insult may show a strong preventative effect.

    • Therapeutic: Starting treatment after fibrosis is already established is more clinically relevant and may show a more modest, regressive effect.

  • Endpoint Analysis: The methods used to quantify fibrosis can influence results. Histological scoring (e.g., Ishak, NASH-CRN) can have inter-observer variability. Quantitative methods like Sirius Red staining morphometry or measuring hydroxyproline content can provide more objective data.

Experimental Protocols

  • Published Study (Diet-Induced Model): C57BL/6J mice were fed a choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD) for 8 weeks to establish MASH and fibrosis. This compound was then administered orally for 4 weeks (therapeutic model). Endpoints included liver histology (NASH-CRN score) and hepatic collagen content (Sirius Red).

  • In-House Study (Toxin-Induced Model): BALB/c mice were administered carbon tetrachloride (CCl₄) intraperitoneally twice weekly for 6 weeks. This compound was co-administered from the start (prophylactic model). Endpoints were liver histology (Ishak score) and serum ALT/AST levels.

Experimental Workflow: Preclinical Fibrosis Study

This diagram shows a typical workflow, highlighting stages where variations can lead to different outcomes.

Fig. 3: Workflow for Preclinical Anti-Fibrosis Studies Model Animal Strain & Model (e.g., Diet vs. Toxin) Design Dosing Regimen (Prophylactic vs. Therapeutic) Model->Design Analysis Fibrosis Quantification (Histology vs. Quantitative) Design->Analysis Results Observed Anti-Fibrotic Efficacy Analysis->Results

References

Omesdafexor batch-to-batch variability and quality control

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Omesdafexor, a potent and selective Farnesoid X Receptor (FXR) agonist. This document addresses potential issues related to batch-to-batch variability and outlines robust quality control procedures to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a synthetic, non-steroidal agonist of the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver, intestine, and kidneys.[1][2] As an FXR agonist, this compound plays a crucial role in regulating the expression of genes involved in bile acid, lipid, and glucose metabolism.[2][3] Upon binding to FXR, this compound forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription. This signaling cascade is central to maintaining metabolic homeostasis.

Q2: How should this compound be stored and handled?

A2: For optimal stability, this compound powder should be stored at -20°C, protected from light and moisture. For short-term storage (up to one week), 2-8°C is acceptable. Stock solutions should be prepared in a suitable solvent, such as DMSO, and stored in small aliquots at -80°C to minimize freeze-thaw cycles. Before use, allow the vial to equilibrate to room temperature for at least 30 minutes to prevent condensation.

Q3: What are the common sources of variability when working with this compound in cell-based assays?

A3: Variability in cell-based assays can arise from several factors.[4] Key sources include:

  • Cell Health and Passage Number: Use cells with high viability (>90%) and within a consistent, low passage number range.

  • Cell Seeding Density: Inconsistent cell density can lead to significant variations in agonist response.

  • Serum and Media Components: Batch-to-batch differences in fetal bovine serum (FBS) and other media components can impact cellular responses. It is advisable to screen new lots of FBS.

  • Compound Handling: Improper storage, repeated freeze-thaw cycles of stock solutions, or inaccurate dilutions can alter the effective concentration of this compound.

  • Assay Incubation Time: The timing of treatment and analysis should be kept consistent across experiments.

Q4: How is the quality and consistency of this compound ensured?

A4: Each batch of this compound undergoes a rigorous quality control process to ensure high purity, identity, and consistent biological activity. Standard tests include High-Performance Liquid Chromatography (HPLC) for purity assessment, Mass Spectrometry (MS) for identity confirmation, and a cell-based functional assay to determine potency (EC50). A detailed Certificate of Analysis (CoA) is provided with each batch.

Quality Control Data

To ensure transparency and aid in experimental planning, we provide comprehensive quality control data for each batch of this compound.

Table 1: Representative Certificate of Analysis for this compound

ParameterSpecificationResult (Batch #XXXXX)Method
Appearance White to off-white solidConformsVisual Inspection
Identity Conforms to structureConformsLC-MS, ¹H NMR
Purity ≥98.0%99.5%HPLC
Potency (EC50) Report Value75 nMFXR Reporter Assay
Residual Solvents <0.5%<0.1%GC-HS
Moisture Content ≤1.0%0.2%Karl Fischer Titration

Table 2: Example of Batch-to-Batch Potency Comparison

Batch NumberPurity (HPLC)Potency (EC50 in FXR Reporter Assay)
OME-2025-00199.2%78 nM
OME-2025-00299.5%75 nM
OME-2025-00399.1%81 nM

Diagrams

This compound Signaling Pathway

Omesdafexor_Signaling_Pathway cluster_cell Hepatocyte This compound This compound FXR FXR This compound->FXR Binds FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR Dimerizes with RXR RXR RXR->FXR_RXR FXRE FXR Response Element (FXRE) in DNA FXR_RXR->FXRE Binds to Target_Genes Target Gene Transcription FXRE->Target_Genes Activates Metabolic_Effects Regulation of Bile Acid, Lipid, and Glucose Metabolism Target_Genes->Metabolic_Effects Leads to QC_Workflow cluster_workflow Batch Release Process Start New Batch of This compound Received Sampling Representative Sampling Start->Sampling Purity Purity Analysis (HPLC) Sampling->Purity Identity Identity Confirmation (LC-MS, NMR) Sampling->Identity Potency Functional Potency Assay (EC50 Determination) Sampling->Potency Decision Results Meet Specifications? Purity->Decision Identity->Decision Potency->Decision Release Batch Released (CoA Generated) Decision->Release Yes Quarantine Batch Quarantined (Investigation Required) Decision->Quarantine No Troubleshooting_Tree Start Inconsistent Results (Shift in EC50, Lower Max Response) Check_Compound Step 1: Verify Compound Integrity Start->Check_Compound Q_Stock Was a fresh aliquot of This compound stock used? Check_Compound->Q_Stock Check_Cells Step 2: Assess Cell Health & Assay Conditions Q_Passage Are cells within the optimal passage number range? Check_Cells->Q_Passage Check_Protocol Step 3: Review Experimental Protocol Q_Density Was cell seeding density consistent with previous experiments? Check_Protocol->Q_Density Q_Stock->Check_Cells Yes A_Stock_No Prepare fresh dilutions from a newly thawed stock aliquot. Avoid repeated freeze-thaw cycles. Q_Stock->A_Stock_No No A_Stock_Yes Proceed to check cell health. A_Passage_No Thaw a new, low-passage vial of cells for the experiment. Q_Passage->A_Passage_No No Q_Contam Is there evidence of mycoplasma or other contamination? Q_Passage->Q_Contam Yes A_Passage_Yes Check for contamination. Q_Contam->Check_Protocol No A_Contam_Yes Discard current cultures and start with a fresh, tested cell stock. Q_Contam->A_Contam_Yes Yes A_Contam_No Proceed to review protocol. A_Density_No Optimize and standardize cell seeding protocol. Q_Density->A_Density_No No A_Density_Yes If issues persist after all checks, contact technical support with batch number and experimental details. Q_Density->A_Density_Yes Yes

References

Addressing vehicle effects in Omesdafexor animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Omesdafexor in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound (formerly MET642) is an orally administered, non-steroidal agonist of the Farnesoid X Receptor (FXR).[1][2] FXR is a nuclear receptor highly expressed in the liver and intestines, where it plays a crucial role in regulating bile acid, lipid, and glucose metabolism.[2] By activating FXR, this compound helps to maintain the intestinal barrier, reduce inflammation, and modulate the immune response, making it a therapeutic candidate for inflammatory bowel disease (IBD).[2][3]

Q2: Which animal model is recommended for studying the effects of this compound in colitis?

A2: Preclinical studies for this compound have utilized the adoptive T-cell transfer model of colitis . This model is well-established for inducing chronic colitis in mice and is particularly relevant for studying T-cell-mediated immunopathology, a key feature of human IBD.

Q3: What is the recommended vehicle for oral administration of this compound in mice?

A3: While the exact vehicle composition used in the pivotal preclinical studies by Metacrine has not been publicly disclosed, a common formulation for poorly soluble compounds like this compound for oral gavage in mice is a suspension. Based on solubility data for this compound and general practices for similar compounds, a recommended starting formulation is a suspension in a vehicle containing a combination of agents to ensure stability and bioavailability. A frequently used multi-component vehicle for such compounds consists of:

  • 5-10% DMSO (to initially dissolve the compound)

  • 40% PEG300 (as a solubilizer and viscosity modifier)

  • 5% Tween-80 (as a surfactant to aid in suspension)

  • 45-50% Saline (as a diluent to bring to the final volume)

It is crucial to perform small-scale pilot studies to assess the solubility, stability, and tolerability of your specific batch of this compound in the chosen vehicle before commencing large-scale in vivo experiments.

Troubleshooting Guides

Vehicle Preparation and Administration

Q4: My this compound formulation is cloudy and appears to have precipitated. What should I do?

A4: Cloudiness or precipitation indicates that this compound is not fully dissolved or suspended in the vehicle. Here are some troubleshooting steps:

  • Ensure Proper Mixing Order: When preparing a multi-component vehicle, dissolve the this compound powder in DMSO first before adding the other components.

  • Sonication: Use a sonicator to aid in the dissolution and create a uniform suspension.

  • Warming: Gently warming the vehicle (e.g., PEG300) to 30-40°C before adding the compound can improve solubility.

  • Fresh Preparation: Prepare the formulation fresh daily to minimize the risk of precipitation over time.

  • Vehicle Optimization: If precipitation persists, consider adjusting the vehicle composition. For example, increasing the percentage of PEG300 or trying alternative solubilizers like SBE-β-CD (Sulfobutylether-β-cyclodextrin) may be beneficial. A formulation of 10% DMSO in 90% (20% SBE-β-CD in saline) has been suggested for this compound.

Q5: I am observing adverse effects in my vehicle control group. What could be the cause?

A5: The vehicle itself can sometimes cause physiological changes. It is essential to carefully select and validate your vehicle.

Vehicle ComponentPotential Adverse Effects in Rodents
DMSO Can cause localized irritation. High concentrations may lead to hemolysis.
PEG300/PEG400 High doses may lead to gastrointestinal irritation and diarrhea.
Tween-80 (Polysorbate 80) Can cause hypersensitivity reactions in some animals.
Hydroxypropyl-β-cyclodextrin (HPβCD) High concentrations have been associated with renal and liver toxicity.
Corn Oil Long-term administration may lead to lipid accumulation in the liver.

Recommendations:

  • Lowest Effective Concentration: Use the lowest possible concentration of each vehicle component required to achieve a stable formulation.

  • Thorough Literature Review: Consult literature for the safety of your chosen vehicle in the specific strain and sex of your animals.

  • Historical Control Data: Compare the health of your vehicle control group to historical data for untreated animals to identify any vehicle-specific effects.

Experimental Model: Adoptive T-Cell Transfer Colitis

Q6: The severity of colitis in my mouse model is inconsistent. How can I improve reproducibility?

A6: The adoptive T-cell transfer model can have variability. Here are some factors to control:

  • Donor and Recipient Mice: Use mice of the same sex and a narrow age and weight range.

  • Cell Sorting Purity: Ensure high purity of the CD4+CD45RBhigh T-cell population during sorting.

  • Cell Viability and Number: Confirm the viability of the cells before injection and administer a consistent number of cells to each recipient.

  • Animal Husbandry: Maintain a consistent and clean environment, as the gut microbiota of the recipient mice can influence disease development.

  • Injection Technique: Use a consistent intraperitoneal (IP) injection technique to ensure proper delivery of the cells.

Q7: What are the key endpoints to measure the efficacy of this compound in the colitis model?

A7: A comprehensive evaluation should include clinical, macroscopic, and microscopic assessments.

Endpoint CategorySpecific Parameters
Clinical Body weight change, stool consistency, presence of fecal blood (Disease Activity Index - DAI).
Macroscopic Colon length and weight, presence of visible inflammation or ulceration.
Microscopic Histological scoring of inflammation, crypt damage, and cellular infiltration in colon tissue sections.
Molecular Gene expression analysis of inflammatory cytokines (e.g., TNF-α, IL-6) and FXR target genes (e.g., FGF15/19, SHP) in intestinal tissue.

Experimental Protocols

Recommended Protocol for this compound Formulation (Suspension for Oral Gavage)

  • Preparation of Vehicle:

    • In a sterile container, combine the desired volumes of PEG300 and Tween-80.

    • Gently warm the mixture to 30-40°C while stirring.

  • Dissolution of this compound:

    • Weigh the required amount of this compound powder.

    • In a separate sterile tube, dissolve the this compound powder in the appropriate volume of DMSO. Use a vortex mixer to ensure complete dissolution.

  • Formulation of Suspension:

    • Slowly add the this compound-DMSO solution to the warmed PEG300/Tween-80 mixture while continuously stirring.

    • Add the saline to reach the final desired volume and concentration.

    • Sonicate the final suspension for 5-10 minutes to ensure homogeneity.

  • Administration:

    • Administer the suspension to mice via oral gavage at the desired dosage.

    • Ensure the suspension is well-mixed before drawing each dose.

Adoptive T-Cell Transfer Model of Colitis: Key Steps

  • Donor Cell Preparation:

    • Isolate spleens from healthy donor mice (e.g., C57BL/6).

    • Prepare a single-cell suspension of splenocytes.

    • Enrich for CD4+ T-cells using magnetic-activated cell sorting (MACS).

    • Stain the enriched CD4+ T-cells with fluorescently labeled antibodies against CD4 and CD45RB.

    • Isolate the CD4+CD45RBhigh T-cell population using fluorescence-activated cell sorting (FACS).

  • Cell Transfer:

    • Resuspend the sorted CD4+CD45RBhigh T-cells in sterile phosphate-buffered saline (PBS).

    • Inject the cell suspension (typically 0.2-0.5 x 10^6 cells per mouse) intraperitoneally into immunodeficient recipient mice (e.g., RAG1-/- or SCID).

  • Disease Monitoring and this compound Treatment:

    • Monitor the recipient mice for clinical signs of colitis (weight loss, diarrhea, rectal bleeding) starting from week 2 post-transfer.

    • Once colitis is established (typically 3-4 weeks post-transfer), begin daily oral gavage with this compound or the vehicle control.

    • Continue treatment for the desired duration (e.g., 4 weeks).

  • Endpoint Analysis:

    • At the end of the treatment period, euthanize the mice and collect colon tissue for macroscopic and microscopic analysis.

    • Collect blood and other tissues as needed for molecular and cellular analysis.

Visualizations

Omesdafexor_FXR_Signaling_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Bile Acids Bile Acids FXR FXR Bile Acids->FXR Activates This compound This compound This compound->FXR Activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR Forms Heterodimer RXR RXR RXR->FXR_RXR FXRE FXR Response Element FXR_RXR->FXRE Binds to Inflammation Decreased Inflammation FXR_RXR->Inflammation Reduces Inflammatory Gene Expression Barrier Improved Barrier Function FXR_RXR->Barrier Increases Tight Junction Proteins FGF19 FGF19 Transcription FXRE->FGF19 SHP SHP Transcription FXRE->SHP IBABP I-BABP Transcription FXRE->IBABP Omesdafexor_Experimental_Workflow cluster_prep Preparation cluster_induction Colitis Induction cluster_treatment Treatment cluster_analysis Analysis Donor Healthy Donor Mouse Spleen Spleen Isolation Donor->Spleen Tcells CD4+ T-cell Enrichment Spleen->Tcells FACS FACS Sorting for CD4+CD45RBhigh Tcells->FACS Injection Intraperitoneal Injection FACS->Injection Recipient Immunodeficient Recipient Mouse Recipient->Injection Monitoring Disease Monitoring (3-4 weeks) Injection->Monitoring Gavage Daily Oral Gavage (this compound or Vehicle) Monitoring->Gavage Duration Treatment Duration (e.g., 4 weeks) Gavage->Duration Endpoints Clinical, Macroscopic, Microscopic, and Molecular Endpoints Duration->Endpoints

References

Technical Support Center: Omesdafexor and Lipid Profile Management

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the management of lipid profile changes observed during experiments with omesdafexor.

Frequently Asked Questions (FAQs)

Q1: We are observing an increase in low-density lipoprotein cholesterol (LDL-C) and a decrease in high-density lipoprotein cholesterol (HDL-C) in our experimental subjects treated with this compound. Is this an expected effect?

A1: Yes, this is a known class effect of farnesoid X receptor (FXR) agonists.[1][2] this compound, as a potent FXR agonist, modulates various metabolic pathways, including those involved in lipid homeostasis. Clinical trial data for this compound (MET409) have demonstrated dose-dependent increases in LDL-C and decreases in HDL-C.[3][4]

Q2: What is the underlying mechanism for the this compound-induced changes in lipid profiles?

A2: this compound activates FXR, a nuclear receptor highly expressed in the liver and intestine, which plays a crucial role in regulating bile acid, lipid, and glucose metabolism.[5] FXR activation can influence cholesterol metabolism by reducing the expression of the LDL receptor (LDLR), leading to decreased clearance of LDL-C from the circulation. The decrease in HDL-C is also a recognized consequence of FXR activation, although the precise mechanisms are still under investigation.

Q3: What are the typical magnitudes of LDL-C increase and HDL-C decrease observed with this compound treatment in clinical studies?

A3: In a 12-week study of this compound in patients with non-alcoholic steatohepatitis (NASH), the following mean changes in lipid profiles were observed:

  • 50 mg this compound:

    • LDL-C Increase: +6.8%

    • HDL-C Decrease: -20.3%

  • 80 mg this compound:

    • LDL-C Increase: +23.7%

    • HDL-C Decrease: -23.4%

For comparison, the placebo group showed a -1.5% change in LDL-C and a +2.6% change in HDL-C.

Q4: Are there any strategies to mitigate these lipid profile changes during our studies?

A4: Co-administration of statins is a primary strategy being investigated to manage FXR agonist-induced elevations in LDL-C. Statins upregulate LDLR expression, which can counteract the LDL-C increasing effect of FXR activation. While specific clinical data on the co-administration of this compound and statins is emerging, preclinical studies with other FXR agonists have shown that atorvastatin can normalize serum LDL-C levels. It is crucial to carefully design such combination studies to assess both efficacy and potential drug-drug interactions.

Q5: We are designing a preclinical study to investigate mitigation strategies. What should we consider?

A5: When designing a preclinical study, consider the following:

  • Choice of Statin: Atorvastatin and rosuvastatin are commonly used statins with well-characterized effects on lipid metabolism.

  • Dosing Regimen: The timing and dosage of both this compound and the statin should be carefully optimized.

  • Relevant Animal Model: Using an animal model with a human-like lipid profile, such as humanized chimeric mice, can provide more translatable results.

  • Comprehensive Lipid Profiling: In addition to total LDL-C and HDL-C, consider measuring lipoprotein subfractions and apolipoproteins to get a more detailed picture of the lipid alterations.

Q6: Besides lipid changes, are there other common side effects of this compound to be aware of?

A6: Pruritus (itching) is a common side effect associated with FXR agonists. In the 12-week study of this compound, mild to moderate pruritus was reported in 16% of patients in the 50 mg group and 40% in the 80 mg group. Transient increases in alanine aminotransferase (ALT) have also been observed.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Higher than expected increase in LDL-C Dose of this compound may be too high for the specific experimental model. Individual variability in response.Verify dosing calculations. Consider a dose-response study to find the optimal therapeutic window. Stratify subjects based on baseline lipid levels if possible.
Significant inter-individual variability in lipid response Genetic background of the experimental subjects. Differences in diet or other environmental factors.Ensure a homogenous population of experimental subjects. Standardize diet and housing conditions. Increase sample size to improve statistical power.
Difficulty in interpreting lipid data with statin co-administration Potential for drug-drug interactions affecting the metabolism of either this compound or the statin.Consult relevant literature on the metabolic pathways of both compounds. Consider a pharmacokinetic study to assess for any interactions.
Inconsistent lipid measurements Improper sample collection or processing. Issues with the analytical method.Follow a standardized protocol for blood collection (e.g., fasting state) and plasma/serum separation. Ensure the lipid analysis method is validated and quality-controlled.

Data Presentation

Table 1: Summary of this compound (MET409)-Induced Changes in Lipid Profile (12-Week Study)

Treatment GroupMean Change in LDL-C (%)Mean Change in HDL-C (%)
Placebo-1.5+2.6
This compound 50 mg+6.8-20.3
This compound 80 mg+23.7-23.4

Data from Ratziu et al., 2021.

Experimental Protocols

Protocol 1: Assessment of Lipid Profile in Response to this compound

Objective: To quantify the changes in the lipid profile of experimental subjects following treatment with this compound.

Materials:

  • This compound

  • Vehicle control

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • Pipettes and tips

  • -80°C freezer

  • Commercial lipid panel assay kits (for total cholesterol, LDL-C, HDL-C, triglycerides) or access to a mass spectrometry facility for lipidomics.

Procedure:

  • Animal Dosing: Administer this compound or vehicle to experimental subjects according to the study design.

  • Blood Collection: At designated time points (e.g., baseline and end of treatment), collect blood samples from the subjects. For accurate triglyceride measurement, it is recommended to collect blood after an overnight fast.

  • Plasma/Serum Separation: Centrifuge the blood samples at 1,500 x g for 15 minutes at 4°C to separate plasma or serum.

  • Sample Storage: Aliquot the plasma/serum and store at -80°C until analysis to prevent lipid degradation.

  • Lipid Analysis:

    • Standard Lipid Panel: Use commercial enzymatic assay kits to measure total cholesterol, LDL-C, HDL-C, and triglycerides according to the manufacturer's instructions.

    • Advanced Lipidomics (Optional): For a more detailed analysis, perform lipid extraction from plasma/serum followed by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify a broader range of lipid species.

  • Data Analysis: Calculate the percentage change in each lipid parameter from baseline for each treatment group. Perform statistical analysis to determine the significance of the observed changes.

Protocol 2: Evaluation of Statin Co-administration to Mitigate this compound-Induced LDL-C Increase

Objective: To assess the efficacy of a statin in mitigating the increase in LDL-C induced by this compound.

Materials:

  • This compound

  • Statin (e.g., atorvastatin, rosuvastatin)

  • Vehicle control

  • All materials listed in Protocol 1

Procedure:

  • Study Groups: Include the following treatment groups:

    • Vehicle control

    • This compound alone

    • Statin alone

    • This compound + Statin

  • Dosing: Administer the respective treatments to the experimental subjects for the duration of the study.

  • Lipid Profile Analysis: Follow steps 2-6 of Protocol 1 to collect and analyze blood samples for lipid profiles at baseline and at the end of the treatment period.

  • Data Analysis: Compare the changes in LDL-C levels between the "this compound alone" group and the "this compound + Statin" group to determine the effect of the statin.

Visualizations

Omesdafexor_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Hepatocyte cluster_genes Gene Expression This compound This compound FXR FXR This compound->FXR Activates RXR RXR FXR->RXR Heterodimerizes with FXRE FXR Response Element (FXRE) in DNA RXR->FXRE Binds to LDLR_gene LDLR Gene FXRE->LDLR_gene Represses SHP_gene SHP Gene FXRE->SHP_gene Induces LDLR LDL Receptor (LDLR) LDLR_gene->LDLR Expression LDL_C_uptake LDL-C Uptake LDLR->LDL_C_uptake Mediates LDL_C_ext Circulating LDL-C LDL_C_uptake->LDL_C_ext Reduced

Caption: this compound's mechanism of action on LDL-C.

Mitigation_Strategy_Workflow start Start: this compound Experiment observe_lipids Observe Lipid Profile Changes (Increased LDL-C, Decreased HDL-C) start->observe_lipids mitigation_needed Is Mitigation of LDL-C Increase Required? observe_lipids->mitigation_needed implement_statin Implement Statin Co-administration mitigation_needed->implement_statin Yes end End: Optimized Protocol mitigation_needed->end No monitor_lipids Monitor Lipid Profile and Assess for Drug Interactions implement_statin->monitor_lipids adjust_dose Adjust Dosing Regimen of this compound and/or Statin monitor_lipids->adjust_dose adjust_dose->monitor_lipids Iterate adjust_dose->end

Caption: Experimental workflow for mitigating LDL-C changes.

References

Omesdafexor and Cytochrome P450 Enzymes: Currently No Publicly Available Interaction Data

Author: BenchChem Technical Support Team. Date: November 2025

As of the latest available information, there is no publicly accessible data detailing the specific effects of omesdafexor (formerly known as MET642) on cytochrome P450 (CYP) enzymes. Comprehensive searches of scientific literature, clinical trial databases, and regulatory agency documents have not yielded any published studies on the in vitro or in vivo inhibition or induction of CYP enzymes by this compound.

For researchers, scientists, and drug development professionals investigating the drug interaction potential of this compound, this lack of public information presents a significant data gap. Typically, understanding a new chemical entity's impact on major CYP isoforms (such as CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2) is a critical component of preclinical and clinical development to predict and mitigate the risk of drug-drug interactions (DDIs).

Without access to proprietary data from the manufacturer, it is not possible to provide a technical support guide with troubleshooting and FAQs regarding this compound's CYP interactions. The necessary quantitative data (e.g., IC50 values for inhibition, EC50 and Emax values for induction) and detailed experimental protocols are not available in the public domain.

General Troubleshooting Guidance for Investigating CYP Interactions of Novel Compounds

For researchers planning their own investigations into the CYP interaction potential of novel compounds like this compound, the following general guidance and standardized protocols are recommended.

Frequently Asked Questions (FAQs) for Planning CYP Interaction Studies

Q1: What is the first step to assess the potential for CYP-mediated drug interactions?

A1: The initial step is to conduct in vitro screening assays to determine if the investigational drug is an inhibitor or an inducer of major CYP enzymes. These assays are typically performed using human liver microsomes or cryopreserved human hepatocytes.

Q2: How do I determine if my compound is a CYP inhibitor?

A2: Reversible and time-dependent inhibition (TDI) assays are the standard methods. These experiments involve incubating the compound with human liver microsomes and a specific CYP probe substrate. The formation of the probe substrate's metabolite is measured, and any decrease in its formation indicates inhibition. An IC50 (half-maximal inhibitory concentration) value is then determined.

Q3: What is the standard experimental workflow for a CYP inhibition assay?

A3: A typical workflow involves pre-incubating the test compound with human liver microsomes and NADPH, followed by the addition of a CYP-specific probe substrate. The reaction is then quenched, and the metabolite of the probe substrate is quantified using LC-MS/MS.

Experimental Protocols

Below are generalized methodologies for key in vitro experiments to assess CYP interactions.

Table 1: Generalized Protocol for CYP Reversible Inhibition Assay
StepDescription
1. Reagents Human liver microsomes (pooled), NADPH regenerating system, specific CYP probe substrates (e.g., midazolam for CYP3A4, diclofenac for CYP2C9), test compound, positive control inhibitors.
2. Incubation Pre-incubate the test compound (at various concentrations) and human liver microsomes in a buffer solution.
3. Reaction Initiation Initiate the reaction by adding the NADPH regenerating system and the specific CYP probe substrate.
4. Reaction Termination After a defined incubation period, stop the reaction by adding a quenching solution (e.g., acetonitrile).
5. Sample Analysis Centrifuge the samples to pellet the protein. Analyze the supernatant for the formation of the probe substrate's metabolite using a validated LC-MS/MS method.
6. Data Analysis Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC50 value using appropriate software.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of assessing potential CYP-mediated drug-drug interactions.

CYP_DDI_Assessment_Workflow cluster_0 In Vitro Assessment cluster_1 Risk Assessment & Clinical Studies InVitro_Screening Initial In Vitro Screening (HLM or Hepatocytes) CYP_Inhibition CYP Inhibition Assays (Reversible & TDI) InVitro_Screening->CYP_Inhibition CYP_Induction CYP Induction Assays (mRNA & Activity) InVitro_Screening->CYP_Induction Reaction_Phenotyping Reaction Phenotyping (Identify metabolizing CYPs) InVitro_Screening->Reaction_Phenotyping Risk_Assessment DDI Risk Assessment (Static Models) CYP_Inhibition->Risk_Assessment CYP_Induction->Risk_Assessment Reaction_Phenotyping->Risk_Assessment PBPK_Modeling PBPK Modeling Risk_Assessment->PBPK_Modeling Clinical_DDI_Study Clinical DDI Study (If risk identified) PBPK_Modeling->Clinical_DDI_Study

Caption: Workflow for assessing cytochrome P450 drug-drug interaction potential.

CYP_Inhibition_Assay_Workflow start Start prepare_reagents Prepare Reagents (HLM, NADPH, Probe Substrate, Test Compound) start->prepare_reagents pre_incubation Pre-incubate Test Compound with HLM prepare_reagents->pre_incubation initiate_reaction Initiate Reaction (Add NADPH & Probe Substrate) pre_incubation->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate terminate_reaction Terminate Reaction (Add Quenching Solution) incubate->terminate_reaction analyze_sample Analyze Metabolite Formation (LC-MS/MS) terminate_reaction->analyze_sample calculate_ic50 Calculate IC50 Value analyze_sample->calculate_ic50 end End calculate_ic50->end

Caption: Experimental workflow for a CYP450 inhibition assay.

Researchers are encouraged to monitor scientific publications and communications from the developing company for any future release of data regarding the drug metabolism and pharmacokinetic profile of this compound.

Inconsistent results with Omesdafexor in different mouse strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering inconsistent results with Omesdafexor in different mouse strains. Our goal is to help you navigate these challenges by providing insights into the underlying biological factors and offering guidance on experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: We are observing variable efficacy of this compound in different mouse strains. Why is this happening?

A1: Inconsistent results with this compound across different mouse strains are not unexpected and can be attributed to several key biological differences. The most significant factor is the inherent variation in bile acid metabolism and composition among mouse strains, which directly impacts the farnesoid X receptor (FXR) signaling pathway that this compound targets.

Unlike humans, mice produce muricholic acids (MCAs), which act as natural antagonists to FXR.[1][2] The levels of these endogenous antagonists can vary between different mouse strains, leading to a blunted or altered response to an FXR agonist like this compound. Additionally, genetic differences between strains can influence drug metabolism, target receptor expression, and the baseline inflammatory state, all of which can contribute to variable drug efficacy.[3]

Q2: Which mouse strains are commonly used for studying FXR agonists, and what are their key characteristics?

A2: The choice of mouse strain is critical for studying FXR agonists. C57BL/6J mice are widely used in metabolic research, including studies on non-alcoholic steatohepatitis (NASH), a common indication for this compound.[4] However, their bile acid profile, rich in FXR-antagonizing MCAs, can complicate the interpretation of results. Other strains, such as BALB/c or FVB/N, may have different metabolic phenotypes and bile acid compositions, which could lead to different responses to this compound. For specific research questions, genetically modified models, such as those with humanized bile acid metabolism (e.g., Cyp2c70 knockout mice that lack MCAs), can provide more translatable data.[1]

Q3: How do sex differences impact the outcomes of this compound studies?

A3: Sex is a critical variable in bile acid metabolism and FXR signaling. Female mice often exhibit higher total bile acid levels than males. Furthermore, studies with other FXR agonists have shown sex-dependent effects on metabolic parameters. Therefore, it is crucial to include both male and female mice in your experimental design and to analyze the data separately to identify any sex-specific responses to this compound.

Q4: Can the diet used in our mouse model affect the results?

A4: Absolutely. The diet is a major determinant of the metabolic state and can significantly influence the efficacy of this compound. High-fat, high-cholesterol, and high-fructose diets are commonly used to induce NASH in mice. These diets not only alter the host's metabolism but also the gut microbiome, which in turn affects bile acid metabolism and FXR signaling. The composition of the diet can interact with the genetic background of the mouse strain, leading to different disease severities and, consequently, different therapeutic windows for this compound.

Troubleshooting Guides

Issue: Suboptimal or No Response to this compound

Possible Cause 1: High Levels of Endogenous FXR Antagonists

  • Explanation: The mouse strain you are using may have a high concentration of muricholic acids (MCAs), which are natural FXR antagonists and can counteract the effect of this compound.

  • Troubleshooting Steps:

    • Quantify Bile Acids: If possible, perform bile acid profiling on the plasma and liver tissue of your control animals to determine the levels of MCAs.

    • Consider a Different Strain: If MCA levels are high, consider using a different mouse strain with a more "human-like" bile acid profile or a genetically modified strain that does not produce MCAs (e.g., Cyp2c70 knockout).

    • Increase Dose (with caution): A higher dose of this compound might be needed to overcome the antagonistic effects of MCAs. However, this should be done cautiously, with careful monitoring for potential toxicity.

Possible Cause 2: Inadequate Drug Exposure

  • Explanation: The pharmacokinetics of this compound may differ between mouse strains, leading to lower than expected drug concentrations in the target tissues.

  • Troubleshooting Steps:

    • Pharmacokinetic Study: Conduct a pilot pharmacokinetic study in the specific mouse strain you are using to determine the plasma and liver concentrations of this compound after administration.

    • Adjust Dosing Regimen: Based on the pharmacokinetic data, you may need to adjust the dose or the frequency of administration to achieve the desired therapeutic exposure.

Issue: High Inter-Animal Variability in Response

Possible Cause 1: Genetic Heterogeneity

  • Explanation: Even within the same strain, there can be some degree of genetic variability, especially in outbred strains. This can lead to individual differences in drug metabolism and response.

  • Troubleshooting Steps:

    • Use Inbred Strains: Whenever possible, use inbred mouse strains (e.g., C57BL/6J, BALB/c) to minimize genetic variability.

    • Increase Sample Size: A larger number of animals per group can help to increase the statistical power and identify a true treatment effect despite individual variations.

    • Monitor Baseline Parameters: Measure relevant baseline parameters (e.g., body weight, liver enzymes) before starting the treatment to see if they correlate with the subsequent response to this compound.

Possible Cause 2: Environmental and Husbandry Factors

  • Explanation: Differences in housing conditions, diet, and gut microbiota can all contribute to variability in experimental outcomes.

  • Troubleshooting Steps:

    • Standardize Husbandry: Ensure that all animals are housed under identical conditions (temperature, light cycle, cage density).

    • Acclimatize Animals: Allow sufficient time for animals to acclimate to their new environment before starting the experiment.

    • Control for Gut Microbiota: Consider co-housing animals from different litters or using dirty bedding from a common source to normalize the gut microbiota across experimental groups.

Data Presentation

Table 1: Key Differences in Bile Acid Metabolism Between Mice and Humans

FeatureMiceHumansRelevance to this compound Studies
Primary Bile Acids Cholic acid (CA), Chenodeoxycholic acid (CDCA), and Muricholic acids (α-MCA, β-MCA)Cholic acid (CA), Chenodeoxycholic acid (CDCA)The presence of MCAs in mice, which are FXR antagonists, can interfere with the action of this compound.
Key Bile Acid Synthesis Enzyme Cyp2c70 (for MCA synthesis)Not presentThis genetic difference is the basis for the major discrepancy in bile acid pools.
Bile Acid Conjugation Primarily with TaurinePrimarily with GlycineMay affect the solubility and signaling properties of bile acids.

Table 2: Considerations for Common Mouse Strains in this compound Research

Mouse StrainKey CharacteristicsPotential Impact on this compound Results
C57BL/6J Prone to diet-induced obesity and NASH. High levels of MCAs.Standard model for metabolic studies, but high MCA levels may reduce the apparent efficacy of this compound.
BALB/c Generally more resistant to diet-induced obesity than C57BL/6J.May require a more aggressive dietary or chemical induction to develop a robust NASH phenotype for testing this compound.
FVB/N Different metabolic and inflammatory response compared to C57BL/6J.The response to this compound could be significantly different due to a distinct genetic background.
db/db and ob/ob Genetic models of obesity and diabetes.Useful for studying this compound in the context of severe metabolic disease, but the underlying genetic mutation can confound the interpretation of FXR-specific effects.

Experimental Protocols

A detailed experimental protocol is crucial for reproducibility. Below is a template for a typical efficacy study of this compound in a diet-induced NASH model.

Protocol: this compound Efficacy in a High-Fat, High-Cholesterol Diet-Induced NASH Mouse Model

  • Animal Model:

    • Strain: C57BL/6J (or other selected strain), male and female, 8-10 weeks old.

    • Acclimation: 1 week under standard housing conditions.

    • Diet: Administer a high-fat, high-cholesterol diet (e.g., 45-60% kcal from fat, 1.25% cholesterol) for 12-16 weeks to induce NASH. A control group should receive a standard chow diet.

  • Drug Administration:

    • Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • Dosing: Administer this compound or vehicle daily via oral gavage at a predetermined dose (e.g., 10, 30 mg/kg).

    • Duration: Treat for 4-8 weeks.

  • Endpoint Analysis:

    • Metabolic Parameters: Monitor body weight, food intake, and fasting glucose levels weekly. At termination, collect blood for analysis of plasma lipids, ALT, and AST.

    • Histopathology: Harvest liver tissue for H&E staining to assess steatosis, inflammation, and ballooning (NAFLD Activity Score). Use Sirius Red or Trichrome staining to evaluate fibrosis.

    • Gene Expression: Isolate RNA from liver tissue to analyze the expression of FXR target genes (e.g., Shp, Fgf15) and genes involved in fibrosis (Col1a1, Timp1) and inflammation (Tnf-α, Il-6) by qPCR.

    • Bile Acid Analysis: (Optional but recommended) Analyze bile acid composition in plasma and liver tissue using LC-MS/MS.

Mandatory Visualizations

FXR_Signaling_Pathway cluster_intestine Intestinal Enterocyte cluster_liver Hepatocyte Bile Acids Bile Acids FXR_I FXR Bile Acids->FXR_I Activates This compound This compound This compound->FXR_I Activates FGF15 FGF15 FXR_I->FGF15 Induces Transcription FXR_L FXR FGF15->FXR_L Activates (via FGFR4) SHP SHP FXR_L->SHP Induces Transcription CYP7A1 CYP7A1 SHP->CYP7A1 Inhibits Bile Acid Synthesis Bile Acid Synthesis CYP7A1->Bile Acid Synthesis Rate-limiting step MCAs Muricholic Acids (in mice) MCAs->FXR_L Antagonizes

Caption: FXR signaling pathway in the gut-liver axis.

Experimental_Workflow start Select Mouse Strain (e.g., C57BL/6J) diet Dietary Intervention (e.g., High-Fat Diet for 12-16 weeks) start->diet treatment Treatment Phase (this compound vs. Vehicle for 4-8 weeks) diet->treatment endpoints Endpoint Analysis treatment->endpoints metabolic Metabolic Profiling (Glucose, Lipids, ALT, AST) endpoints->metabolic histo Liver Histopathology (H&E, Sirius Red) endpoints->histo gene Gene Expression Analysis (qPCR) endpoints->gene ba Bile Acid Profiling (LC-MS/MS) endpoints->ba interpretation Data Interpretation (Consider strain-specific factors) metabolic->interpretation histo->interpretation gene->interpretation ba->interpretation

Caption: General experimental workflow for this compound efficacy studies.

Troubleshooting_Logic start Inconsistent this compound Results q1 Is the response consistently low? start->q1 q2 Is there high inter-animal variability? start->q2 cause1 Possible Cause: High Endogenous FXR Antagonists (MCAs) q1->cause1 Yes cause2 Possible Cause: Inadequate Drug Exposure (Pharmacokinetics) q1->cause2 Yes cause3 Possible Cause: Genetic Heterogeneity q2->cause3 Yes cause4 Possible Cause: Environmental Factors q2->cause4 Yes solution1 Solution: - Quantify bile acids - Change mouse strain - Cautious dose escalation cause1->solution1 solution2 Solution: - Conduct PK study - Adjust dosing regimen cause2->solution2 solution3 Solution: - Use inbred strains - Increase sample size cause3->solution3 solution4 Solution: - Standardize husbandry - Control for gut microbiota cause4->solution4

Caption: Troubleshooting logic for inconsistent this compound results.

References

Technical Support Center: Omesdafexor and Cell Culture Integrity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with Omesdafexor on how to prevent, identify, and manage cell culture contamination. While this compound itself is not a known source of contamination, the introduction of any new compound into a cell culture system requires stringent aseptic techniques to maintain the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: Can this compound itself be a source of contamination?

A1: While highly unlikely if sourced from a reputable supplier providing sterile-filtered solutions, any reagent can potentially become contaminated through improper handling. It is crucial to always employ strict aseptic techniques when preparing and using this compound solutions.

Q2: How can I ensure my this compound solution is sterile before use?

A2: If you have concerns about the sterility of your this compound solution, you can perform a sterility test. This involves incubating a small sample of the solution in a general-purpose microbiological growth medium to check for bacterial or fungal growth. For detailed steps, refer to the "Experimental Protocols" section.

Q3: What are the most common types of contaminants I might encounter in my cell culture?

A3: The most common biological contaminants in cell culture are bacteria, fungi (including molds and yeasts), mycoplasma, and viruses.[1][2][3] Chemical contaminants, such as impurities in media or reagents, can also be an issue.[1]

Q4: Can contamination with this compound in the media affect my experimental results?

A4: Yes, contamination can significantly impact your results. Microorganisms can alter the pH of the culture medium, deplete nutrients, and produce toxic byproducts, all of which can affect cell health, growth, and response to this compound.

Troubleshooting Guide

This guide will help you identify and address specific contamination issues you may encounter.

Bacterial Contamination

Q: My cell culture medium turned cloudy and yellow overnight. What could be the cause?

A: This is a classic sign of bacterial contamination. Bacteria multiply rapidly, causing turbidity and a drop in pH (indicated by the yellow color of the phenol red in the medium).

Troubleshooting Steps:

  • Visual Inspection: Under a microscope, you will likely see small, motile particles between your cells.

  • Immediate Action: For heavy contamination, it is best to discard the culture to prevent it from spreading. Disinfect the incubator and all work surfaces thoroughly.

  • For Mild Contamination (if the culture is irreplaceable): You may attempt to salvage the culture by washing the cells with sterile PBS and treating them with a high concentration of antibiotics (e.g., 10x penicillin-streptomycin) as a temporary measure. However, this is not a recommended long-term solution.

Fungal (Yeast and Mold) Contamination

Q: I see small, round, or oval particles, some of which appear to be budding, in my culture. What is this?

A: This description is consistent with yeast contamination. Initially, the medium may remain clear but will turn yellowish over time as the yeast proliferates.

Q: I've noticed fuzzy, filamentous growths in my culture flask. What should I do?

A: These are indicative of mold contamination. Mold spores are airborne and can easily enter cultures if aseptic technique is compromised.

Troubleshooting Steps:

  • Visual Inspection: Yeast will appear as individual round or oval cells, sometimes in chains. Molds will form multicellular filaments (hyphae).

  • Immediate Action: The best practice is to discard the contaminated culture immediately to prevent the spread of spores.

  • Decontamination: Thoroughly clean and disinfect the incubator, biosafety cabinet, and all equipment. Ensure HEPA filters are functioning correctly.

Mycoplasma Contamination

Q: My cells are growing slower than usual, but the medium is not cloudy. Could this be contamination?

A: Yes, this could be a sign of Mycoplasma contamination. Mycoplasma are very small bacteria that lack a cell wall and often do not cause the typical signs of bacterial contamination like turbidity. They can, however, significantly alter cell metabolism and gene expression.

Troubleshooting Steps:

  • Detection: Mycoplasma is not visible with a standard light microscope. You will need to use a specific detection method such as PCR, ELISA, or fluorescent staining.

  • Prevention: The best approach is prevention. Always use certified Mycoplasma-free cell lines and reagents. Quarantine and test all new cell lines before introducing them into the main lab.

  • Treatment: If a precious culture is contaminated, specific anti-mycoplasma agents can be used for treatment, but prevention is always the better strategy.

Data Summary

The following tables summarize the key characteristics of common cell culture contaminants.

Table 1: Common Biological Contaminants

ContaminantAppearance in CultureEffect on MediumMicroscopic Appearance
Bacteria Turbid/CloudySudden pH drop (yellow)Small (1-5 µm), motile rods or cocci
Yeast Initially clear, becomes turbidGradual pH drop (yellowish)Round or oval, budding cells (3-10 µm)
Mold Visible filamentous coloniespH increase (pinkish)Filaments (hyphae) and spores
Mycoplasma No visible changeNo significant pH changeNot visible with a standard microscope

Table 2: Action Plan for Contamination

ContaminantRecommended Immediate ActionPrevention Strategies
Bacteria Discard heavily contaminated cultures.Strict aseptic technique, use of sterile reagents.
Yeast Discard culture.Proper air filtration, regular incubator cleaning.
Mold Discard culture.Avoid wet filters, keep work surfaces clean.
Mycoplasma Isolate and test. Consider treatment if irreplaceable.Use certified cell lines, routine screening.

Experimental Protocols

Protocol 1: Sterility Testing of this compound Solution

This protocol is to verify the sterility of a prepared this compound solution.

Materials:

  • This compound solution

  • Sterile microcentrifuge tubes

  • General-purpose sterile liquid microbiological growth medium (e.g., Tryptic Soy Broth)

  • Incubator at 37°C

Procedure:

  • In a sterile biosafety cabinet, aliquot 100 µL of the this compound solution into a sterile microcentrifuge tube.

  • Add 900 µL of sterile Tryptic Soy Broth to the tube.

  • As a positive control, inoculate a separate tube of Tryptic Soy Broth with a known non-pathogenic bacterial strain.

  • As a negative control, incubate a tube of un-inoculated Tryptic Soy Broth.

  • Incubate all tubes at 37°C for 48-72 hours.

  • After incubation, visually inspect the tubes. Turbidity in the tube containing the this compound solution indicates contamination. The positive control should be turbid, and the negative control should remain clear.

Protocol 2: General Cell Culture Decontamination Procedure

This protocol outlines the steps for decontaminating a workspace after a contamination event.

Materials:

  • 70% ethanol

  • A broad-spectrum disinfectant (e.g., benzalkonium chloride solution)

  • Paper towels

  • Autoclave bags

Procedure:

  • Discard Contaminated Materials: Immediately discard all contaminated cultures and media into biohazard waste bags.

  • Surface Cleaning: Thoroughly wipe down the interior of the biosafety cabinet with 70% ethanol, followed by a broad-spectrum disinfectant. Allow the disinfectant to have the recommended contact time before wiping it off with sterile water to remove any residue.

  • Incubator Decontamination: Remove all racks and shelves from the incubator and autoclave them if possible. Wipe down the interior of the incubator with 70% ethanol and then the broad-spectrum disinfectant. Clean the water pan and replace it with fresh, sterile distilled water.

  • Equipment Sterilization: Autoclave all reusable equipment, such as pipette tip boxes and glassware.

  • Restock with Sterile Supplies: Replace all media, reagents, and other supplies that may have been exposed to the contaminant.

Visual Guides

Experimental_Workflow cluster_prep Preparation cluster_culture Cell Culture cluster_analysis Analysis A Prepare Sterile this compound Stock Solution B Perform Sterility Test on Stock Solution A->B C Culture Healthy, Uncontaminated Cells B->C If Sterile D Introduce this compound to Cell Culture C->D E Incubate and Monitor Culture D->E F Observe for Signs of Contamination E->F G Proceed with Experiment F->G No Contamination H Initiate Troubleshooting Protocol F->H Contamination Detected

Caption: Workflow for introducing this compound to cell culture.

Troubleshooting_Workflow A Contamination Suspected B Visual Inspection (Microscope) A->B C Turbidity or pH Change? A->C D Bacterial/Fungal Contamination B->D Particles/Filaments Seen E No Visible Change B->E No Visible Particles C->D Yes C->E No I Discard & Decontaminate D->I F Mycoplasma Test (PCR/ELISA) E->F G Mycoplasma Positive F->G Positive Result H Mycoplasma Negative F->H Negative Result J Consider Treatment or Discard G->J K Investigate Other Causes (e.g., Chemical) H->K

Caption: Troubleshooting workflow for cell culture contamination.

Contaminant_Detection cluster_bio Biological cluster_chem Chemical cluster_detect Detection Methods Contaminants Types of Contaminants Bacteria Bacteria Contaminants->Bacteria Fungi Fungi Contaminants->Fungi Mycoplasma Mycoplasma Contaminants->Mycoplasma Viruses Viruses Contaminants->Viruses Endotoxins Endotoxins Contaminants->Endotoxins Impurities Impurities Contaminants->Impurities Microscopy Microscopy Bacteria->Microscopy pH_Test pH_Test Bacteria->pH_Test Fungi->Microscopy Fungi->pH_Test PCR_ELISA PCR_ELISA Mycoplasma->PCR_ELISA Viruses->PCR_ELISA Visual_Inspection Visual_Inspection Endotoxins->Visual_Inspection Indirectly (Cell Health) Impurities->Visual_Inspection Indirectly (Cell Health)

Caption: Relationship between contaminants and detection methods.

References

Validation & Comparative

A Preclinical Comparison of Omesdafexor and Obeticholic Acid in NASH Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of non-alcoholic steatohepatitis (NASH) therapeutics, the farnesoid X receptor (FXR) has emerged as a pivotal target. This guide provides an objective comparison of two FXR agonists, omesdafexor (formerly MET642) and obeticholic acid (OCA), based on available preclinical data. Due to a significant disparity in publicly accessible preclinical findings, this comparison will highlight the extensive data for obeticholic acid alongside the limited information available for this compound.

At a Glance: this compound vs. Obeticholic Acid

FeatureThis compound (MET642)Obeticholic Acid (OCA)
Drug Class Non-Bile Acid, FXR AgonistSemi-synthetic Bile Acid Analog, FXR Agonist
Mechanism Activates the farnesoid X receptor (FXR).Activates the farnesoid X receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism.
Public Preclinical Data Publicly available quantitative preclinical data in NASH models is limited. Company press releases have stated "comparable FXR target engagement and pharmacology" to another in-house compound, MET409, in preclinical studies, as well as "increased potency and differentiated pharmaceutical properties".[1][2]Extensive preclinical data available in multiple NASH models demonstrating effects on steatosis, inflammation, and fibrosis.

Mechanism of Action: Targeting the Farnesoid X Receptor (FXR)

Both this compound and obeticholic acid are agonists of the farnesoid X receptor, a nuclear receptor highly expressed in the liver and intestine. Activation of FXR plays a crucial role in regulating bile acid synthesis and transport, lipid and glucose metabolism, and inflammatory and fibrotic pathways. By activating FXR, these agonists aim to reduce liver fat, inflammation, and fibrosis, which are the hallmarks of NASH.

FXR_Signaling_Pathway cluster_0 FXR-RXR Heterodimer Formation FXR_Agonist FXR Agonist (this compound or Obeticholic Acid) FXR FXR FXR_Agonist->FXR activates FXRE FXR Response Element (FXRE) in Target Gene Promoters FXR->FXRE RXR RXR RXR->FXRE Gene_Expression Modulation of Target Gene Expression FXRE->Gene_Expression Bile_Acid_Synthesis ↓ Bile Acid Synthesis (e.g., CYP7A1) Gene_Expression->Bile_Acid_Synthesis Bile_Acid_Transport ↑ Bile Acid Transport (e.g., BSEP) Gene_Expression->Bile_Acid_Transport Lipid_Metabolism ↓ Lipogenesis ↑ Fatty Acid Oxidation Gene_Expression->Lipid_Metabolism Inflammation ↓ Pro-inflammatory Cytokines Gene_Expression->Inflammation Fibrosis ↓ Fibrogenesis Gene_Expression->Fibrosis

Caption: FXR Signaling Pathway Activation.

Preclinical Efficacy of Obeticholic Acid in NASH Models

Obeticholic acid has been extensively evaluated in a variety of preclinical models of NASH, demonstrating beneficial effects on the key histological features of the disease.

Quantitative Data from Preclinical Studies of Obeticholic Acid
ModelKey FindingsReference
Ldlr-/-.Leiden Mice (High-Fat Diet) Treatment with 10 mg/kg OCA for 10 weeks reduced the progression of liver fibrosis compared to the high-fat diet control group.[3][4] OCA also attenuated cellular inflammation in the liver.[5]
Diet-Induced Obese (DIO) + CCl4 Mice OCA treatment significantly reduced NAFLD Activity Score (NAS), steatosis score, and liver inflammation score.
MS-NASH Mice (Western Diet + CCl4) OCA (30 mg/kg) significantly lowered liver triglycerides, steatosis, and fibrosis.
DIO-NASH and ob/ob-NASH Mice In both models, 30 mg/kg OCA for eight weeks reduced histopathological scores of hepatic steatosis and inflammation.

Preclinical Profile of this compound

As of late 2025, there is a notable absence of published, peer-reviewed preclinical data detailing the efficacy of this compound in established animal models of NASH. Information regarding its preclinical performance is primarily derived from company press releases related to its clinical development program.

According to these announcements, this compound, which originates from the same chemical scaffold as another of the company's FXR agonists (MET409), demonstrated "comparable FXR target engagement and pharmacology in preclinical studies". The company has also highlighted that this compound possesses "increased potency and differentiated pharmaceutical properties" relative to MET409. However, the specific preclinical models used, the dosing regimens, and the quantitative impact on NASH-related endpoints such as steatosis, inflammation, and fibrosis have not been publicly disclosed.

Experimental Protocols for Key Preclinical NASH Models

The interpretation of preclinical data is critically dependent on the experimental design. Below are outlines of common NASH models used to evaluate FXR agonists like obeticholic acid.

Ldlr-/-.Leiden Mouse Model
  • Animal Model: Ldlr-/-.Leiden mice, which have a genetic predisposition to dyslipidemia.

  • Diet: A high-fat diet (e.g., 45 kcal% fat) is used to induce obesity, insulin resistance, and the histological features of NASH.

  • Disease Induction: Mice are typically fed the high-fat diet for an extended period (e.g., 24 weeks) to establish NASH and fibrosis.

  • Treatment: The therapeutic compound is administered, often as a diet admix, for a defined period (e.g., 10 weeks) to assess its impact on disease progression.

  • Endpoints: Key assessments include liver histology for NAFLD Activity Score (NAS) and fibrosis staging, as well as biochemical analysis of plasma lipids, glucose, and liver enzymes.

Diet-Induced Obesity (DIO) with CCl4 Model
  • Animal Model: Wild-type mice (e.g., C57BL/6J) are often used.

  • Diet and Toxin: A high-fat diet is administered to induce obesity and steatosis. This is combined with low-dose injections of carbon tetrachloride (CCl4), a hepatotoxin, to accelerate the development of liver fibrosis.

  • Disease Induction: The combination of a high-fat diet and CCl4 administration over several weeks induces a NASH phenotype with significant fibrosis.

  • Treatment: The test compound is typically administered orally during the disease induction phase.

  • Endpoints: Histological analysis of the liver (H&E and Sirius Red staining) to determine scores for steatosis, inflammation, ballooning, and fibrosis is the primary outcome. Serum markers of liver injury (ALT, AST) are also measured.

Preclinical_NASH_Workflow Model_Selection 1. Animal Model Selection (e.g., Ldlr-/-, DIO) Diet_Induction 2. NASH Induction (e.g., High-Fat Diet +/- Toxin) Model_Selection->Diet_Induction Treatment_Phase 3. Therapeutic Intervention (Vehicle vs. Drug) Diet_Induction->Treatment_Phase Endpoint_Analysis 4. Endpoint Analysis Treatment_Phase->Endpoint_Analysis Histology Liver Histology (NAS, Fibrosis Stage) Endpoint_Analysis->Histology Biochemistry Biochemistry (ALT, AST, Lipids) Endpoint_Analysis->Biochemistry Gene_Expression Gene Expression (e.g., qPCR, RNA-seq) Endpoint_Analysis->Gene_Expression Comparative_Logic This compound This compound Preclinical Evidence Omes_Data Limited Public Data (Qualitative Statements) This compound->Omes_Data OCA Obeticholic Acid Preclinical Evidence OCA_Data Extensive Public Data (Quantitative Results in Multiple Models) OCA->OCA_Data Direct_Comparison Direct Preclinical Comparison Omes_Data->Direct_Comparison Insufficient Data OCA_Data->Direct_Comparison Conclusion Conclusion: OCA has robust preclinical validation. This compound's preclinical profile is not yet publicly detailed. Direct comparison is currently not feasible. Direct_Comparison->Conclusion

References

Head-to-Head Comparison: Omesdafexor and Cilofexor in Focus

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of two non-steroidal farnesoid X receptor (FXR) agonists: Omesdafexor (formerly MET409/MET642) and Cilofexor (formerly GS-9674). This analysis synthesizes available preclinical and clinical data to illuminate the therapeutic profiles of these agents in the context of liver and gastrointestinal diseases.

Mechanism of Action: Targeting the Farnesoid X Receptor

Both this compound and Cilofexor are synthetic, non-steroidal agonists of the farnesoid X receptor, a nuclear receptor predominantly expressed in the liver and intestines. FXR is a master regulator of bile acid, lipid, and glucose metabolism. Its activation initiates a signaling cascade that confers protection against liver injury, inflammation, and fibrosis. By targeting FXR, both drugs aim to modulate these pathways to treat complex diseases like non-alcoholic steatohepatitis (NASH) and inflammatory bowel disease (IBD).

cluster_FXR_Activation FXR Agonist Action cluster_Downstream_Effects Downstream Metabolic and Anti-inflammatory Effects FXR_Agonist This compound or Cilofexor FXR Farnesoid X Receptor (FXR) FXR_Agonist->FXR Binds and Activates RXR Retinoid X Receptor (RXR) FXR->RXR Forms heterodimer FXRE FXR Response Element (on target genes) RXR->FXRE Binds to DNA Bile_Acid_Synthesis ↓ Bile Acid Synthesis (via SHP-mediated CYP7A1 repression) FXRE->Bile_Acid_Synthesis Gluconeogenesis ↓ Gluconeogenesis FXRE->Gluconeogenesis Lipogenesis ↓ Lipogenesis FXRE->Lipogenesis Inflammation ↓ Pro-inflammatory Cytokines FXRE->Inflammation Fibrosis ↓ Hepatic Stellate Cell Activation ↓ Collagen Deposition FXRE->Fibrosis

Caption: Simplified signaling pathway of FXR agonists.

Preclinical Data Summary

This compound (as FXR314) in Ulcerative Colitis

In a preclinical adoptive T-cell transfer model of ulcerative colitis, this compound (referred to as FXR314) demonstrated a dose-dependent improvement in key indicators of the disease[1]. This suggests a potential therapeutic role for this compound in IBD by modulating inflammatory pathways.

Cilofexor in Non-Alcoholic Steatohepatitis (NASH)

Preclinical studies in a rat model of NASH have shown that Cilofexor exerts potent anti-fibrotic and anti-inflammatory effects[2][3].

Parameter10 mg/kg Cilofexor30 mg/kg CilofexorReference
Reduction in Liver Fibrosis Area (Picro-Sirius Red staining) -41%-69%[2][3]
Reduction in Hepatic Hydroxyproline Content Not Reported-41%
Reduction in col1a1 Expression Not Reported-37%
Reduction in pdgfr-β Expression Not Reported-36%
Reduction in Desmin Area (HSC activation marker) Not Reported-42%
Change in Portal Pressure Not ReportedSignificant Decrease (11.9 ± 2.1 vs. 8.9 ± 2.2 mmHg; p = 0.020)

Clinical Data Comparison

Non-Alcoholic Steatohepatitis (NASH)

Both this compound and Cilofexor have been evaluated in Phase 2 clinical trials for the treatment of NASH.

This compound (MET409 and MET642) Phase 2a Trials

Metacrine, Inc. conducted Phase 2a trials for two of its FXR agonists, MET409 and MET642.

  • MET409 (NCT04702490): This 12-week study in patients with NASH showed significant reductions in liver fat content.

  • MET642 (NCT04773964): A 16-week interim analysis of this trial also demonstrated reductions in liver fat.

ParameterMET409 (50 mg)MET409 (80 mg)MET642 (3 mg)MET642 (6 mg)PlaceboReference
Mean Relative Reduction in Liver Fat Content (MRI-PDFF) -38%-55%-26.9%-9.3%-6% to -7.5%
Patients with ≥30% Relative LFC Reduction 75%93%47%35%11% to 12%
Patients with Normalized LFC (≤5%) 31%29%Not ReportedNot Reported0%
Mean Change in LDL-Cholesterol +6.8%+23.7%+5%+19%-1.5% to -10%
Incidence of Pruritus (mild to moderate) 16%40%One patientOne patientNot Reported

Cilofexor (GS-9674) Phase 2 Trial (NCT02854605)

This 24-week study in 140 patients with non-cirrhotic NASH demonstrated significant improvements in hepatic steatosis and liver biochemistry.

ParameterCilofexor (30 mg)Cilofexor (100 mg)PlaceboReference
Median Relative Change in Liver Fat Content (MRI-PDFF) -1.8%-22.7%+1.9%
Patients with ≥30% Relative LFC Reduction 14%39%13%
Change in Serum Gamma-Glutamyltransferase (GGT) Significant DecreaseSignificant DecreaseNo Significant Change
Change in Serum C4 Significant DecreaseSignificant DecreaseNo Significant Change
Change in Primary Bile Acids Significant DecreaseSignificant DecreaseNo Significant Change
Incidence of Moderate to Severe Pruritus 4%14%4%
Primary Sclerosing Cholangitis (PSC)

Cilofexor has also been investigated for the treatment of PSC.

Cilofexor Phase 2 Trial (NCT02943460)

In a 12-week study of patients with PSC without cirrhosis, Cilofexor led to significant improvements in markers of cholestasis and liver injury.

ParameterCilofexor (30 mg)Cilofexor (100 mg)PlaceboReference
Median Reduction in Serum Alkaline Phosphatase (ALP) -6.1%-21%+3.4%
Median Reduction in Gamma-Glutamyl Transferase (GGT) Not Reported-30%Not Reported
Median Reduction in Alanine Aminotransferase (ALT) Not Reported-49%Not Reported
Median Reduction in Aspartate Aminotransferase (AST) Not Reported-42%Not Reported
Incidence of Grade 2 or 3 Pruritus 20%14%40%

Experimental Protocols

This compound (MET409) Phase 2a Trial in NASH (NCT04702490)
  • Study Design: A 12-week, randomized, placebo-controlled, multi-center trial.

  • Participants: Patients with NASH.

  • Interventions: Patients were randomized to receive MET409 (50 mg or 80 mg) or placebo once daily.

  • Primary Outcome Measures: Safety and tolerability.

  • Secondary Outcome Measures: Change in liver fat content as measured by MRI-PDFF, changes in liver enzymes, and lipid profiles.

cluster_Arms Treatment Arms Screening Patient Screening (NASH Diagnosis) Randomization Randomization Screening->Randomization MET409_50mg MET409 (50 mg/day) Randomization->MET409_50mg MET409_80mg MET409 (80 mg/day) Randomization->MET409_80mg Placebo Placebo Randomization->Placebo Treatment_Period 12-Week Treatment Period Endpoint_Analysis Endpoint Analysis (MRI-PDFF, Liver Enzymes, Lipids) Treatment_Period->Endpoint_Analysis MET409_50mg->Treatment_Period MET409_80mg->Treatment_Period Placebo->Treatment_Period

Caption: Experimental workflow for the this compound (MET409) Phase 2a trial.
Cilofexor Phase 2 Trial in NASH (NCT02854605)

  • Study Design: A 24-week, double-blind, placebo-controlled, phase 2 trial.

  • Participants: 140 patients with non-cirrhotic NASH, diagnosed by MRI-PDFF ≥8% and liver stiffness ≥2.5 kPa by magnetic resonance elastography (MRE) or historical liver biopsy.

  • Interventions: Patients were randomized to receive Cilofexor (30 mg or 100 mg) or placebo orally once daily.

  • Primary Outcome Measures: Safety and tolerability.

  • Secondary Outcome Measures: Changes in MRI-PDFF, liver stiffness by MRE and transient elastography, and serum markers of fibrosis.

cluster_Arms Treatment Arms Screening Patient Screening (Non-cirrhotic NASH, MRI-PDFF ≥8%, MRE ≥2.5 kPa) Randomization Randomization (N=140) Screening->Randomization Cilofexor_30mg Cilofexor (30 mg/day) (n=56) Randomization->Cilofexor_30mg Cilofexor_100mg Cilofexor (100 mg/day) (n=56) Randomization->Cilofexor_100mg Placebo Placebo (n=28) Randomization->Placebo Treatment_Period 24-Week Treatment Period Endpoint_Analysis Endpoint Analysis (MRI-PDFF, MRE, Fibrosis Markers) Treatment_Period->Endpoint_Analysis Cilofexor_30mg->Treatment_Period Cilofexor_100mg->Treatment_Period Placebo->Treatment_Period

Caption: Experimental workflow for the Cilofexor Phase 2 trial in NASH.

Summary and Future Directions

Both this compound and Cilofexor have demonstrated promising activity as FXR agonists in clinical trials for NASH, primarily through reductions in liver fat content and improvements in liver biochemistry. This compound's development also extends to IBD, indicating a broader potential therapeutic application.

A key differentiating factor appears to be the side effect profile, particularly the incidence of pruritus and effects on LDL-cholesterol. The data from the MET409 trial suggests that structural optimization of FXR agonists may lead to an improved risk-benefit profile.

Direct head-to-head comparative trials are necessary to definitively establish the relative efficacy and safety of this compound and Cilofexor. Future research will also likely focus on the long-term impact of these agents on histological endpoints, such as fibrosis regression, and their potential role in combination therapies for complex liver and gastrointestinal diseases. The anticipated results from this compound's Phase 2a trial in ulcerative colitis in 2026 will be crucial in defining its therapeutic landscape.

References

A Comparative Guide to Omesdafexor and Tropifexor in Preclinical Models of Liver Fibrosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Farnesoid X Receptor (FXR) Agonists in Liver Fibrosis

Liver fibrosis, the excessive accumulation of extracellular matrix proteins, is a common pathological outcome of chronic liver diseases, including non-alcoholic steatohepatitis (NASH). The farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine, has emerged as a key regulator of bile acid, lipid, and glucose metabolism, as well as inflammatory and fibrotic processes.[1] Activation of FXR has demonstrated therapeutic potential in preclinical and clinical settings, leading to the development of several FXR agonists. This guide provides a comparative overview of two such non-bile acid FXR agonists, omesdafexor and tropifexor, based on available preclinical and clinical data in models of liver fibrosis.

Mechanism of Action: Targeting the FXR Signaling Pathway

Both this compound and tropifexor are potent, non-bile acid agonists of FXR. Their therapeutic effects in liver fibrosis are primarily mediated through the activation of the FXR signaling cascade. Upon activation, FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to specific response elements in the promoter regions of target genes. This leads to the regulation of genes involved in multiple pathways that collectively contribute to the amelioration of liver fibrosis.

Key anti-fibrotic mechanisms of FXR agonists include:

  • Inhibition of Hepatic Stellate Cell (HSC) Activation: HSCs are the primary cell type responsible for collagen deposition in the liver. FXR activation can suppress HSC activation and proliferation.

  • Regulation of Bile Acid Homeostasis: FXR activation induces the expression of the small heterodimer partner (SHP), which in turn inhibits the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[2] In the intestine, FXR activation stimulates the release of fibroblast growth factor 15/19 (FGF15/19), which also potently suppresses CYP7A1 expression in the liver.[2][3]

  • Anti-inflammatory Effects: FXR activation can antagonize the pro-inflammatory NF-κB signaling pathway, reducing the expression of inflammatory cytokines.[4]

Comparative Preclinical and Clinical Data

A direct head-to-head preclinical comparison of this compound and tropifexor in the same liver fibrosis model is not publicly available. Therefore, this section presents a summary of the existing data for each compound from various preclinical and clinical studies.

Quantitative Data Summary
DrugModelKey FindingsReference
Tropifexor STAM Mouse Model of NASH- Dose-dependent reversal of established liver fibrosis (significant at 0.1 mg/kg).- Significant reduction in NAFLD Activity Score (NAS).- Reduction in hepatic triglycerides.
AMLN Mouse Model of NASH- Markedly reduced steatohepatitis, fibrosis, and profibrogenic gene expression (e.g., Col1a1, Timp1).- Superior efficacy at <1 mg/kg compared to 25 mg/kg of obeticholic acid.
Phase IIb FLIGHT-FXR (NASH patients)- Significant dose-dependent reductions in hepatic fat fraction and alanine aminotransferase (ALT) at 12 weeks.
This compound (MET642) Phase 1 Clinical Trial (Healthy Volunteers)- Robust FXR target engagement, with up to ~95% decrease in C4 (a biomarker of bile acid synthesis) AUC relative to placebo.
Phase 2a Clinical Trial (NASH patients)- At 3 mg, statistically significant mean relative reduction in liver fat content of 26.9% compared to 7.5% in the placebo group.- 47% of patients in the 3 mg cohort achieved >30% liver fat reduction.

Experimental Protocols

Tropifexor in the STAM Mouse Model of NASH
  • Animal Model: Male C57BL/6J mice were injected with streptozotocin at 2 days of age to induce insulin deficiency. From 4 to 12 weeks of age, mice were fed a high-fat diet (HFD-32).

  • Treatment: From weeks 9 to 12, established NASH mice received daily oral doses of tropifexor (0.03, 0.1, or 0.3 mg/kg), obeticholic acid (25 mg/kg), or vehicle.

  • Endpoints: Histological analysis of liver sections for NAFLD Activity Score (NAS) and fibrosis (Sirius Red staining), measurement of hepatic triglycerides, and gene expression analysis of fibrotic markers.

Tropifexor in the Amylin Liver NASH (AMLN) Mouse Model
  • Animal Model: An insulin-resistant obese mouse model of NASH.

  • Treatment: Mice with established NASH were treated with tropifexor, obeticholic acid, or vehicle.

  • Endpoints: Histological assessment of steatohepatitis and fibrosis, and transcriptome analysis of liver tissue to evaluate changes in gene expression related to oxidative stress, fibrogenesis, and inflammation.

Signaling Pathways and Experimental Workflows

FXR Agonist Signaling Pathway in Liver Fibrosis

FXR_Signaling_Pathway This compound This compound FXR FXR This compound->FXR activates Tropifexor Tropifexor Tropifexor->FXR activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR SHP SHP (Small Heterodimer Partner) FXR_RXR->SHP upregulates FGF15_19 FGF15/19 (Intestine) FXR_RXR->FGF15_19 upregulates HSC_Activation Hepatic Stellate Cell Activation & Proliferation FXR_RXR->HSC_Activation inhibits NF_kB NF-κB Pathway (Inflammation) FXR_RXR->NF_kB inhibits CYP7A1 CYP7A1 (Bile Acid Synthesis) SHP->CYP7A1 inhibits FGF15_19->CYP7A1 inhibits Collagen_Deposition Collagen Deposition (Fibrosis) HSC_Activation->Collagen_Deposition

Caption: FXR agonist activation of the FXR-RXR heterodimer.

This diagram illustrates the central role of the FXR-RXR heterodimer in mediating the anti-fibrotic effects of this compound and tropifexor.

Experimental Workflow for Preclinical Evaluation of Anti-Fibrotic Agents

Preclinical_Workflow Model_Induction Induction of Liver Fibrosis (e.g., STAM, AMLN, CCl4, BDL) Treatment Treatment with FXR Agonist (this compound or Tropifexor) Model_Induction->Treatment Sample_Collection Sample Collection (Liver Tissue, Blood) Treatment->Sample_Collection Histopathology Histopathological Analysis (Sirius Red, α-SMA) Sample_Collection->Histopathology Biochemical Biochemical Assays (ALT, AST, Triglycerides) Sample_Collection->Biochemical Gene_Expression Gene Expression Analysis (qPCR, RNA-seq) Sample_Collection->Gene_Expression Data_Analysis Data Analysis and Comparison Histopathology->Data_Analysis Biochemical->Data_Analysis Gene_Expression->Data_Analysis

Caption: A generalized workflow for preclinical testing.

This flowchart outlines the key steps involved in the preclinical evaluation of anti-fibrotic compounds like this compound and tropifexor in animal models of liver fibrosis.

Discussion and Future Perspectives

Both this compound and tropifexor have demonstrated promise as FXR agonists for the treatment of liver fibrosis. Preclinical data for tropifexor in NASH models is robust, showing significant anti-fibrotic, anti-inflammatory, and anti-steatotic effects. While direct comparative preclinical data for this compound is limited in the public domain, its potent FXR activation and positive early clinical results in reducing liver fat suggest a similar therapeutic potential.

The lack of head-to-head studies makes a definitive comparison of their efficacy challenging. Future research, including direct comparative preclinical studies in standardized models of liver fibrosis and the outcomes of ongoing and future clinical trials, will be crucial to fully elucidate the comparative efficacy and safety profiles of these two promising FXR agonists. The development of these and other FXR agonists represents a significant advancement in the quest for effective therapies for liver fibrosis and NASH.

References

A Comparative Guide to the In Vitro Potency of Omesdafexor and Other Farnesoid X Receptor (FXR) Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The farnesoid X receptor (FXR), a nuclear receptor primarily expressed in the liver and intestine, has emerged as a critical regulator of bile acid, lipid, and glucose homeostasis. Its role in modulating inflammatory and fibrotic pathways has made it a promising therapeutic target for a range of metabolic and cholestatic liver diseases. This guide provides an objective comparison of the in vitro potency of Omesdafexor (MET642), a novel FXR agonist, with other prominent FXR agonists in clinical development: Obeticholic acid (OCA), Tropifexor (LJN452), and Cilofexor (GS-9674). The comparative potency is supported by experimental data from various in vitro assays.

Quantitative Comparison of In Vitro Potency

The in vitro potency of FXR agonists is typically determined by their half-maximal effective concentration (EC50), which represents the concentration of a compound required to elicit 50% of its maximal effect in a given assay. Lower EC50 values are indicative of higher potency. The following table summarizes the reported EC50 values for this compound and its comparators from various in vitro assays. It is important to note that direct comparison of absolute EC50 values across different studies and assay formats should be done with caution due to variations in experimental conditions.

FXR AgonistAssay TypeEC50 (nM)Reference(s)
This compound (MET642) Information on the specific in vitro EC50 value is not publicly available. It is described as a potent oral FXR agonist.Not Available[1][2]
Obeticholic Acid (OCA) Cell-free assay~100[3]
Transactivation assay in HepG2 cells300-600[3]
~150[4]
Tropifexor (LJN452) HTRF Assay0.2
SRC1 Coactivator Interaction Assay0.20
BSEP Transcriptional Activity Assay0.26
Cilofexor (GS-9674) FXR Agonist Assay43

Signaling Pathway and Experimental Workflows

To provide a deeper understanding of the mechanism of action and the methods used to determine in vitro potency, the following diagrams illustrate the FXR signaling pathway and a typical experimental workflow for a reporter gene assay.

FXR_Signaling_Pathway cluster_nucleus Nucleus FXR_Agonist FXR Agonist FXR FXR FXR_Agonist->FXR Binds and Activates RXR RXR FXR->RXR Forms Heterodimer FXRE FXR Response Element (FXRE) in Target Gene Promoters RXR->FXRE Binds to Transcription Transcription of Target Genes FXRE->Transcription Biological_Effects Biological Effects (e.g., ↓ Bile Acid Synthesis, ↑ Bile Acid Transport) Transcription->Biological_Effects

FXR Signaling Pathway

Reporter_Gene_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection & Analysis Cell_Culture 1. Culture mammalian cells (e.g., HEK293T, HepG2) Transfection 2. Co-transfect cells with: - FXR expression vector - Reporter vector (FXRE-luciferase) Cell_Culture->Transfection Seeding 3. Seed transfected cells into a multi-well plate Transfection->Seeding Compound_Addition 4. Add varying concentrations of FXR agonists (e.g., this compound) Seeding->Compound_Addition Incubation 5. Incubate for 16-24 hours Compound_Addition->Incubation Cell_Lysis 6. Lyse cells Incubation->Cell_Lysis Luminometry 7. Measure luciferase activity (luminescence) Cell_Lysis->Luminometry Data_Analysis 8. Plot dose-response curve and calculate EC50 Luminometry->Data_Analysis

Reporter Gene Assay Workflow

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings. Below are generalized protocols for a cell-based reporter gene assay and a TR-FRET assay, which are commonly used to assess the in vitro potency of FXR agonists.

FXR Reporter Gene Assay

This assay measures the ability of a compound to activate FXR, leading to the transcription of a reporter gene (e.g., luciferase) under the control of an FXR response element (FXRE).

a. Materials:

  • Cell Line: Human embryonic kidney (HEK293T) or human hepatoma (HepG2) cells.

  • Plasmids:

    • An expression vector containing the full-length human FXR cDNA.

    • A reporter vector containing multiple copies of an FXRE upstream of a luciferase gene.

    • A control vector expressing Renilla luciferase for normalization of transfection efficiency.

  • Reagents:

    • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

    • Transfection reagent (e.g., FuGENE 6).

    • Luciferase assay system (e.g., Dual-Glo® Luciferase Assay System).

    • Test compounds (FXR agonists) dissolved in a suitable solvent (e.g., DMSO).

b. Procedure:

  • Cell Culture and Transfection:

    • HEK293T or HepG2 cells are cultured in complete medium to 70-80% confluency.

    • Cells are co-transfected with the FXR expression plasmid, the FXRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Cell Seeding and Treatment:

    • After 24 hours of transfection, cells are harvested and seeded into 96-well plates.

    • Cells are then treated with serial dilutions of the test compounds (e.g., this compound, OCA) or a vehicle control (e.g., DMSO).

  • Incubation:

    • The plates are incubated for 16-24 hours at 37°C in a humidified incubator with 5% CO2.

  • Luciferase Assay:

    • Following incubation, the firefly and Renilla luciferase activities are measured using a luminometer according to the manufacturer's instructions for the luciferase assay system.

  • Data Analysis:

    • The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.

    • The fold induction of luciferase activity is calculated relative to the vehicle control.

    • The EC50 values are determined by plotting the fold induction against the log of the compound concentration and fitting the data to a four-parameter logistic equation.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biochemical assay measures the direct interaction between the FXR ligand-binding domain (LBD) and a coactivator peptide in the presence of an agonist.

a. Materials:

  • Proteins:

    • GST-tagged human FXR-LBD.

    • Biotinylated steroid receptor coactivator-1 (SRC-1) peptide.

  • Reagents:

    • Assay buffer.

    • Terbium (Tb)-labeled anti-GST antibody (donor fluorophore).

    • Dye-labeled acceptor (e.g., streptavidin-conjugated fluorophore).

    • Test compounds (FXR agonists) dissolved in DMSO.

    • Positive control (e.g., Chenodeoxycholic acid - CDCA).

b. Procedure:

  • Reagent Preparation:

    • Prepare a 10X solution of the test compounds in DMSO and then dilute to the final concentration in assay buffer.

  • Assay Plate Setup:

    • In a 384-well plate, add the test compounds, a negative control (DMSO), and a positive control (CDCA).

  • Addition of Assay Components:

    • Add a mixture of GST-FXR-LBD and biotinylated SRC-1 peptide to each well.

    • Incubate for a specified period (e.g., 1 hour) at room temperature.

    • Add a mixture of Tb-labeled anti-GST antibody and the dye-labeled acceptor to each well.

  • Incubation:

    • Incubate the plate for 2-4 hours at room temperature, protected from light.

  • Signal Detection:

    • Read the TR-FRET signal on a compatible microplate reader, measuring the emission at two wavelengths (donor and acceptor).

  • Data Analysis:

    • The TR-FRET ratio is calculated (acceptor emission / donor emission).

    • The EC50 values are determined by plotting the TR-FRET ratio against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

This guide provides a comparative overview of the in vitro potency of this compound and other key FXR agonists. While a specific EC50 value for this compound is not yet publicly available, the provided data for Obeticholic acid, Tropifexor, and Cilofexor highlight the range of potencies observed among different chemical scaffolds targeting the farnesoid X receptor. Tropifexor stands out with its sub-nanomolar potency in various assays. The detailed experimental protocols for reporter gene and TR-FRET assays offer a foundational understanding for researchers aiming to evaluate and compare the in vitro activity of novel FXR agonists. As more data on this compound becomes available, a more direct and comprehensive comparison will be possible.

References

Omesdafexor and Anti-TNF Therapies in IBD Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of therapeutic development for Inflammatory Bowel Disease (IBD), novel mechanisms of action are continuously being explored to address the unmet needs of patients who do not respond to or lose response to existing treatments. This guide provides a comparative overview of Omesdafexor, a Farnesoid X Receptor (FXR) agonist, and established anti-Tumor Necrosis Factor (TNF) therapies in the context of preclinical IBD models.

Mechanism of Action: A Tale of Two Pathways

Anti-TNF therapies, the cornerstone of biologic treatment for IBD for many years, function by directly neutralizing the pro-inflammatory cytokine TNF-α. This blockade disrupts a key signaling cascade that drives intestinal inflammation, leading to the induction of apoptosis in T-cells and promoting mucosal healing. Several anti-TNF agents are available, including infliximab and adalimumab.[1][2][3]

In contrast, this compound (also known as MET642) represents a newer therapeutic strategy targeting the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the gut. Activation of FXR by this compound has been shown to improve colitis in preclinical models by enhancing intestinal antimicrobial and barrier functions, as well as by directly inhibiting inflammation. This mechanism offers a distinct approach to IBD treatment by focusing on the restoration of gut homeostasis.

Preclinical Efficacy: A Look at the Data

While direct head-to-head studies comparing this compound and anti-TNF therapies in the same preclinical IBD model are not yet widely available in published literature, data from separate studies provide insights into their respective efficacies.

This compound in Adoptive T-Cell Transfer Model of Colitis:

Treatment GroupDosageKey FindingsReference
This compound0.1, 0.3, 1 mg/kg (oral, daily)Improved colitis, promoted intestinal antimicrobial and barrier function, inhibited inflammation.
This compound + Tofacitinib0.03, 0.3 mg/kg (oral, daily)Synergistically improved colitis.

Anti-TNF Therapies in Various IBD Models:

Quantitative data for anti-TNF therapies in preclinical models is extensive and varies depending on the specific agent, model, and endpoint measured. Generally, studies have demonstrated significant reductions in disease activity index (DAI), histological scores, and pro-inflammatory cytokine levels. For instance, in DSS-induced colitis models, anti-TNF antibodies have been shown to significantly ameliorate weight loss, reduce colon shortening, and decrease mucosal ulceration.

Signaling Pathways

The signaling pathways targeted by this compound and anti-TNF therapies are fundamentally different, offering distinct points of intervention in the inflammatory cascade of IBD.

G cluster_0 Anti-TNF Therapy Pathway TNF-α TNF-α TNF Receptor TNF Receptor TNF-α->TNF Receptor Activates Inflammatory Cascade Inflammatory Cascade TNF Receptor->Inflammatory Cascade Initiates Intestinal Inflammation Intestinal Inflammation Inflammatory Cascade->Intestinal Inflammation Anti-TNF Antibody Anti-TNF Therapy Anti-TNF Antibody->TNF-α Binds & Neutralizes

Fig. 1: Anti-TNF Therapy Signaling Pathway.

G cluster_1 This compound (FXR Agonist) Pathway This compound This compound FXR Farnesoid X Receptor (FXR) This compound->FXR Activates Gene Transcription Gene Transcription FXR->Gene Transcription Regulates Intestinal Homeostasis Intestinal Homeostasis Gene Transcription->Intestinal Homeostasis Promotes (Barrier function, Antimicrobial defense) Inflammation Inflammation Gene Transcription->Inflammation Inhibits

Fig. 2: this compound (FXR Agonist) Signaling Pathway.

Experimental Protocols

The evaluation of novel IBD therapies relies on well-established preclinical models that mimic key aspects of human disease.

Dextran Sulfate Sodium (DSS)-Induced Colitis

This is a widely used model of acute and chronic colitis.

Protocol for Acute Colitis in Mice:

  • Animal Model: C57BL/6 mice are commonly used.

  • Induction: Administer 2-5% (w/v) DSS in the drinking water for 5-7 consecutive days.

  • Parameters Monitored:

    • Daily: Body weight, stool consistency, and presence of blood in the stool (Disease Activity Index - DAI).

    • Endpoint: Colon length and weight, histological analysis of the colon for inflammation and tissue damage, myeloperoxidase (MPO) activity assay to quantify neutrophil infiltration, and cytokine profiling (e.g., TNF-α, IL-6) from colon tissue homogenates.

G Start Start Acclimatization Acclimatization Start->Acclimatization Baseline Measurements Baseline Measurements Acclimatization->Baseline Measurements DSS Administration (5-7 days) DSS Administration (5-7 days) Baseline Measurements->DSS Administration (5-7 days) Daily Monitoring (DAI) Daily Monitoring (DAI) DSS Administration (5-7 days)->Daily Monitoring (DAI) Therapeutic Intervention Therapeutic Intervention Daily Monitoring (DAI)->Therapeutic Intervention Endpoint Analysis Endpoint Analysis Therapeutic Intervention->Endpoint Analysis Data Analysis Data Analysis Endpoint Analysis->Data Analysis

Fig. 3: Experimental Workflow for DSS-Induced Colitis.
2,4,6-Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis

This model is considered to be a Th1-mediated model of colitis, sharing some features with Crohn's disease.

Protocol for Colitis in Rats:

  • Animal Model: Wistar or Sprague-Dawley rats are often used.

  • Sensitization (optional): A pre-sensitization step with TNBS on the skin can be performed.

  • Induction: A single intra-rectal administration of TNBS dissolved in ethanol. The ethanol is crucial for breaking the mucosal barrier.

  • Parameters Monitored:

    • Daily: Body weight, stool consistency.

    • Endpoint: Macroscopic scoring of colonic damage, histological evaluation, MPO activity, and cytokine analysis.

Conclusion

Anti-TNF therapies have been a mainstay in IBD treatment, effectively targeting a key inflammatory cytokine. This compound, with its distinct mechanism of action as an FXR agonist, presents a promising novel approach that focuses on restoring intestinal homeostasis. While direct comparative preclinical data is still emerging, the available evidence suggests that both therapeutic strategies hold significant potential in the management of IBD. Further head-to-head studies will be crucial to fully delineate the comparative efficacy and optimal positioning of these different therapeutic classes in the IBD treatment paradigm.

References

Preclinical Powerhouses: A Comparative Meta-analysis of FXR Agonists in Development

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the preclinical data of Omesdafexor and other leading Farnesoid X Receptor (FXR) agonists reveals a competitive landscape of potential therapies for non-alcoholic steatohepatitis (NASH) and other metabolic diseases. This guide provides a comprehensive comparison of their in vitro potency and in vivo efficacy, supported by detailed experimental methodologies to aid researchers in navigating this dynamic field.

The farnesoid X receptor has been identified as a critical regulator of bile acid, lipid, and glucose metabolism, making it a prime therapeutic target for metabolic dysfunction-associated steatohepatitis (MASH), formerly known as NASH.[1] A host of FXR agonists are in various stages of development, with preclinical studies offering the first glimpse into their potential efficacy and differentiation. This analysis focuses on this compound and compares it with other notable FXR agonists such as Obeticholic Acid (OCA), Cilofexor, Tropifexor, and Vonafexor, summarizing key preclinical findings in a structured format for objective evaluation.

In Vitro Potency: A Head-to-Head Comparison

The initial screening of FXR agonists typically involves in vitro assays to determine their potency in activating the FXR receptor. The half-maximal effective concentration (EC50) is a key metric, with lower values indicating higher potency. The available preclinical data showcases a range of potencies among the leading candidates.

CompoundEC50 (nM)Assay TypeCell LineReference
This compound Data not publicly available
Obeticholic Acid (OCA) ~100Transactivation AssayHEK293T[2]
Cilofexor (GS-9674) Data not publicly available
Tropifexor (LJN452) 0.2HTRF Assay-[3][4]
0.26Transcriptional Activity (BSEP)-[5]
Vonafexor (EYP001) Data not publicly available
INT-787 Data not publicly available

Note: The direct comparison of EC50 values should be approached with caution due to variations in assay types and experimental conditions.

In Vivo Efficacy in Preclinical Models of NASH

The true test of an FXR agonist's potential lies in its performance in in vivo models that mimic human NASH. These studies evaluate the compound's ability to reduce liver steatosis, inflammation, and fibrosis. The following table summarizes key findings from various preclinical studies.

CompoundAnimal ModelKey Efficacy FindingsReference
This compound Adoptive T-cell transfer (colitis model)Improves key indicators of ulcerative colitis in a dose-dependent manner.
Obeticholic Acid (OCA) MCD diet-induced NASH miceImproved hepatic steatosis, inflammation, and fibrosis.
DIO-NASH miceWeak beneficial effect on liver fibrosis, worsened ballooning degeneration.
Cilofexor (GS-9674) CDHFD/NaNO2-induced NASH ratsDose-dependent reduction in liver fibrosis area by 41% (10 mg/kg) and 69% (30 mg/kg).
Reduced hepatic hydroxyproline content by 41% (30 mg/kg).
Tropifexor (LJN452) STAM™ miceReversed established fibrosis and reduced NAFLD Activity Score (NAS).
AMLN miceMarkedly reduced steatohepatitis, fibrosis, and profibrogenic gene expression.
Vonafexor (EYP001) STAM™ miceSignificant positive impact on MASH key parameters.
Severe CKD mouse modelStrong and significant curative effect on kidney morphology, fibrosis, and inflammation.
INT-787 AMLN diet-induced Lepob/ob miceElicited greater improvements in steatosis, inflammation, and fibrosis relative to OCA.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the process of preclinical evaluation, the following diagrams illustrate the FXR signaling pathway and a typical experimental workflow for testing FXR agonists.

FXR_Signaling_Pathway FXR Signaling Pathway cluster_EC Extracellular Space cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Agonist FXR Agonist (e.g., this compound) FXR_inactive FXR Agonist->FXR_inactive Binds FXR_active FXR FXR_inactive->FXR_active Translocates to Nucleus RXR_inactive RXR RXR_active RXR RXR_inactive->RXR_active Translocates to Nucleus FXRE FXRE (DNA Response Element) FXR_active->FXRE Heterodimerizes with RXR & Binds TargetGenes Target Gene Transcription (e.g., SHP, FGF19) FXRE->TargetGenes Induces BileAcid ↓ Bile Acid Synthesis (↓ CYP7A1) TargetGenes->BileAcid Metabolism ↑ Lipid/Glucose Metabolism TargetGenes->Metabolism Preclinical_Workflow General Preclinical Workflow for FXR Agonists cluster_invitro In Vitro Screening cluster_invivo In Vivo Efficacy Studies cluster_analysis Endpoint Analysis Assay FXR Transactivation Assay (e.g., Luciferase Reporter) Binding Co-activator Binding Assay (e.g., TR-FRET) Assay->Binding Potency Determine EC50 & Efficacy Binding->Potency Model Induce NASH in Animal Model (e.g., STAM™, DIO, MCD diet) Potency->Model Lead Candidate Selection Treatment Administer FXR Agonist Model->Treatment Endpoints Evaluate Endpoints Treatment->Endpoints Histology Histopathology (H&E, Sirius Red) - NAS Score - Fibrosis Stage Endpoints->Histology Biochem Serum Biomarkers (ALT, AST, Lipids) Endpoints->Biochem Gene Gene Expression Analysis (qPCR of target genes) Endpoints->Gene

References

Safety Operating Guide

Navigating the Safe Disposal of Omesdafexor in a Research Environment

Author: BenchChem Technical Support Team. Date: November 2025

Absence of a specific Safety Data Sheet (SDS) for Omesdafexor necessitates a cautious and compliant approach to its disposal. Researchers, scientists, and drug development professionals must adhere to established protocols for handling and disposing of investigational chemical compounds. The following guidelines provide a procedural framework to ensure safety and regulatory compliance.

Without a manufacturer-provided Safety Data Sheet (SDS) for this compound, detailed, substance-specific disposal instructions are not available. The primary course of action is to consult your institution's Environmental Health and Safety (EHS) department. This ensures that disposal methods align with local, state, and federal regulations.

General Protocol for the Disposal of Research-Grade Pharmaceutical Compounds

For investigational compounds like this compound where a specific SDS is not accessible, a conservative approach treating the substance as potentially hazardous is recommended. The following step-by-step process outlines a general procedure for safe disposal:

  • Consult Institutional EHS Guidelines: Your institution's EHS department is the definitive resource for chemical waste disposal procedures. They can provide guidance on waste categorization, labeling, and pickup schedules.

  • Segregate the Waste: Do not mix this compound waste with other chemical or general laboratory waste unless explicitly instructed to do so by your EHS department. Keep it in a dedicated, sealed, and clearly labeled container.

  • Proper Labeling: The waste container must be labeled with the full chemical name ("this compound"), any known synonym (MET-642), and any known hazard information. If hazard information is unknown, it is prudent to label it as "Caution: Unknown Hazards."

  • Secure Storage: Store the waste container in a designated and secure area, away from incompatible materials, until it is collected by the EHS department or a licensed waste disposal contractor.

  • Documentation: Maintain a detailed record of the amount of this compound being disposed of. This is crucial for regulatory compliance and waste tracking.

Decision Workflow for Laboratory Chemical Disposal

The following diagram illustrates a general decision-making workflow for the disposal of any laboratory chemical, including investigational compounds like this compound.

start Start: Chemical Waste for Disposal sds_check Is the Safety Data Sheet (SDS) available and does it provide specific disposal instructions? start->sds_check follow_sds Follow specific disposal instructions outlined in the SDS. sds_check->follow_sds Yes no_sds No specific instructions or SDS is unavailable. sds_check->no_sds No end End: Waste is safely and compliantly disposed of. follow_sds->end contact_ehs Contact Institutional Environmental Health & Safety (EHS) Department for guidance. no_sds->contact_ehs ehs_provides_instructions EHS provides specific disposal procedures. contact_ehs->ehs_provides_instructions follow_ehs Follow EHS instructions for segregation, labeling, and storage. ehs_provides_instructions->follow_ehs follow_ehs->end

General workflow for laboratory chemical disposal.

Handling and Personal Protective Equipment (PPE)

When handling this compound for disposal, it is essential to use appropriate Personal Protective Equipment (PPE). While specific requirements would be detailed in the SDS, standard laboratory practice for handling compounds of unknown toxicity should be followed:

  • Gloves: Wear nitrile or other chemically resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A lab coat should be worn to protect clothing and skin.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator may be necessary. Consult with your EHS department for guidance on respirator selection.

Disclaimer: The information provided above is a general guide and should not replace a substance-specific Safety Data Sheet or the guidance of your institution's Environmental Health and Safety department. Always prioritize safety and regulatory compliance when disposing of any chemical waste.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.